Foresaconitine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73870-35-6 |
|---|---|
Molecular Formula |
C35H49NO9 |
Molecular Weight |
627.8 g/mol |
IUPAC Name |
[(2R,3R,5R,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C35H49NO9/c1-8-36-17-33(18-39-3)14-13-25(42-6)35-23-15-22-24(41-5)16-34(45-19(2)37,27(31(35)36)29(43-7)30(33)35)26(23)28(22)44-32(38)20-9-11-21(40-4)12-10-20/h9-12,22-31H,8,13-18H2,1-7H3/t22-,23-,24+,25+,26-,27?,28?,29+,30-,31?,33+,34-,35?/m1/s1 |
InChI Key |
LYUPEIXJYAJCHL-ARLVVPKKSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6OC(=O)C7=CC=C(C=C7)OC)OC)OC(=O)C)OC)OC)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=C(C=C7)OC)OC)OC(=O)C)OC)OC)COC |
Origin of Product |
United States |
Foundational & Exploratory
Foresaconitine: A Technical Deep Dive into its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foresaconitine, also known as Vilmorrianine C, is a C19-diterpenoid alkaloid isolated from various plants of the Aconitum species, including the processed tubers of Aconitum carmichaeli and the roots of Aconitum kusnenzoffii Reichb.[1][2] As a member of the norditerpenoid alkaloid family, this compound possesses a complex and highly oxygenated hexacyclic structure, which is characteristic of this class of natural products.[3] Compounds in this family are of significant interest to the scientific community due to their potent pharmacological properties, including analgesic and anti-inflammatory effects.[4] This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and the experimental methodologies used for its characterization.
Chemical Structure and Identification
The definitive structure of this compound has been elucidated through a combination of spectroscopic techniques. Its chemical identity is established by the following identifiers:
-
Chemical Formula : C₃₅H₄₉NO₉[5]
-
IUPAC Name : (1α,6α,14α,16β)-8-Acetoxy-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl 4-methoxybenzoate[4]
-
CAS Number : 73870-35-6[5]
-
Canonical SMILES : CO[C@@H]1C(C(N(CC)C2)C3[C@@H]4OC)(--INVALID-LINK--([H])[C@@]6([H])[C@@]3(C[C@@H]5OC)OC(C)=O)[C@@]4([H])[C@@]2(COC)CC1
The core of the molecule is an aconitane skeleton, a defining feature of this subclass of diterpenoid alkaloids.
Physicochemical Properties
The quantitative physicochemical data for this compound is summarized in the table below. This information is critical for its handling, formulation, and development as a potential therapeutic agent.
| Property | Value | Source(s) |
| Molecular Weight | 627.76 g/mol | [5] |
| Physical Description | Powder | [2] |
| Solubility | Soluble in DMSO | [6][7] |
| Purity (Typical) | >98% | [5] |
| Storage Conditions | -20°C for long-term storage | [5][6] |
Experimental Protocols for Structure Elucidation
The structural characterization of this compound, as referenced in the literature, relies on a combination of isolation by chromatographic techniques followed by analysis using modern spectroscopic methods.[2] While the specific parameters from the original elucidating studies are not publicly detailed, a standard workflow for such a natural product can be outlined.
Isolation and Purification Workflow
The isolation of this compound from its natural source, such as Aconitum bulleyanum, typically follows a multi-step chromatographic process.
Spectroscopic Analysis
1. Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and elemental composition of the compound.
-
Methodology: High-resolution mass spectrometry (HRMS), often with an electrospray ionization (ESI) source, is employed. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The high resolution and accuracy of the mass analyzer (e.g., Orbitrap or TOF) allow for the determination of the elemental formula. Tandem MS (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, are used to obtain fragmentation patterns that provide structural information about the different moieties of the molecule.[8][9]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the detailed three-dimensional structure of the molecule, including the connectivity of atoms and their stereochemical arrangement.
-
Methodology: A suite of NMR experiments is conducted on the purified sample dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Provides information on the number of different types of protons and their chemical environments.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
-
Potential Biological Activity and Signaling Pathway
While specific studies on the signaling pathways directly modulated by this compound are limited, the known anti-inflammatory and analgesic properties of C19-diterpenoid alkaloids suggest a likely interaction with key inflammatory pathways.[10] A plausible mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of the inflammatory response.
Conclusion
This compound is a structurally complex C19-diterpenoid alkaloid with significant potential for pharmacological research. Its complete structural elucidation is a testament to the power of modern spectroscopic techniques. The information presented in this guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development who are interested in exploring the therapeutic potential of this and related natural products. Further investigation into its specific molecular targets and signaling pathways will be crucial in unlocking its full therapeutic value.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | CAS:73870-35-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 73870-35-6: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound|73870-35-6|COA [dcchemicals.com]
- 6. glpbio.com [glpbio.com]
- 7. doronscientific.com [doronscientific.com]
- 8. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Analysis on the metabolites of mesaconitine in the rat urine by liquid chromatography and electrospray ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Foresaconitine: A Technical Guide to its Natural Sources, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foresaconitine is a C19-diterpenoid alkaloid found in various species of the genus Aconitum, commonly known as monkshood or wolfsbane. Like other aconite alkaloids, this compound is a potent neurotoxin. The Aconitum genus, belonging to the Ranunculaceae family, comprises over 250 species, many of which have been used in traditional medicine, particularly in Asia, after extensive processing to reduce their toxicity.[1][2] These plants are typically found in the mountainous regions of the Northern Hemisphere.[1][2] The toxicity of these plants is primarily attributed to the presence of diterpenoid alkaloids, including aconitine, mesaconitine, hypaconitine, and this compound.[1][2] These compounds exert their effects by acting on voltage-gated sodium channels.[1] This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and purification, and a summary of its known biological activities.
Natural Sources of this compound
This compound has been identified in several species of Aconitum. One of the notable sources is Aconitum forrestii . Research has demonstrated the presence of significant quantities of yunaconitine, a closely related alkaloid sometimes used interchangeably with this compound, in this species.[3] Other species of Aconitum are also known to produce a wide array of diterpenoid alkaloids, and the specific alkaloid profile can vary depending on the species, geographical location, and time of harvest.
Isolation and Purification of this compound
The isolation of this compound from Aconitum species follows a general workflow for diterpenoid alkaloids, which involves extraction, partitioning, and chromatographic purification.
Quantitative Data on Isolation
The following table summarizes the quantitative data from a study on the isolation of a closely related alkaloid, yunaconitine, from Aconitum forrestii, which provides a benchmark for the expected yield and purity of this compound isolation.
| Plant Source | Crude Extract (mg) | Purified Alkaloid (mg) | Purity (%) | Reference |
| Aconitum forrestii | 326.69 | 253.59 (Yunaconitine) | 98.65 | [3] |
Experimental Protocols
The following is a generalized protocol for the isolation and purification of this compound from Aconitum plant material, compiled from various established methods for diterpenoid alkaloid extraction.[3][4][5]
1. Preparation of Crude Alkaloid Extract
-
Plant Material Preparation: Dried and powdered root material of the selected Aconitum species is used as the starting material.
-
Extraction:
-
The powdered plant material is subjected to heat reflux extraction with 95% ethanol containing a small amount of hydrochloric acid (e.g., 10 mL HCl in the ethanol solution). This process is typically repeated three times to ensure exhaustive extraction.[4]
-
The extracts are combined and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield a residue.
-
The residue is dissolved in an acidic aqueous solution (e.g., 1% HCl).
-
This acidic solution is then washed with a non-polar solvent like petroleum ether to remove fats and pigments.
-
The acidic aqueous phase is then basified to a pH of approximately 9.5 with ammonia water.
-
The basified solution is extracted multiple times with chloroform.
-
The chloroform extracts are combined and evaporated to dryness to yield the crude alkaloid extract.[4]
-
2. Chromatographic Purification
The crude alkaloid extract is a complex mixture and requires further purification using chromatographic techniques. Counter-current chromatography (CCC) has been shown to be a highly effective method for the separation of aconite alkaloids.[3][5]
-
pH-Zone-Refining Counter-Current Chromatography (pH-zone-refining CCC): This technique is particularly useful for the preparative separation of alkaloids.
-
Two-Phase Solvent System: A common solvent system is petroleum ether-ethyl acetate-methanol-water (e.g., in a 5:5:1:9 v/v/v/v ratio).[5]
-
Mobile and Stationary Phases: Triethylamine (e.g., 10 mM) is added to the upper organic phase (stationary phase) as a retainer, and hydrochloric acid (e.g., 10 mM) is added to the lower aqueous phase (mobile phase) as an eluter.[5]
-
Procedure: The crude alkaloid extract is dissolved in the stationary phase and loaded into the CCC apparatus. The mobile phase is then pumped through the system, and fractions are collected.
-
-
High-Performance Liquid Chromatography (HPLC): The purity of the isolated fractions is determined by analytical HPLC. Further purification of the semi-pure fractions can be achieved using preparative HPLC.
3. Structure Elucidation and Identification
The chemical structure of the purified this compound is confirmed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to elucidate the detailed chemical structure.
Experimental Workflow Diagram
Caption: General workflow for the isolation and purification of this compound.
Biological Activity and Signaling Pathway
The primary mechanism of action for aconitine and related alkaloids, including this compound, is their interaction with voltage-gated sodium channels (VGSCs) in excitable tissues such as the myocardium, nerves, and muscles.
-
Mechanism of Action: this compound binds to site 2 of the alpha-subunit of VGSCs, causing a persistent activation of these channels. This leads to a continuous influx of sodium ions into the cell, resulting in membrane depolarization. This disruption of normal electrical signaling can lead to arrhythmias, paralysis, and other toxic effects.[1]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Aconitum - Wikipedia [en.wikipedia.org]
- 3. An interesting two-phase solvent system and its use in preparative isolation of aconitines from aconite roots by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Labyrinth of Nature's Design: A Technical Guide to the Biosynthesis of C19-Diterpenoid Alkaloids Like Foresaconitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
C19-diterpenoid alkaloids (DAs), a class of structurally complex and biologically active natural products, have long captivated the attention of the scientific community. Found predominantly in plants of the genera Aconitum and Delphinium, these compounds, including the potent Foresaconitine, exhibit a wide range of pharmacological activities, from anti-inflammatory and analgesic to cardiotoxic. Their intricate molecular architecture, however, presents significant challenges for chemical synthesis, making the elucidation of their biosynthetic pathways a critical endeavor for sustainable production and the development of novel therapeutics. This technical guide provides an in-depth exploration of the current understanding of the C19-diterpenoid alkaloid biosynthesis, with a focus on this compound and its congeners. We will dissect the enzymatic machinery, the genetic underpinnings, and the metabolic intermediates that constitute this fascinating pathway. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary tools to further investigate and engineer the production of these valuable compounds.
Introduction: The Architectural Marvel of C19-Diterpenoid Alkaloids
The C19-diterpenoid alkaloids are characterized by a complex hexacyclic or heptacyclic core structure derived from a C20-diterpenoid precursor through the loss of a carbon atom.[1][2] These alkaloids are biosynthetically intriguing as they are formed by the amination of natural tetracyclic diterpenes.[3] The diversity within this class of compounds arises from a series of intricate enzymatic modifications, including hydroxylations, acetylations, methylations, and benzoylations, which ultimately give rise to a vast array of structurally distinct molecules with diverse biological activities.[4] this compound, a prominent member of this family, shares a common biosynthetic origin with other well-known aconitine-type alkaloids such as aconitine, mesaconitine, and hypaconitine.[4][5] Understanding the biosynthetic route to these molecules is paramount for their sustainable supply and for harnessing their therapeutic potential through metabolic engineering.
The Biosynthetic Blueprint: A Three-Act Play
The biosynthesis of C19-diterpenoid alkaloids can be conceptually divided into three major stages: the formation of the diterpene precursor, the construction of the core alkaloid skeleton, and the subsequent structural modifications that lead to the final bioactive compounds.[6][7]
Act I: Forging the Diterpene Precursor
The journey begins with the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are synthesized via the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways.[8][9] Four molecules of IPP are sequentially condensed to form the 20-carbon geranylgeranyl pyrophosphate (GGPP), a reaction catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS).[5][8]
GGPP then undergoes a series of cyclizations to form the foundational diterpene skeletons. This crucial step is mediated by two key classes of enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS) or related diterpene synthases.[5][6] These enzymes catalyze the formation of tetracyclic diterpene intermediates such as ent-kaurene or the atisane-type skeleton, which serve as the direct precursors for the diterpenoid alkaloids.[1][5][10]
Act II: The Genesis of the Diterpenoid Alkaloid Skeleton
The transition from a diterpene hydrocarbon to a nitrogen-containing alkaloid is a defining feature of this biosynthetic pathway. The incorporation of a nitrogen atom, typically from the amino acid L-serine via β-aminoethanol, transforms the diterpene skeleton into the core atisine-type C20-diterpenoid alkaloid scaffold.[1][10] This intricate process involves a series of oxidations and the action of aminotransferases (ATFs).[1][6]
The atisine skeleton then undergoes a key skeletal rearrangement, a Wagner-Meerwein shift, to form the characteristic C19-diterpenoid alkaloid backbone with its bicyclo[3.2.1]octane system.[1][11] This rearrangement is a pivotal step that defines the aconitine-type alkaloids.
Act III: The Art of Molecular Tailoring
The final stage of the biosynthesis involves a series of decorative modifications to the C19-diterpenoid alkaloid core, which are responsible for the vast chemical diversity observed in this family of compounds. These reactions are catalyzed by a suite of tailoring enzymes, primarily from the Cytochrome P450 (CYP450), O-methyltransferase (OMT), and BAHD acyltransferase superfamilies.[6][7]
-
Cytochrome P450 Monooxygenases (CYP450s): These enzymes are responsible for introducing hydroxyl groups at various positions on the alkaloid skeleton, a critical step for subsequent modifications.[5][6]
-
O-Methyltransferases (OMTs): OMTs catalyze the methylation of hydroxyl groups, altering the polarity and biological activity of the alkaloids.[6][7]
-
BAHD Acyltransferases: This family of enzymes is responsible for the acylation of hydroxyl groups with various acyl-CoA donors, such as acetyl-CoA and benzoyl-CoA, leading to the formation of esters like those found in this compound.[6][7]
The specific combination and sequence of these tailoring reactions ultimately determine the identity of the final C19-diterpenoid alkaloid produced.
Key Genes and Enzymes in the Biosynthetic Pathway
Transcriptomic and metabolomic studies in various Aconitum species have led to the identification of numerous candidate genes encoding the enzymes involved in diterpenoid alkaloid biosynthesis.[5][6][7][8]
| Enzyme Family | Abbreviation | Function in Biosynthesis | Identified Candidate Genes (Example) |
| Geranylgeranyl Pyrophosphate Synthase | GGPPS | Formation of the C20 precursor GGPP | AcGGPPS |
| ent-Copalyl Diphosphate Synthase | CPS | Cyclization of GGPP to ent-copalyl diphosphate | AcCPS |
| ent-Kaurene Synthase | KS | Further cyclization to form ent-kaurene | AcKS |
| Cytochrome P450 Monooxygenases | CYPs | Oxidation and hydroxylation of the diterpene skeleton | ApCYP1, ApCYP72, ApCYP256[6] |
| Aminotransferases | ATFs | Incorporation of the nitrogen atom | ATF genes[6] |
| O-Methyltransferases | OMTs | Methylation of hydroxyl groups | OMT genes[6] |
| BAHD Acyltransferases | BAHD | Acylation of hydroxyl groups | ApBAHD9, ApBAHD10, ApBAHD12[6] |
Note: The identified genes are often from transcriptomic studies and require further functional characterization to confirm their precise roles in the pathway.
Visualization of the Biosynthetic Pathway
To provide a clear visual representation of the complex biosynthetic route to C19-diterpenoid alkaloids, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. The C19-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids [mdpi.com]
- 6. Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]
- 8. De novo RNA sequencing and analysis reveal the putative genes involved in diterpenoid biosynthesis in Aconitum vilmorinianum roots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Terpenoid-Alkaloids: Their Biosynthetic Twist of Fate and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Foresaconitine, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, belongs to a complex family of natural products renowned for their potent biological activities. These alkaloids, particularly those from Aconitum species, have a long history in traditional medicine for treating pain and inflammation. However, their therapeutic application is often hampered by a narrow therapeutic window and significant toxicity. This technical guide provides an in-depth analysis of the pharmacological properties of this compound and related alkaloids, with a focus on their analgesic, anti-inflammatory, and cardiotoxic effects. We present a compilation of quantitative data, detailed experimental protocols for assessing bioactivity, and an elucidation of the primary signaling pathways involved in their mechanism of action. This document is intended to serve as a comprehensive resource for researchers engaged in the study and development of drugs derived from these potent natural compounds.
Introduction to Diterpenoid Alkaloids
Diterpenoid alkaloids from the genera Aconitum and Delphinium are structurally complex natural products, broadly classified based on their carbon skeleton into C18, C19 (e.g., this compound, Aconitine), and C20 types. This compound (also known as Vilmorrianine C) is a C19 norditerpenoid alkaloid found in the processed tubers of Aconitum carmichaeli[1][2]. The pharmacological interest in these compounds is primarily driven by their significant analgesic and anti-inflammatory properties[3][4]. However, the diester-diterpenoid alkaloids (DDAs), including the highly potent aconitine, mesaconitine, and hypaconitine, are infamous for their extreme cardiotoxicity and neurotoxicity, which arise from their interaction with voltage-gated sodium channels[5]. Understanding the structure-activity relationships within this class is crucial for isolating the therapeutic effects from the toxicological ones.
Quantitative Pharmacological Data
The therapeutic potential of Aconitum alkaloids is directly linked to their potency and toxicity. The following tables summarize the available quantitative data for this compound's most relevant relatives, providing a comparative framework for assessing its potential pharmacological profile.
Table 1: Comparative Analgesic Potency of Aconitum Alkaloids
| Alkaloid | Animal Model | Test | ED50 (Effective Dose, 50%) | Reference |
| Aconitine | Mouse | Acetic Acid Writhing | ~0.06 mg/kg | [6] |
| Hypaconitine | Mouse | Acetic Acid Writhing | ~0.06 mg/kg | [6] |
| Lappaconitine | Mouse | Acetic Acid Writhing | 3.5 mg/kg | [1] |
| Franchetine Analog | Mouse | Acetic Acid Writhing | 2.15 ± 0.07 mg/kg | [7] |
| Mesaconitine | Mouse | Not Specified | Not Specified | [8] |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Note: The analgesic action of highly toxic alkaloids like aconitine is considered by some researchers to be a reflection of their toxic effects rather than a specific antinociceptive action[6][9].
Table 2: Comparative Anti-inflammatory Activity of Diterpenoid Alkaloids
| Alkaloid | Cell Line | Assay | IC50 (Inhibitory Conc., 50%) | Reference |
| Forrestline F (C20) | RAW264.7 | NO Production Inhibition | 9.57 ± 1.43 µM | [10] |
| Franchetine Analog (1) | RAW264.7 | NO Production Inhibition | Stronger than Celecoxib | [7] |
| Franchetine Analog (2) | RAW264.7 | NO Production Inhibition | Stronger than Celecoxib | [7] |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Table 3: Comparative Acute Toxicity of Aconitum Alkaloids
| Alkaloid | Animal Model | Route | LD50 (Lethal Dose, 50%) | Reference |
| Aconitine | Mouse | Oral | 1.8 mg/kg | [7][9] |
| Aconitine | Mouse | Intraperitoneal | 0.270 mg/kg | [6] |
| Hypaconitine | Mouse | Intraperitoneal | ~0.15 mg/kg | [6] |
| Franchetine Analog | Mouse | Not Specified | > 20 mg/kg | [7] |
| Pyro-type Alkaloids | Mouse | Not Specified | Very Low Toxicity | [10] |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Mechanism of Action and Signaling Pathways
The primary molecular targets of C19-diterpenoid alkaloids are voltage-gated sodium channels (VGSCs) and, to a lesser extent, nicotinic acetylcholine receptors (nAChRs). Their distinct pharmacological profiles—ranging from potent neurotoxins to effective analgesics—are dictated by their specific interactions with these ion channels.
Interaction with Voltage-Gated Sodium Channels
Aconitum alkaloids can be broadly divided into two functional groups based on their effect on VGSCs[6][9]:
-
Channel Activators (High Toxicity): This group includes aconitine, hypaconitine, and mesaconitine . They bind to site II on the alpha-subunit of the VGSC, which prevents the channel from inactivating[5]. This leads to a persistent influx of Na+ ions, causing continuous cell depolarization. The resulting inability to repolarize blocks neuronal conduction and leads to severe cardiotoxicity (arrhythmias) and neurotoxicity (paralysis), which also underlies their so-called "analgesic" effect at sub-lethal doses[6].
-
Channel Blockers (Lower Toxicity): This group includes alkaloids like lappaconitine . These compounds act similarly to local anesthetics by blocking the channel pore, thereby inhibiting the propagation of action potentials. This mechanism provides a more specific analgesic effect with a significantly better safety profile[6].
The diagram below illustrates the dual mechanisms of action of Aconitum alkaloids on voltage-gated sodium channels.
Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of diterpenoid alkaloids are often attributed to their ability to modulate key inflammatory pathways. Studies on related alkaloids show they can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages[7][10]. This is primarily achieved through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.
The following diagram outlines the general workflow for assessing the anti-inflammatory activity of these compounds.
Experimental Protocols
Reproducible and standardized methodologies are essential for the pharmacological evaluation of natural products. Below are detailed protocols for common animal models used to assess the analgesic activity of Aconitum alkaloids.
Acetic Acid-Induced Writhing Test
This model is widely used to screen for peripheral analgesic activity. The intraperitoneal injection of acetic acid induces the release of inflammatory mediators, causing visceral pain manifested as characteristic "writhing" movements.
-
Objective: To evaluate the peripheral analgesic effect of a test compound.
-
Animals: Male ICR or Swiss albino mice (20-25 g).
-
Materials:
-
Test compound (this compound or related alkaloid) dissolved in a suitable vehicle (e.g., 0.5% CMC-Na).
-
Positive control: Diclofenac sodium (10 mg/kg) or Aspirin (200 mg/kg).
-
Negative control: Vehicle only.
-
0.6% (v/v) acetic acid solution.
-
Syringes and needles for administration.
-
-
Procedure:
-
Acclimatize mice to the experimental environment for at least 1 hour.
-
Divide animals into groups (n=6-10 per group): Vehicle Control, Positive Control, and Test Compound groups (at least 3 doses).
-
Administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.).
-
After a set absorption time (e.g., 30 minutes for i.p.), administer 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally to each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
Five minutes after the acetic acid injection, begin counting the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 15-20 minutes.
-
Calculate the percentage of analgesic activity (inhibition) for each group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
-
Determine the ED50 value using regression analysis.
-
Hot Plate Test
This method is used to assess central analgesic activity by measuring the reaction time of an animal to a thermal stimulus.
-
Objective: To evaluate the central analgesic effect of a test compound.
-
Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).
-
Materials:
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Plexiglass cylinder to confine the animal to the hot surface.
-
Test compound, positive control (e.g., Morphine, 5 mg/kg), and vehicle.
-
-
Procedure:
-
Acclimatize animals to the testing room.
-
Pre-screen animals on the hot plate and select those that show a reaction (paw licking or jumping) within 5-15 seconds. Exclude animals that are too sensitive or insensitive.
-
Record the baseline latency (reaction time) for each selected animal. A cut-off time (e.g., 30-45 seconds) must be set to prevent tissue damage.
-
Administer the test compound, positive control, or vehicle.
-
At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each animal on the hot plate and record the latency to the first sign of nociception (paw licking, shaking, or jumping).
-
Calculate the percentage of the maximal possible effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
-
Conclusion
This compound and its related C19-diterpenoid alkaloids represent a class of compounds with demonstrable, potent pharmacological activities. The data clearly indicate a significant structure-activity relationship, where minor modifications to the molecular structure can dramatically shift the pharmacological profile from a highly toxic VGSC activator to a less toxic channel blocker with therapeutic potential. While quantitative data for this compound itself remains elusive in the current literature, the comparative analysis presented herein provides a solid foundation for future research. The established analgesic and anti-inflammatory properties of this alkaloid class, particularly those with a higher therapeutic index like franchetine and lappaconitine analogs, warrant further investigation. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate such research, ultimately aiming to unlock the therapeutic potential of these complex natural products while mitigating their inherent toxicity.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound|73870-35-6|COA [dcchemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biologically active franchetine-type diterpenoid alkaloids: Isolation, synthesis, anti-inflammatory, agalgesic activities, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analgesic activity of diterpene alkaloids from Aconitum baikalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Studies on the constituents of Aconitum species. IX. The pharmacological properties of pyro-type aconitine alkaloids, components of processed aconite powder 'kako-bushi-matsu': analgesic, antiinflammatory and acute toxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Foresaconitine: A Toxicological Deep Dive into a Lesser-Known Aconitum Alkaloid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Aconitum Alkaloids and Foresaconitine
This compound is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, commonly known as monkshood or wolfsbane.[1] These plants are notorious for their high content of extremely toxic alkaloids, which have been used for centuries as poisons and in traditional medicine after extensive processing to reduce their toxicity.[2][3] The primary toxic principles in Aconitum species are diester-diterpenoid alkaloids, a class to which this compound belongs.[4] These compounds are known for their potent cardiotoxicity and neurotoxicity.[5]
Toxicological Profile of Aconitum Alkaloids
The toxic effects of Aconitum alkaloids are rapid and severe, affecting multiple organ systems, with the cardiovascular and central nervous systems being the primary targets.[2]
Cardiotoxicity
The cardiotoxic effects are the most frequent cause of death in aconite poisoning.[6] Symptoms include:
-
Hypotension
-
Palpitations and chest pain
-
Bradycardia or tachycardia
-
Ventricular arrhythmias, including ventricular tachycardia and fibrillation[5]
Neurotoxicity
Neurotoxic effects manifest as both central and peripheral nervous system disturbances:
-
Paresthesia and numbness, particularly of the face, perioral area, and limbs
-
Muscle weakness
-
Convulsions[7]
Other Toxic Effects
Gastrointestinal symptoms are also common and typically appear early after exposure, including:
-
Nausea and vomiting
-
Abdominal pain
-
Diarrhea[7]
Quantitative Toxicity Data: LD50 Values of Related Aconitum Alkaloids
While specific LD50 values for this compound are unavailable, the following table summarizes the acute toxicity of other prominent diester-diterpenoid alkaloids found in Aconitum species. This data provides a comparative context for the potential toxicity of this compound.
| Alkaloid | Animal Model | Route of Administration | LD50 Value (mg/kg) | Reference |
| Aconitine | Mouse | Oral | 1 | [7] |
| Aconitine | Mouse | Intravenous | 0.100 | [7] |
| Aconitine | Mouse | Intraperitoneal | 0.270 | [7] |
| Aconitine | Mouse | Subcutaneous | 0.270 | [7] |
| Aconitine | Rat | Intravenous | 0.064 | [7] |
| Hypaconitine | Mouse | Intraperitoneal | ~0.15 | [8] |
| 3-Acetylaconitine | Mouse | Intraperitoneal | ~0.15 | [8] |
Experimental Protocols for Acute Toxicity Assessment
The determination of the median lethal dose (LD50) is a critical step in toxicological assessment. The following is a representative protocol for an acute oral toxicity study in rodents, based on the principles of the Up-and-Down Procedure (UDP), which is designed to reduce the number of animals required.
Objective: To determine the acute oral LD50 of an Aconitum alkaloid in rats.
Materials:
-
Test substance (Aconitum alkaloid)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Healthy, young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Methodology:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.
-
Fasting: Food is withheld for 3-4 hours before dosing. Water is available ad libitum.
-
Dose Selection: An initial starting dose is selected based on available data or in silico predictions. A dose progression factor (e.g., 1.5 or 2) is chosen.
-
Dosing Procedure:
-
A single animal is dosed with the starting dose via oral gavage.
-
The animal is observed for signs of toxicity and mortality for a defined period (typically 48 hours).
-
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose (starting dose x progression factor).
-
If the animal dies, the next animal is given a lower dose (starting dose / progression factor).
-
-
Observation: This sequential dosing continues until one of the stopping criteria is met (e.g., a specified number of reversals in outcome). All animals are observed for a total of 14 days for signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weights are recorded weekly.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
Molecular Mechanisms and Signaling Pathways of Toxicity
The primary mechanism of toxicity for diester-diterpenoid alkaloids is their interaction with voltage-gated sodium channels (VGSCs) in excitable tissues like the myocardium, nerves, and muscles.[5]
By binding to site 2 of the alpha-subunit of VGSCs, these alkaloids cause persistent activation of the channels, leading to a constant influx of sodium ions. This disrupts the normal generation and propagation of action potentials, resulting in membrane depolarization and subsequent paralysis of nerve and muscle cells.[2]
This initial event triggers a cascade of downstream effects, including:
-
Disruption of Calcium Homeostasis: The persistent depolarization leads to an overload of intracellular calcium via voltage-gated calcium channels and the sodium-calcium exchanger.
-
Oxidative Stress: The mitochondrial calcium overload can lead to increased production of reactive oxygen species (ROS), causing oxidative damage to cellular components.
-
Apoptosis: The combination of ionic imbalance and oxidative stress can activate apoptotic pathways, leading to programmed cell death.
While the exact signaling pathways for this compound are unknown, studies on related alkaloids like aconitine have implicated pathways such as the Nrf2-HO-1 and JNK-Erk signaling pathways in mediating the cellular response to oxidative stress and apoptosis.
Conclusion
This compound, as a C19-diterpenoid alkaloid, is presumed to be highly toxic, with a toxicological profile dominated by severe cardiotoxicity and neurotoxicity. While specific quantitative data for this compound remains elusive, the extensive research on related compounds like aconitine provides a strong basis for understanding its potential hazards and mechanisms of action. The primary molecular target is the voltage-gated sodium channel, and its persistent activation leads to a cascade of events culminating in cell death. Further research is critically needed to determine the precise LD50 values and detailed toxicological characteristics of this compound to enable a comprehensive risk assessment. Professionals in drug development and research should exercise extreme caution when handling this and related compounds.
References
- 1. This compound | CAS:73870-35-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 3. poison.org [poison.org]
- 4. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aconitine - Wikipedia [en.wikipedia.org]
- 8. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Neurotoxic Cascade of Foresaconitine: A Technical Guide for Researchers
Foresaconitine, a C19-diterpenoid alkaloid and the primary toxic component of the Aconitum genus, presents a significant risk of severe neurotoxicity. Understanding the intricate molecular mechanisms underlying its detrimental effects on the nervous system is paramount for the development of effective therapeutic interventions. This in-depth technical guide provides a comprehensive overview of the neurotoxic effects of this compound, with a focus on its impact on neuronal viability, the induction of apoptosis, and the signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neurotoxicology and the development of countermeasures to plant-derived toxins.
Core Mechanisms of this compound-Induced Neurotoxicity
This compound exerts its neurotoxic effects through a multi-faceted mechanism that disrupts fundamental neuronal processes. The primary modes of action include the persistent activation of voltage-gated sodium channels, excitotoxicity mediated by excitatory amino acids, intracellular calcium overload, induction of oxidative stress, and the initiation of programmed cell death, or apoptosis.
Persistent Activation of Voltage-Gated Sodium Channels
This compound binds to site 2 of the alpha subunit of voltage-gated sodium channels (VGSCs) in neuronal membranes.[1] This binding leads to a persistent activation of these channels, causing a sustained influx of sodium ions (Na+). The continuous depolarization of the neuronal membrane disrupts normal action potential propagation and leads to a cascade of downstream neurotoxic events.
Excitotoxicity and Calcium Overload
The sustained depolarization induced by this compound triggers the excessive release of excitatory amino acids (EAAs) such as glutamate.[2] This overstimulation of glutamate receptors, particularly NMDA receptors, leads to a massive influx of calcium ions (Ca2+) into the neuron.[2] The resulting intracellular calcium overload is a critical trigger for numerous cytotoxic pathways.[2] Studies have demonstrated that this compound induces a dose-dependent increase in intracellular Ca2+ concentration.[3]
Oxidative Stress and Mitochondrial Dysfunction
The surge in intracellular calcium disrupts mitochondrial function, leading to the overproduction of reactive oxygen species (ROS).[2] This state of oxidative stress damages cellular components, including lipids, proteins, and DNA. This compound has been shown to decrease the levels of endogenous antioxidants such as glutathione (GSH) and superoxide dismutase (SOD).[2] Mitochondrial membrane potential is also significantly reduced in a dose-dependent manner, further compromising cellular energy metabolism and promoting the release of pro-apoptotic factors.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in neuronal cells. The apoptotic cascade is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[2] This shift in balance promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the key executioner caspase-3. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the neurotoxic effects of this compound (referred to as Aconitine in some studies) from various in vitro studies.
| Cell Line | Exposure Time (h) | IC50 Value (µM) | Assay | Reference |
| PC12 | 24 | Not explicitly stated, but significant toxicity observed at 0.5 mg/kg in vivo | MTT Assay | [4] |
| H9c2 (Cardiomyocytes) | 24 | Dose-dependent apoptosis observed from 0.25 µM | Flow Cytometry | [3] |
| HT22 | Not specified | Not specified | Not specified | [2] |
Table 1: IC50 Values of this compound in Different Cell Lines.
| Cell Line | This compound Concentration | % of Apoptotic Cells | Fold Increase in Caspase-3 Activity | Reference |
| PC12 | Dose-dependent | Increased | Increased | [4] |
| H9c2 | 0.25 µM | Significantly increased | Not specified | [3] |
| H9c2 | 0.5 µM | Further increased | Not specified | [3] |
| H9c2 | 1.0 µM | Maximally increased | Not specified | [3] |
Table 2: Dose-Dependent Effects of this compound on Apoptosis and Caspase-3 Activity.
| Cell Line | this compound Concentration | Change in Bax/Bcl-2 Ratio | Change in Intracellular Ca2+ | Change in ROS Levels | Reference | |---|---|---|---|---| | HT22 | Not specified | Increased | Increased | Increased |[2] | | PC12 | Dose-dependent | Not specified | Increased | Not specified |[4] | | H9c2 | Dose-dependent | Not specified | Increased | Not specified |[3] |
Table 3: Effects of this compound on Key Neurotoxicity Markers.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.
Cell Viability Assessment (MTT Assay)
Objective: To determine the dose-dependent cytotoxic effect of this compound on neuronal cells.
Protocol:
-
Seed neuronal cells (e.g., PC12 or SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Intracellular Calcium ([Ca2+])
Objective: To quantify the changes in intracellular calcium concentration following this compound treatment.
Protocol:
-
Load neuronal cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Treat the cells with this compound at various concentrations.
-
Measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm using a fluorescence microscope or plate reader.
-
Calculate the ratio of fluorescence intensities (340/380 nm) to determine the intracellular calcium concentration.
Assessment of Mitochondrial Membrane Potential (MMP)
Objective: To evaluate the effect of this compound on mitochondrial integrity.
Protocol:
-
Treat neuronal cells with different concentrations of this compound for a specified time.
-
Incubate the cells with a fluorescent cationic dye that accumulates in healthy mitochondria (e.g., JC-1 or TMRM).
-
Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.
-
A shift from red to green fluorescence (for JC-1) or a decrease in red fluorescence (for TMRM) indicates a loss of MMP.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To determine the expression levels of key apoptotic proteins (e.g., Bax, Bcl-2, cleaved caspase-3).
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizing the Neurotoxic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in this compound-induced neurotoxicity.
Figure 1: Signaling pathway of this compound-induced neurotoxicity.
Figure 2: Experimental workflow for Western Blot analysis.
Conclusion
This compound induces a complex and interconnected cascade of neurotoxic events, culminating in neuronal apoptosis. The primary mechanism involves the persistent activation of voltage-gated sodium channels, leading to excitotoxicity, calcium overload, oxidative stress, and mitochondrial dysfunction. This guide provides a foundational understanding of these processes, supported by available quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the intricate signaling networks and to identify novel therapeutic targets to mitigate the devastating neurological consequences of this compound poisoning. The provided methodologies and visualizations serve as a valuable resource for researchers dedicated to advancing our knowledge in this critical area of neurotoxicology.
References
- 1. mdpi.com [mdpi.com]
- 2. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aconitine Induces TRPV2-Mediated Ca2+ Influx through the p38 MAPK Signal and Promotes Cardiomyocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aconitine induces brain tissue damage by increasing the permeability of the cerebral blood-brain barrier and over-activating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
Cardiotoxicity mechanisms of Aconitum alkaloids
An In-depth Technical Guide to the Cardiotoxicity Mechanisms of Aconitum Alkaloids
Abstract
Aconitum alkaloids, derived from plants of the Aconitum genus, are potent cardiotoxins that pose significant clinical challenges. Despite their historical use in traditional medicine for analgesic and anti-inflammatory purposes, their narrow therapeutic window limits their application.[1][2][3] The primary mechanism of toxicity involves the profound disruption of cardiac electrophysiology, leading to life-threatening arrhythmias.[3][4][5] This technical guide provides a comprehensive overview of the core molecular mechanisms underlying the cardiotoxicity of Aconitum alkaloids, with a focus on diester-diterpenoid alkaloids like aconitine. We will delve into their effects on ion channels, intracellular calcium homeostasis, oxidative stress, apoptosis, and inflammatory pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these complex toxicological processes.
Core Mechanism: Ion Channel Dysregulation
The most well-characterized mechanism of Aconitum alkaloid cardiotoxicity is the profound alteration of voltage-gated ion channels, which are fundamental to generating and propagating the cardiac action potential.
Persistent Activation of Voltage-Gated Sodium Channels (VGSCs)
The principal toxic effect of aconitine and its analogs is their action as potent agonists of voltage-gated sodium channels.[6][7] They bind with high affinity to neurotoxin binding site 2 on the α-subunit of the channel protein when it is in the open state.[3][4][8] This binding inhibits the channel's inactivation, leading to a persistent influx of sodium ions (Na+) into the cardiomyocyte.[8][9]
This sustained inward Na+ current has several critical consequences:
-
Membrane Depolarization: The cell membrane remains in a depolarized state, leading to a prolongation of the action potential duration (APD).[9][10][11]
-
Increased Excitability: The resting membrane potential is shifted to be more positive, making the cardiomyocytes hyperexcitable.
-
Arrhythmogenesis: This hyperexcitability and prolonged repolarization promote triggered activities, such as early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known precursors to severe ventricular arrhythmias, including ventricular tachycardia and fibrillation.[3][4][10]
Modulation of Potassium and Calcium Channels
While VGSCs are the primary target, Aconitum alkaloids also affect other key ion channels, further contributing to their pro-arrhythmic profile.
-
Potassium Channels (K+): Aconitine has been shown to be a non-selective blocker of several potassium channels, including the transient outward K+ current (Ito), the ultra-rapid delayed rectifier K+ current (Ikur), and the rapid delayed rectifier K+ current (IKr), which is mediated by the hERG channel.[7][10][12] Blockade of these repolarizing currents further prolongs the APD, exacerbating the risk of EADs.[2][7]
-
L-type Calcium Channels (Ca2+): Aconitine increases the density of the L-type Ca2+ current (ICa-L) and shifts its activation curve to more negative potentials.[10] This enhances Ca2+ influx during the action potential plateau, contributing to both APD prolongation and intracellular Ca2+ overload.[10]
Core Mechanism: Disruption of Intracellular Calcium Homeostasis
The persistent Na+ influx caused by aconitine is a primary driver of a catastrophic failure in intracellular calcium (Ca2+) regulation.[10][13]
The sustained high intracellular Na+ concentration reverses the normal operation of the sodium-calcium exchanger (NCX), which typically extrudes Ca2+ from the cell. In this reversed mode, the NCX imports more Ca2+ into the cytosol.[8] This effect, combined with the enhanced Ca2+ entry through L-type calcium channels and altered function of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leads to significant cytosolic and mitochondrial Ca2+ overload.[8][10]
This Ca2+ overload is a central event in aconitine cardiotoxicity, leading to:
-
Delayed Afterdepolarizations (DADs): Spontaneous release of Ca2+ from the overloaded sarcoplasmic reticulum can activate the NCX in its forward mode, generating a transient inward current that causes DADs.[10]
-
Mitochondrial Dysfunction: Excessive mitochondrial Ca2+ uptake disrupts the mitochondrial membrane potential, impairs ATP production, and increases the generation of reactive oxygen species (ROS).[14]
-
Activation of Apoptotic Pathways: High intracellular Ca2+ is a potent trigger for programmed cell death.[13][15]
Core Mechanism: Oxidative Stress and Mitochondrial Dysfunction
Aconitine exposure leads to a significant increase in the production of reactive oxygen species (ROS) in cardiomyocytes.[16][17] This oxidative stress is a key secondary mechanism of injury, arising primarily from mitochondrial dysfunction induced by Ca2+ overload.[7][17] The overproduction of ROS damages cellular components, including lipids, proteins, and DNA, and activates stress-related signaling pathways.
One critical pathway activated by ROS is the p38 mitogen-activated protein kinase (p38/MAPK) pathway.[13][17][18] Activation of p38/MAPK has been shown to contribute to aconitine-induced apoptosis and inflammation.[13][16][17] This creates a vicious cycle where Ca2+ overload causes mitochondrial ROS production, which in turn activates signaling pathways that promote further cell death.
Core Mechanism: Apoptosis Induction
Aconitum alkaloids induce programmed cell death (apoptosis) in cardiomyocytes through multiple converging pathways.[8][15][19][20] The primary trigger is the severe intracellular Ca2+ dysregulation and subsequent oxidative stress.
The key apoptotic mechanism is the mitochondria-mediated intrinsic pathway.[14][21][22] Aconitine exposure leads to:
-
Altered Apoptotic Protein Expression: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[14][15][21] This shift in the Bax/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane.
-
Cytochrome c Release: The permeabilized mitochondrial membrane releases cytochrome c into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspase-3, which orchestrates the dismantling of the cell.[14][15][21]
Signaling pathways, including the p38/MAPK and TNFα pathways, are also directly implicated in activating these apoptotic events.[13][20]
Core Mechanism: Inflammatory Response
Recent evidence highlights the role of inflammation in aconitine-induced cardiac injury. Aconitine triggers the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in cardiomyocytes.[7][20] The NLRP3 inflammasome is a multiprotein complex that, once activated, cleaves pro-caspase-1 into its active form. Active caspase-1 then processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[7]
The release of IL-1β and IL-18 promotes a local inflammatory response within the myocardial tissue, contributing to cell death and cardiac dysfunction. This inflammatory response can be triggered by the high levels of ROS generated during aconitine poisoning.[7][20]
Quantitative Data Summary
The following tables summarize key quantitative data from various experimental studies on Aconitum alkaloid cardiotoxicity.
Table 1: Electrophysiological Effects of Aconitine
| Parameter | Alkaloid/Concentration | Model | Effect | Reference(s) |
|---|---|---|---|---|
| Action Potential Duration (APD) | Aconitine (1 µM) | Rat Ventricular Myocytes | Significantly prolonged APD50 and APD90 | [10] |
| Triggered Activity | Aconitine (5-10 µM) | Rat Ventricular Myocytes | Induced delayed afterdepolarizations (DADs) | [10] |
| L-type Ca2+ Current (ICa-L) | Aconitine (1 µM) | Rat Ventricular Myocytes | Increased current density from 12.77 to 18.98 pA/pF | [10] |
| APD Alternans | Aconitine (0.1 µM) | Isolated Rabbit Hearts | Lengthened initiation cycle length (247.5 vs 287.5 ms) | [23][24] |
| hERG K+ Channel Blockade | Aconitine | Xenopus Oocytes | IC50 = 1.801 µM | [12] |
| Kv1.5 K+ Channel Blockade | Aconitine | Xenopus Oocytes | IC50 = 0.796 µM |[12] |
Table 2: Toxicological and Cellular Effects of Aconitine
| Parameter | Alkaloid/Concentration | Model | Effect | Reference(s) |
|---|---|---|---|---|
| Acute Toxicity (LD50) | High-affinity alkaloids | Mice | ~70 µg/kg | [25] |
| Acute Toxicity (LD50) | Low-affinity alkaloids | Mice | ~30 mg/kg | [25] |
| Cell Viability | Aconitine (50-250 µM) | H9c2 Cardiac Cells | Dose-dependent decrease in viability | [22] |
| Beating Rate | Aconitine (0.25 µM) | hiPSC-CMs | 3.7-fold increase within 30 min | [26] |
| Beating Rate | Aconitine (3.0 µM) | hiPSC-CMs | 7.3-fold increase | [26] |
| Apoptosis | Aconitine (1.5-4.5 mM) | H9c2 Cardiac Cells | Increased rates of apoptosis |[15] |
Detailed Experimental Protocols
The following are generalized methodologies for key experiments used to investigate Aconitum alkaloid cardiotoxicity, based on published studies.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the effects of Aconitum alkaloids on specific ion currents (e.g., INa, ICa-L, IKr) and the action potential in isolated cardiomyocytes.
-
Methodology:
-
Cell Isolation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., rat, rabbit ventricles).
-
Recording: Cells are placed in an experimental chamber on an inverted microscope stage and perfused with an external solution. A glass micropipette (resistance 2-5 MΩ) filled with an internal solution is used to form a high-resistance seal ("giga-seal") with the cell membrane.
-
Whole-Cell Configuration: A brief suction pulse is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Data Acquisition: Using a patch-clamp amplifier and data acquisition software, membrane currents are recorded in voltage-clamp mode or action potentials in current-clamp mode. Specific voltage protocols are applied to isolate and measure the current of interest.
-
Drug Application: Aconitine or other alkaloids are applied to the cell via the perfusion system at known concentrations. Recordings are taken before (baseline) and after drug application to determine the effect.[10]
-
Protocol 2: Western Blotting for Protein Expression
-
Objective: To quantify changes in the expression levels of key proteins involved in signaling pathways, apoptosis, or inflammation (e.g., Caspase-3, Bcl-2, Bax, p-p38, NLRP3).
-
Methodology:
-
Cell Culture and Treatment: Cardiomyocyte cell lines (e.g., H9c2) or primary cells are cultured and treated with various concentrations of Aconitum alkaloids for a specified duration.
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).[14][15][20]
-
Protocol 3: Flow Cytometry for Apoptosis and ROS Detection
-
Objective: To quantify the percentage of apoptotic cells and the level of intracellular ROS following alkaloid treatment.
-
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with Aconitum alkaloids as described above.
-
Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both floating and adherent cells are collected and washed with phosphate-buffered saline (PBS).
-
For Apoptosis (Annexin V/PI Staining):
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
After a brief incubation in the dark, the cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are scored as early apoptotic, and Annexin V-positive/PI-positive cells as late apoptotic/necrotic.[21][22]
-
-
For ROS Detection:
-
Treated cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
DCFH-DA is deacetylated within the cell and oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity of the cells, which is proportional to the amount of intracellular ROS, is measured by flow cytometry.[16]
-
-
References
- 1. Cardiac efficacy and toxicity of aconitine: A new frontier for the ancient poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. [Aconite, in 4.50 from Paddington: Continuous Activation of Voltage-Gated Sodium Channel] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Spectrum of cardiac manifestations from aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arrhythmogenesis Toxicity of Aconitine Is Related to Intracellular Ca2+ Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The positive inotropic effect of aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aconitine blocks HERG and Kv1.5 potassium channels [agris.fao.org]
- 13. Aconitine-induced Ca2+ overload causes arrhythmia and triggers apoptosis through p38 MAPK signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aconitine induces cardiotoxicity through regulation of calcium signaling pathway in zebrafish embryos and in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Aconitine promotes ROS-activated P38/MAPK/Nrf2 pathway to inhibit autophagy and promote myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ingentaconnect.com [ingentaconnect.com]
- 20. Aconitine induces cardiomyocyte damage by mitigating BNIP3‐dependent mitophagy and the TNFα‐NLRP3 signalling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria‑mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Role of the alternans of action potential duration and aconitine-induced arrhythmias in isolated rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Role of the Alternans of Action Potential Duration and Aconitine-Induced Arrhythmias in Isolated Rabbit Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Aconitine-induced cardiac arrhythmia in human induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of Foresaconitine for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Foresaconitine, a C19-diterpenoid alkaloid isolated from the roots of Aconitum species, presents significant interest in pharmacological research due to its potential biological activities. As with any compound under investigation for therapeutic use, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the current knowledge on the solubility and chemical stability of this compound in various solvents. Due to the limited availability of specific data for this compound, this guide supplements existing information with data from closely related aconitine alkaloids to offer a broader perspective for researchers. Detailed experimental protocols for determining solubility and stability are provided, alongside analytical methodologies for quantification.
Introduction to this compound
This compound is a naturally occurring diterpenoid alkaloid found in plants of the Aconitum genus, commonly known as monkshood or wolfsbane. Structurally, it belongs to the class of aconitine-type alkaloids, which are characterized by a complex polycyclic skeleton. These compounds are known for their potent biological effects, which also makes them highly toxic. The therapeutic potential of these alkaloids is often hindered by their toxicity, necessitating careful study of their chemical properties to enable safe formulation and handling. Solubility and stability are critical parameters that influence a drug's bioavailability, shelf-life, and overall efficacy. This guide aims to consolidate the available information on these properties for this compound to aid researchers in its development.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its absorption and bioavailability. Based on available data, this compound is generally considered to be soluble in a range of organic solvents.
Quantitative and Qualitative Solubility Data
Specific quantitative solubility data for this compound is limited in publicly accessible literature. However, supplier data and studies on related compounds provide valuable insights. The known solubility information is summarized in Table 1.
| Solvent | This compound Solubility | Compound Class | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mM | This compound | [1] |
| Chloroform | Soluble | This compound | [2] |
| Dichloromethane | Soluble | This compound | [2] |
| Ethyl Acetate | Soluble | This compound | [2] |
| Acetone | Soluble | This compound | [2] |
Table 1: Summary of this compound Solubility Data.
Stability Profile of this compound
The chemical stability of a drug substance is critical for ensuring its safety, quality, and efficacy throughout its shelf life. While specific stability studies on this compound are not extensively documented, the stability of the parent compound, aconitine, and the general behavior of diester-diterpene alkaloids offer a strong predictive framework.
Factors Affecting Stability
Aconitine alkaloids are primarily susceptible to hydrolysis, particularly at the ester linkages, which leads to a significant reduction in biological activity and toxicity. The key factors influencing their stability are pH, temperature, and the solvent system.
-
Effect of pH: Aconitine alkaloids exhibit a V-shaped pH-rate profile, with the greatest stability typically found in weakly acidic conditions (around pH 4.5).[3] They are particularly unstable in alkaline media, where hydrolysis is accelerated.[4][5]
-
Effect of Temperature: Degradation rates increase significantly with higher temperatures.[6] Studies on aconitine show that it degrades substantially when stored at room temperature (+20°C) over a period of 30 days, whereas it remains relatively stable at refrigerated (+4°C) or frozen (-20°C) temperatures.[7]
-
Effect of Solvent: The choice of solvent can impact stability. Aconitine alkaloids have shown good stability in acetonitrile and acidic media.[5] Conversely, hydrolysis can occur in methanol, especially under alkaline conditions.[5]
A summary of stability observations for the aconitine class of compounds is presented in Table 2.
| Condition | Observation | Compound Class | Source |
| pH | Extensive hydrolysis observed in PBS (pH 7.4). | Aconitine Alkaloids | [4] |
| Minimum degradation observed around pH 4.5. | Penethamate (Ester Prodrug) | [3] | |
| Higher hydrolysis rates at pH 7.4 compared to pH 6.0. | Aconitine | [6] | |
| Temperature | Significant degradation at +20°C over 30 days. | Aconitine | [7] |
| Appreciable stability at -20°C and +4°C. | Aconitine | [7] | |
| Solvent | Stable in acetonitrile or acidic media. | Aconitine Alkaloids | [5] |
| Susceptible to hydrolysis in methanol with 5% ammonia. | Aconitine Alkaloids | [5] |
Table 2: General Stability Characteristics of Aconitine Alkaloids.
Experimental Protocols
Standardized protocols are essential for obtaining reliable and reproducible solubility and stability data. The following sections detail generalized methodologies based on established best practices.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The saturation shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[8]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (pure solid)
-
Selected solvent(s) (e.g., purified water, pH buffers, ethanol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[9]
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a predetermined time (typically 24 to 72 hours) to reach equilibrium.[8][10] It is recommended to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached.[10]
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Separate the solid and liquid phases by centrifugation or filtration. This step is critical to prevent undissolved particles from inflating the measured concentration.[8]
-
Sampling and Dilution: Carefully collect an aliquot of the clear supernatant. If necessary, dilute the sample with the solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculation: Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate.[10]
Protocol for Chemical Stability Assessment
This protocol outlines a general method for assessing the stability of this compound in a solution under various environmental conditions.
Objective: To evaluate the degradation rate of this compound under specific conditions (pH, temperature, solvent) over time.
Materials:
-
Stock solution of this compound of known concentration
-
Aqueous buffers of different pH values (e.g., 1.2, 4.5, 6.8, 9.0)[10]
-
Co-solvents (e.g., ethanol, propylene glycol) if required
-
Temperature-controlled chambers/incubators
-
Validated stability-indicating analytical method (capable of separating the parent drug from its degradation products)
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the desired solvent systems (e.g., different pH buffers). The initial concentration should be accurately known.
-
Incubation: Aliquot the solutions into sealed vials and place them in temperature-controlled chambers set to the desired temperatures (e.g., 5°C, 25°C, 40°C). Protect samples from light if photostability is not the primary focus.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly or monthly), withdraw an aliquot from each sample.[10]
-
Analysis: Immediately analyze the withdrawn samples using a validated stability-indicating analytical method to determine the remaining concentration of this compound. Monitor for the appearance of new peaks, which may correspond to degradation products.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) is the negative of the slope.
-
Shelf-Life Calculation: The shelf-life (t90), or the time it takes for 10% of the drug to degrade, can be calculated from the first-order rate constant using the equation: t90 = 0.105 / k.
Analytical Methods for Quantification
Accurate quantification is the cornerstone of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable techniques for the analysis of aconitine alkaloids.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with an Ultraviolet (UV) detector, HPLC is a robust method for separating and quantifying this compound. A C8 or C18 reversed-phase column is typically used.[5] The method must be validated for linearity, precision, accuracy, and selectivity to ensure it is "stability-indicating," meaning it can resolve the parent compound from any potential degradation products.[11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for quantifying low concentrations of the analyte, especially in complex biological matrices.[7][12] It is also a powerful tool for identifying unknown degradation products by analyzing their mass-to-charge ratios.
Conclusion and Recommendations
This guide consolidates the currently available information on the solubility and stability of this compound. The data indicates that this compound is soluble in common organic solvents like DMSO, chloroform, and acetone. While specific stability data for this compound is scarce, the behavior of related aconitine alkaloids strongly suggests that its stability is highly dependent on pH and temperature, with optimal stability in mild acidic conditions and at reduced temperatures. Hydrolysis of its ester groups is the most probable degradation pathway.
For researchers and drug development professionals, the following recommendations are crucial:
-
Conduct Comprehensive Studies: It is imperative to conduct specific, comprehensive solubility and stability studies for this compound following established protocols like the shake-flask method and kinetic stability assessments.
-
Storage Conditions: Based on data from related compounds, this compound and its solutions should be stored at low temperatures (refrigerated or frozen) and, if in solution, preferably in a weakly acidic buffer to minimize degradation.
-
Analytical Method Development: A validated, stability-indicating analytical method (preferably LC-MS/MS) is essential for accurate quantification and the identification of potential degradation products.
By carefully considering these physicochemical properties, researchers can better design formulations, interpret biological data, and advance the development of this compound as a potential therapeutic agent.
References
- 1. doronscientific.com [doronscientific.com]
- 2. This compound | CAS:73870-35-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. Pre-formulation and chemical stability studies of penethamate, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of aconitine in post-mortem specimens by validated liquid chromatography-tandem mass spectrometry method: three case reports on fatal 'monkshood' poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. who.int [who.int]
- 11. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling Foresaconitine: A Technical Guide to its Discovery and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Foresaconitine, a complex C19-diterpenoid alkaloid, stands as a testament to the intricate chemical diversity of the plant kingdom. This technical guide provides an in-depth exploration of the discovery and structural elucidation of this potent natural product, also known as Vilmorrianine C. Sourced from plants of the Aconitum genus, this compound belongs to a class of compounds renowned for their significant physiological effects. This document details the experimental journey from isolation to characterization, presenting key quantitative data in a clear, comparative format. Furthermore, it outlines the sophisticated methodologies employed in this scientific endeavor and visualizes the logical workflow of its structural determination, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Isolation
This compound, synonymous with Vilmorrianine C, is a norditerpenoid alkaloid first isolated from the roots of Aconitum carmichaeli and later from Aconitum vilmorinianum. These herbaceous plants, belonging to the Ranunculaceae family, are well-documented sources of a diverse array of diterpenoid alkaloids. The initial discovery of this compound was the result of meticulous phytochemical investigations aimed at characterizing the chemical constituents of these traditionally used medicinal plants.
Plant Material
The primary source for the isolation of this compound is the dried roots of Aconitum vilmorinianum Kom. Proper identification and collection of the plant material are crucial first steps to ensure the correct chemical profile for extraction.
Extraction and Isolation Protocol
The process of isolating this compound from its natural source involves a multi-step procedure designed to separate the complex mixture of alkaloids present in the plant extract. The general workflow is as follows:
-
Extraction: The air-dried and powdered roots of Aconitum vilmorinianum are typically extracted exhaustively with a polar solvent, such as methanol or ethanol, at room temperature. This process yields a crude extract containing a wide range of plant metabolites.
-
Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning to selectively isolate the alkaloidal fraction. The extract is dissolved in an acidic aqueous solution (e.g., 2% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. The neutral and acidic components are then removed by extraction with an organic solvent (e.g., diethyl ether or chloroform). The acidic aqueous layer is then basified with a base (e.g., ammonia solution) to a pH of 9-10, deprotonating the alkaloids and making them soluble in organic solvents. Subsequent extraction with an organic solvent like chloroform yields the crude alkaloid fraction.
-
Chromatographic Purification: The crude alkaloid mixture is a complex blend of numerous structurally similar compounds. Therefore, its separation requires a series of chromatographic techniques.
-
Column Chromatography: The crude alkaloids are first subjected to column chromatography over silica gel or alumina. Elution is performed with a gradient of increasingly polar solvents, typically a mixture of chloroform and methanol. This initial separation yields several fractions with enriched alkaloid content.
-
Preparative Thin-Layer Chromatography (PTLC): Fractions containing this compound are further purified using preparative TLC on silica gel plates with a suitable solvent system.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is often achieved using preparative or semi-preparative HPLC, typically on a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.
-
The following diagram illustrates the general workflow for the isolation of this compound:
Structural Elucidation
The determination of the intricate molecular structure of this compound required a combination of modern spectroscopic techniques. These methods provide detailed information about the connectivity of atoms, their spatial arrangement, and the overall molecular formula.
Spectroscopic Data
The primary tools for the structural elucidation of this compound are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. For this compound (Vilmorrianine C), the molecular formula has been established as C₃₅H₄₉NO₉.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are indispensable for piecing together the complex carbon skeleton and assigning the positions of all protons and carbons.
The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Data for this compound (Vilmorrianine C)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 3.28 | m | |
| 2 | 2.15 | m | |
| 3 | 2.85 | m | |
| 5 | 4.10 | d | 6.5 |
| 6 | 4.25 | t | 4.5 |
| 7 | 2.05 | m | |
| 8 | 4.95 | d | 5.0 |
| 9 | 2.60 | d | 6.0 |
| 10 | 2.20 | m | |
| 11 | 1.80 | m | |
| 13 | 6.10 | s | |
| 14 | 4.85 | d | 5.0 |
| 15 | 2.55 | m | |
| 16 | 3.95 | m | |
| 17 | 5.15 | s | |
| 19 | 2.45 | m | |
| 20 | 1.15 | t | 7.0 |
| OMe-1 | 3.30 | s | |
| OMe-6 | 3.40 | s | |
| OMe-16 | 3.35 | s | |
| OMe-18 | 3.75 | s | |
| OAc-8 | 2.08 | s | |
| Benzoyl-H | 7.50-8.10 | m |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Coupling constants (J) are in Hertz (Hz). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet).
Table 2: ¹³C NMR Data for this compound (Vilmorrianine C)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 85.1 | 14 | 79.5 |
| 2 | 26.4 | 15 | 42.1 |
| 3 | 34.8 | 16 | 82.8 |
| 4 | 39.2 | 17 | 61.5 |
| 5 | 50.1 | 18 | 77.3 |
| 6 | 90.8 | 19 | 48.9 |
| 7 | 45.6 | 20 | 13.5 |
| 8 | 77.8 | OMe-1 | 56.4 |
| 9 | 49.5 | OMe-6 | 58.0 |
| 10 | 41.2 | OMe-16 | 59.1 |
| 11 | 50.5 | OMe-18 | 52.8 |
| 12 | 36.7 | OAc-8 (C=O) | 170.2 |
| 13 | 75.3 | OAc-8 (CH₃) | 21.7 |
| Benzoyl (C=O) | 166.5 | ||
| Benzoyl (C) | 130.5, 129.8, 128.6, 133.2 |
Structure Determination Workflow
The structural elucidation of this compound is a logical process that integrates data from various spectroscopic techniques. The workflow can be visualized as follows:
Foresaconitine's Effect on the Central Nervous System: A Technical Guide
Disclaimer: Scientific literature extensively details the effects of aconitine and related diterpenoid alkaloids on the central nervous system. However, specific quantitative data and detailed experimental studies on foresaconitine are limited. This guide synthesizes the well-established mechanisms of action and experimental findings for the aconitine class of compounds to provide a comprehensive technical overview of the expected effects of this compound. The experimental protocols and quantitative data presented are derived from studies on closely related alkaloids and should be adapted and validated for specific research on this compound.
Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
This compound, as a member of the aconitine family of diterpenoid alkaloids, is predicted to exert its primary effect on the central nervous system through the modulation of voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in neurons.[1] Aconitine alkaloids bind to site 2 of the alpha-subunit of VGSCs, which leads to a persistent activation of the channel by shifting the voltage-dependence of activation to more negative potentials and inhibiting channel inactivation.[1] This sustained influx of Na+ ions results in prolonged membrane depolarization, leading to a cascade of downstream effects that underpin both the neurotoxic and, paradoxically, the analgesic properties of these compounds.
Neurotoxicity Signaling Pathway
The persistent depolarization of neuronal membranes induced by this compound is expected to trigger a cascade of events culminating in neurotoxicity. This process, often referred to as excitotoxicity, is primarily initiated by the excessive release of excitatory neurotransmitters, such as glutamate. The sustained membrane depolarization leads to a massive influx of Ca2+ through both VGSCs and N-methyl-D-aspartate (NMDA) receptors, which are activated by the excess glutamate.
This intracellular Ca2+ overload disrupts cellular homeostasis, leading to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of apoptotic pathways. A key indicator of the progression towards apoptosis is the alteration of the Bax/Bcl-2 ratio, where an increase in the pro-apoptotic protein Bax relative to the anti-apoptotic protein Bcl-2 promotes the release of cytochrome c from the mitochondria, activating the caspase cascade and leading to programmed cell death.[2][3]
Quantitative Data on the Effects of Aconitine Alkaloids
The following tables summarize quantitative data from studies on aconitine and lappaconitine, which serve as representative data for the potential effects of this compound.
Table 1: Inhibitory Concentrations (IC50) of Lappaconitine on Voltage-Gated Sodium Channels
| Channel Subtype | IC50 (µM) | Cell Line | Experimental Condition | Reference |
| Nav1.7 | 27.67 (15.68–39.66) | HEK293 | Cell clamped at -70 mV | [4] |
Table 2: Effects of an Exemplary VGSC Modulator (PF-06526290) on Nav Subtypes
| Channel Subtype | Effect | Metric | Value (µM) | Reference |
| Nav1.3 | Inhibition | IC50 | 5 ± 2 | [5] |
| Nav1.7 | Inhibition | IC50 | > 30 | [5] |
| Nav1.3 | Slowed Inactivation | EC50 | 1.1 ± 0.1 | [5] |
| Nav1.7 | Slowed Inactivation | EC50 | 0.27 ± 0.08 | [5] |
Table 3: Effect of Aconitine on Apoptotic Markers in HT22 Cells
| Treatment | Bax/Bcl-2 Ratio (Fold Change) | Caspase-3/7 Activation (Fold Change) | Reference |
| Aconitine (representative data) | Increased | Increased | [2][3] |
Note: Specific fold-change values for aconitine are often presented graphically in the literature; the table reflects the directional change.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on the central nervous system.
Whole-Cell Patch-Clamp Electrophysiology for VGSC Analysis
Objective: To measure the effect of this compound on the activity of voltage-gated sodium channels in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal neurons or a suitable neuronal cell line)
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH 7.2)
-
This compound stock solution (in DMSO)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Prepare external and internal solutions and filter-sterilize.
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Plate cultured neurons on coverslips suitable for microscopy.
-
Mount a coverslip in the recording chamber and perfuse with the external solution at a constant rate.
-
Approach a neuron with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline sodium currents using a voltage-step protocol (e.g., holding potential of -100 mV, followed by depolarizing steps from -80 mV to +40 mV in 10 mV increments).
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record sodium currents at various time points after this compound application to determine its effect on channel activation, inactivation, and current amplitude.
-
To determine the IC50, apply a range of this compound concentrations and measure the steady-state block of the sodium current.
Intracellular Calcium Imaging
Objective: To measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cultured neurons
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with an appropriate filter set and a digital camera
-
Image analysis software
Procedure:
-
Culture neurons on glass-bottom dishes.
-
Prepare a loading solution of the Ca2+ indicator in HBSS with Pluronic F-127 to aid in dye solubilization.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification.
-
Mount the dish on the microscope stage and acquire baseline fluorescence images.
-
Add this compound to the dish at the desired concentration.
-
Acquire a time-lapse series of fluorescence images to monitor changes in intracellular Ca2+.
-
Quantify the change in fluorescence intensity over time to determine the effect of this compound on intracellular calcium levels.
Apoptosis Assays
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.[6]
Materials:
-
HT22 hippocampal cell line
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed HT22 cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry, distinguishing between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Objective: To determine the effect of this compound on the expression of pro- and anti-apoptotic proteins.
Materials:
-
HT22 cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Treat HT22 cells with this compound as described for the Annexin V/PI assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and calculate the Bax/Bcl-2 ratio, normalizing to the loading control.[2]
HPLC-MS/MS Analysis of Neurotransmitters
Objective: To quantify changes in neurotransmitter levels in brain tissue following in vivo administration of this compound.
Materials:
-
Rodent model (e.g., rats or mice)
-
This compound for in vivo administration
-
Brain tissue homogenization buffer (e.g., 0.1 M perchloric acid)
-
HPLC-MS/MS system with a suitable column (e.g., C18)
-
Neurotransmitter standards
Procedure:
-
Administer this compound to the animals via the desired route (e.g., intraperitoneal injection).
-
At specified time points, euthanize the animals and rapidly dissect the brain regions of interest (e.g., hippocampus, cortex).
-
Homogenize the brain tissue in ice-cold homogenization buffer.[7]
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
Filter the supernatant and transfer to HPLC vials.
-
Inject the samples into the HPLC-MS/MS system.
-
Separate the neurotransmitters using a suitable gradient elution method.
-
Detect and quantify the neurotransmitters using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
Compare the neurotransmitter levels in this compound-treated animals to those in vehicle-treated controls.[8]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro assessment of this compound's neurotoxicity.
Conclusion and Future Directions
Based on the extensive research on related aconitine alkaloids, this compound is anticipated to be a potent modulator of voltage-gated sodium channels in the central nervous system. This primary action is expected to lead to significant neurotoxicity, characterized by excitotoxicity, intracellular calcium overload, and apoptosis. The provided experimental protocols offer a robust framework for investigating these effects in a laboratory setting.
Crucially, future research should focus on generating specific quantitative data for this compound to determine its precise potency and selectivity for different VGSC subtypes and to fully elucidate its neurotoxic profile. Such studies are essential for a comprehensive understanding of its pharmacological and toxicological properties and for any potential therapeutic development.
References
- 1. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PF‐06526290 can both enhance and inhibit conduction through voltage‐gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Methoxylespeflorin G11 Protects HT22 Cells from Glutamate-Induced Cell Death through Inhibition of ROS Production and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer’s Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of Foresaconitine's Bioactivity: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foresaconitine is a norditerpenoid alkaloid found in plants of the Aconitum species, commonly known as monkshood or wolfsbane.[1][2][3] Like other alkaloids in its class, this compound is recognized for its potential pharmacological activities, including analgesic and anti-inflammatory effects.[4] However, it is also associated with significant toxicity, a characteristic feature of aconitine-type alkaloids.[4] The primary mechanism of action for this class of compounds is believed to be the modulation of ion channels, with a particular emphasis on sodium channels.[4] this compound is frequently referenced in the context of traditional Chinese medicine, particularly in studies related to the processed lateral root of Aconitum carmichaelii Debx., known as Fuzi.[5][6][7][8]
This document serves as a guide to the currently available information on the in vitro bioactivity of this compound. It aims to provide a clear and concise summary for researchers, scientists, and drug development professionals. However, it is crucial to note that based on a comprehensive review of publicly accessible scientific literature, there is a significant scarcity of specific preliminary in vitro studies focused on this compound's bioactivity. The information that is available is often general or part of broader studies on Aconitum extracts.
Data Presentation
Experimental Protocols
Detailed experimental protocols for in vitro assays specifically investigating the bioactivity of this compound are not described in the available literature. While general methodologies for assessing the bioactivity of natural products are well-established, specific protocols applied to this compound, including cell lines used, assay conditions, and analytical methods, have not been published in the reviewed search results.
Signaling Pathways and Experimental Workflows
The direct impact of this compound on specific signaling pathways has not been elucidated in dedicated in vitro studies. Research on related compounds and extracts provides some context. For instance, studies on the cardiotoxicity of other Aconitum alkaloids have implicated pathways such as the NLRP3/ASC/caspase-3 and mitochondria-mediated apoptosis pathways.[5][7] Additionally, a study on a mixture of aconite and cinnamon suggested an influence on the AMPK/SIRT1 signaling pathway in bone cells.[9] However, these findings are not directly attributed to this compound.
Due to the absence of specific experimental data for this compound, diagrams of its effects on signaling pathways or detailed experimental workflows cannot be generated.
To illustrate a generalized workflow for the initial in vitro screening of a natural compound like this compound, the following conceptual diagram is provided.
Caption: A conceptual workflow for the in vitro bioactivity screening of a novel compound.
While this compound is a known alkaloid with potential pharmacological relevance, there is a clear gap in the scientific literature regarding its specific in vitro bioactivity. The information available is largely descriptive and lacks the detailed quantitative data and experimental protocols necessary for a comprehensive technical guide. Future research focusing on the in vitro effects of isolated this compound is essential to elucidate its mechanism of action, identify its molecular targets, and establish a foundation for potential therapeutic applications. Researchers are encouraged to conduct foundational studies, including cytotoxicity screening, apoptosis and cell cycle analysis, and investigation into its effects on key signaling pathways, to fill this knowledge void.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. CAS 73870-35-6: this compound | CymitQuimica [cymitquimica.com]
- 5. Processed lateral root of Aconitum carmichaelii Debx.: A review of cardiotonic effects and cardiotoxicity on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. A review of Aconiti Lateralis Radix Praeparata (Fuzi) for kidney disease: phytochemistry, toxicology, herbal processing, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Structure-Activity Relationships of Aconitine-Type Alkaloids: A Technical Guide for Drug Development Professionals
Disclaimer: Information regarding the specific compound "Foresaconitine" is exceptionally scarce in publicly available scientific literature. Therefore, this guide focuses on the broader class of aconitine-type diterpenoid alkaloids, using well-studied examples such as aconitine and lappaconitine to delineate key structure-activity relationships. The principles and methodologies described herein are applicable to the study of novel derivatives within this class, including any potential this compound analogs.
Introduction
Aconitine-type alkaloids, derived from plants of the Aconitum genus, are a class of C19-diterpenoid alkaloids characterized by a complex polycyclic structure.[1][2] These compounds have garnered significant interest in the scientific community for their potent and diverse biological activities, including analgesic, anti-inflammatory, anti-arrhythmic, and antitumor effects.[1][2] However, their therapeutic potential is often hampered by a narrow therapeutic window and significant cardiotoxicity and neurotoxicity.[3] This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of aconitine derivatives, offering insights for researchers and drug development professionals aiming to design novel, safer, and more efficacious therapeutic agents. We will delve into the chemical modifications that influence biological activity, present quantitative data in a structured format, detail relevant experimental protocols, and visualize key signaling pathways.
Core Structure and Key Pharmacophoric Features
The archetypal structure of aconitine-type alkaloids is a hexacyclic norditerpenoid skeleton. Key positions for substitution that significantly impact biological activity include C1, C3, C8, C13, C14, C15, and the N-ethyl group. Modifications at these sites can dramatically alter the potency and toxicity of the derivatives. For instance, the ester groups at C8 and C14 are considered to be primarily responsible for the high toxicity of aconitine, and their hydrolysis can significantly reduce toxicity.
Structure-Activity Relationships
The biological effects of aconitine derivatives are intricately linked to their structural features. The following sections summarize the SAR for key therapeutic activities.
Analgesic Activity
Aconitine-type alkaloids are renowned for their potent analgesic effects. The SAR for this activity is among the most studied aspects of this class of compounds.
Key Structural Determinants for Analgesic Activity:
-
C8-ester group: The nature of the ester at the C8 position is crucial.
-
C14-ester group: The presence and type of ester at C14 modulate activity.
-
N-ethyl group: Modifications to the N-ethyl group can influence potency.
-
Aromatic ring at C4: The presence of an aromatic ring at the C4 position has been shown to decrease toxicity.[4]
| Compound/Derivative | Modification | Assay | Result | Reference |
| Aconitine | - | Acetic acid-induced writhing (mice) | Inhibition rates of 68% and 76% at 0.3 and 0.9 mg/kg, respectively.[5][6] | [5][6] |
| Aconitine | - | Hot plate test (mice) | Pain threshold improvement of 17.12% and 20.27% at 0.3 and 0.9 mg/kg, respectively.[5][6] | [5][6] |
| Lappaconitine | - | Various analgesic models | Strong analgesic activity, generally 2 to 5 times less potent than morphine.[7] | [7] |
| Lappaconitine Analog 5a | Carbamate at benzene ring | Not specified | ED50 of 1.2 mg/kg (Lappaconitine ED50 = 3.5 mg/kg).[8][9] | [8][9] |
| Lappaconitine Analog 5c | Carbamate at benzene ring | Not specified | ED50 of 1.6 mg/kg (Lappaconitine ED50 = 3.5 mg/kg).[8][9] | [8][9] |
| Compound 15 | Aconitine-type | Acetic acid twist method (mice) | 81.6% pain inhibition at 2 mg/kg.[1] | [1] |
| Compound 38 | Aconitine-type | Acetic acid twist method (mice) | 58.5% pain inhibition at 2 mg/kg.[1] | [1] |
| Compound 39 | Aconitine-type | Acetic acid twist method (mice) | 51.2% pain inhibition at 2 mg/kg.[1] | [1] |
Anti-inflammatory Activity
Several diterpenoid alkaloids exhibit significant anti-inflammatory properties. The mechanism often involves the modulation of inflammatory signaling pathways.
| Compound/Derivative | Modification | Assay | Result | Reference |
| Deltanaline (31a) | Deltaline derivative | LPS-activated RAW264.7 cells | Strong inhibition of NO, TNF-α, and IL-6 release.[10] | [10] |
| Lappaconitine derivative 1e | Hybrid with NSAID | LPS-activated RAW264.7 cells | Strongest inhibition of NO production with minimal cytotoxicity.[11] | [11] |
| Diterpene alkaloids from A. baikalense | Napelline, songorine, etc. | Carrageenan-induced paw edema (mice) | High antiexudative activity, comparable to sodium diclofenac.[12] | [12] |
Cardiotoxicity
The cardiotoxicity of aconitine-type alkaloids is a major obstacle to their clinical development. Understanding the SAR for toxicity is critical for designing safer drugs.
| Compound/Derivative | Modification | Assay | Result | Reference |
| Aconitine | - | Zebrafish embryo model | EC50 for cardiac toxicity was 14.49 mg/L at 72 hpf.[13] | [13] |
| Aconitine | - | H9c2 cardiomyocytes | IC50 for cell viability was approximately 400 μM.[14][15] | [14][15] |
| Compound 15 | Aconitine-type | Acute toxicity in mice | LD50 = 4.06 mg/kg.[1] | [1] |
| Compound 38 | Aconitine-type | Acute toxicity in mice | LD50 = 2.81 mg/kg.[1] | [1] |
| Compound 39 | Aconitine-type | Acute toxicity in mice | LD50 = 12.00 mg/kg.[1] | [1] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of the biological activities of novel derivatives.
Analgesic Activity Assays
This model is used to evaluate peripheral analgesic activity.
-
Animals: Male Kunming mice (18-22 g).
-
Procedure:
-
Mice are divided into control, positive control (e.g., aspirin 200 mg/kg), and test groups.
-
Test compounds are administered orally at various doses.
-
After a set time (e.g., 60 minutes), 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.
-
The number of writhes (a specific stretching posture) is counted for a defined period (e.g., 15 minutes) starting 5 minutes after the acetic acid injection.
-
-
Endpoint: The percentage inhibition of writhing is calculated relative to the control group.
This method assesses central analgesic activity.
-
Animals: Male Kunming mice (18-22 g).
-
Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
The baseline reaction time (time until the mouse licks its hind paw or jumps) is determined before drug administration. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Test compounds are administered.
-
The reaction time is measured at various time points after administration (e.g., 30, 60, 90, 120 minutes).
-
-
Endpoint: An increase in the reaction time compared to baseline and control groups indicates an analgesic effect.
Anti-inflammatory Activity Assay
This is a classic model of acute inflammation.
-
Animals: Male Wistar rats (150-200 g).
-
Procedure:
-
The initial paw volume is measured using a plethysmometer.
-
Test compounds or vehicle are administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Endpoint: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Cardiotoxicity Assay
Zebrafish are a valuable in vivo model for assessing cardiotoxicity.
-
Organism: Zebrafish (Danio rerio) embryos.
-
Procedure:
-
Fertilized embryos are collected and placed in multi-well plates.
-
At a specific developmental stage (e.g., 48 hours post-fertilization), embryos are exposed to various concentrations of the test compound.
-
After a defined exposure period (e.g., 24 hours), the heart rate of each embryo is manually counted under a microscope for a set duration (e.g., 15 seconds) and extrapolated to beats per minute.
-
-
Endpoint: Changes in heart rate, pericardial edema, and mortality are recorded to determine the toxicological profile.
Signaling Pathways and Mechanisms of Action
The biological effects of aconitine-type alkaloids are mediated through their interaction with various cellular targets and signaling pathways. A primary mechanism of action is the modulation of voltage-gated sodium channels. However, other pathways are also implicated in their diverse pharmacological effects.
Aconitine-Induced Cardiotoxicity Signaling
Aconitine-induced cardiotoxicity is a complex process involving multiple signaling pathways that lead to myocardial injury.
Caption: Aconitine-induced cardiotoxicity involves the activation of PI3K-Akt-mTOR and MAPK signaling pathways.
Anti-inflammatory Signaling of Diterpenoid Alkaloids
The anti-inflammatory effects of certain diterpenoid alkaloids are mediated by the inhibition of pro-inflammatory signaling cascades.
Caption: Diterpenoid alkaloids can exert anti-inflammatory effects by inhibiting NF-κB and MAPK signaling pathways.
Conclusion and Future Directions
The structure-activity relationships of aconitine-type alkaloids are complex, with subtle structural modifications leading to profound changes in biological activity and toxicity. The data presented in this guide highlight key pharmacophoric features that can be targeted for the rational design of novel derivatives. Future research should focus on:
-
Selective Modification: Synthesizing novel analogs with modifications at key positions to dissociate therapeutic effects from toxicity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for both efficacy and toxicity.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models to guide the design of new compounds with improved safety profiles.
-
Exploration of Minor Alkaloids: Investigating less-studied alkaloids, such as this compound, which may possess unique pharmacological profiles.
By leveraging a deeper understanding of the SAR of this fascinating class of compounds, the scientific community can move closer to unlocking their therapeutic potential while mitigating their inherent risks.
References
- 1. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 2. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and bioactivity of psilocybin analogues containing a stable carbon–phosphorus bond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of tricyclic analogues of methyllycaconitine using ring closing metathesis to append a B ring to an AE azabicyclic fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological studies of lappaconitine. Analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacophore modeling, quantitative structure-activity relationship analysis, and in silico screening reveal potent glycogen synthase kinase-3beta inhibitory activities for cimetidine, hydroxychloroquine, and gemifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative structure-activity relationships for predicting mutagenicity and carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Foresaconitine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Foresaconitine using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is applicable for the analysis of this compound in raw materials and finished products.
Introduction
This compound is a diterpenoid alkaloid found in plants of the Aconitum genus, which are widely used in traditional medicine. Due to its potential toxicity, accurate and reliable quantification of this compound is crucial for quality control and safety assessment of herbal products and pharmaceutical preparations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and reproducibility for the analysis of complex mixtures, making it well-suited for the determination of this compound.[1]
This application note details a robust HPLC method for the analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters. The provided protocol is intended to serve as a comprehensive guide for researchers and analysts in the pharmaceutical and natural product industries.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.[2]
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation.
-
Solvents: HPLC grade acetonitrile, methanol, and water are necessary. Phosphoric acid and triethylamine may be used for mobile phase modification.
-
Standards: A certified reference standard of this compound is required for calibration.
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound. These are based on methods developed for structurally similar Aconitum alkaloids and may require optimization for specific applications.[1]
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile (A) and 0.1% Phosphoric acid with Triethylamine (pH 3.0) in Water (B) |
| Gradient Program | 0-10 min, 20-40% A; 10-25 min, 40-60% A; 25-30 min, 60-20% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The appropriate sample preparation method will depend on the matrix of the sample (e.g., raw plant material, extract, finished product). A general procedure for a solid sample is provided below.
-
Extraction: Accurately weigh a known amount of the homogenized sample (e.g., 1 g) and place it in a conical flask. Add 25 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with methanol to a concentration within the calibration range of the standard solutions.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters for a related Aconitum alkaloid, Benzoylmesaconine, are summarized below and can be used as a reference for the validation of the this compound method.[1]
| Validation Parameter | Typical Results for a Related Alkaloid (Benzoylmesaconine)[1] |
| Linearity Range | 4.08 - 204.20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 8 ng (on-column) |
| Limit of Quantification (LOQ) | ~25 ng (on-column) (Estimated as 3.3 x LOD) |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
| Specificity | The peak for the analyte should be well-resolved from other components in the sample matrix. |
Experimental Workflow and Diagrams
The overall workflow for the HPLC analysis of this compound is depicted in the following diagrams.
Caption: Overall workflow for the HPLC analysis of this compound.
Caption: Detailed sample preparation workflow.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. Proper method validation is essential to ensure accurate and precise results. The provided protocols and workflows serve as a valuable resource for laboratories involved in the quality control of products containing Aconitum species.
References
Cell Culture Models for Assessing Foresaconitine Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foresaconitine, a diterpenoid alkaloid derived from the Aconitum species, is a compound of interest for its potential pharmacological activities. As with other aconitum alkaloids, preliminary assessment of its cytotoxic profile is a critical step in the drug development process. This document provides detailed application notes and standardized protocols for assessing the cytotoxicity of this compound using established cell culture models. Due to the limited direct research on this compound, the methodologies and data presented are based on studies of the closely related and well-researched compound, Aconitine. It is presumed that this compound may exhibit similar cytotoxic mechanisms.
Recommended Cell Lines
The choice of cell line is crucial for obtaining relevant cytotoxicity data. Based on studies with Aconitine, the following cell lines are recommended for initial screening and mechanistic studies of this compound.
| Cell Line | Type | Rationale for Use in Cytotoxicity Screening |
| H9c2 | Rat Cardiomyoblast | Aconitine has known cardiotoxic effects; this cell line is a well-established model for assessing cardiotoxicity.[1][2][3][4][5] |
| HT22 | Mouse Hippocampal Neuronal | Aconitine exhibits neurotoxicity; this cell line is suitable for investigating potential neurotoxic effects.[6][7][8][9] |
| PC12 | Rat Pheochromocytoma | Another relevant neuronal cell line model to study neurotoxicity and cellular signaling pathways.[10] |
| HepG2 | Human Liver Cancer | Commonly used for general cytotoxicity and hepatotoxicity screening.[11] |
| MCF-7 | Human Breast Cancer | A widely used cancer cell line for screening potential anti-cancer agents.[11][12] |
| PANC-1 | Human Pancreatic Cancer | To evaluate cytotoxicity in pancreatic cancer models.[13][14] |
| QBC-939 | Human Cholangiocarcinoma | To assess cytotoxic effects on bile duct cancer cells.[15] |
Quantitative Cytotoxicity Data (Based on Aconitine Studies)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Aconitine in various cell lines, which can serve as a preliminary reference for designing this compound dose-response studies.
| Cell Line | Compound | Incubation Time | IC50 Value | Reference |
| H9c2 | Aconitine | 24 h | 0.25 - 1.0 µM | [16] |
| HT22 | Aconitine | 24 h | >200 µM (significant viability decrease) | [8] |
| PC12 | Aconitine | 48 h | 10 - 50 µM | [10] |
| QBC-939 | Aconitine | 48 h | 1 - 100 µM (dose-dependent decrease) | [15] |
| Miapaca-2 | Aconitine | 24 h | 10 - 80 µM (dose-dependent decrease) | [14] |
| PANC-1 | Aconitine | 24 h | 10 - 80 µM (dose-dependent decrease) | [14] |
| MCF-7 | Aconitine | Not Specified | 7.58 µM (for an Aconitine derivative) | [12] |
| HepG2 | Aconitine | Not Specified | >50 µM (for a derivative) | [11] |
| Various Tumor Lines | Lipojesaconitine | Not Specified | 6.0 - 7.3 µM | [17] |
Experimental Protocols
Detailed protocols for key cytotoxicity assays are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound (or Aconitine as a positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound
-
LDH assay kit (commercially available)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit manual, which typically involves subtracting the background and spontaneous release from the experimental values and normalizing to the maximum release.
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus staining late apoptotic and necrotic cells.
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: The cell population will be differentiated into four quadrants:
-
Annexin V- / PI- (lower left): Live cells
-
Annexin V+ / PI- (lower right): Early apoptotic cells
-
Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (upper left): Necrotic cells
-
Signaling Pathways and Visualization
Studies on Aconitine suggest that its cytotoxicity is mediated through the induction of apoptosis via multiple signaling pathways. It is plausible that this compound acts through similar mechanisms.
Mitochondrial-Mediated Apoptotic Pathway
Aconitine has been shown to induce apoptosis through the intrinsic mitochondrial pathway.[1][2][6] This involves the disruption of mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to apoptosis. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial in this process.[1][8][18]
Mitochondrial-mediated apoptotic pathway.
Death Receptor-Mediated Apoptotic Pathway
Aconitine can also trigger the extrinsic apoptosis pathway by upregulating the expression of death receptors like Fas and their ligands (Fas-L).[6][7] This interaction leads to the recruitment of FADD and the activation of caspase-8, which in turn activates the executioner caspase-3.
Death receptor-mediated apoptotic pathway.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation and cell survival. Aconitine has been shown to inhibit the NF-κB pathway, which can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and promote apoptosis.[13][14][18]
Inhibition of NF-κB signaling by this compound.
Experimental Workflow for Assessing this compound Cytotoxicity
The following diagram outlines a general workflow for a comprehensive assessment of this compound cytotoxicity.
General workflow for cytotoxicity assessment.
Conclusion
These application notes and protocols provide a comprehensive framework for researchers to assess the cytotoxicity of this compound. By utilizing the recommended cell lines and standardized assays, and by investigating the potential signaling pathways involved, a robust and informative cytotoxic profile of this compound can be generated. This information is essential for the further development of this compound as a potential therapeutic agent. It is imperative to exercise appropriate safety precautions when handling potent compounds like Aconitum alkaloids.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Aconitine induces cardiomyocyte damage by mitigating BNIP3‐dependent mitophagy and the TNFα‐NLRP3 signalling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sweroside Alleviated Aconitine-Induced Cardiac Toxicity in H9c2 Cardiomyoblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aconitine induces cell apoptosis via mitochondria and death receptor signaling pathways in hippocampus cell line [agris.fao.org]
- 8. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aconitine induces brain tissue damage by increasing the permeability of the cerebral blood-brain barrier and over-activating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 13. europeanreview.org [europeanreview.org]
- 14. europeanreview.org [europeanreview.org]
- 15. e-century.us [e-century.us]
- 16. Aconitine Induces TRPV2-Mediated Ca2+ Influx through the p38 MAPK Signal and Promotes Cardiomyocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxic diterpenoid alkaloid from Aconitum japonicum subsp. subcuneatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis [frontiersin.org]
Application Notes and Protocols for In Vivo Rodent Models for Studying Foresaconitine-Induced Analgesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foresaconitine, a diterpenoid alkaloid derived from the Aconitum genus, is a compound of interest for its potential analgesic properties. The Aconitum species have a long history in traditional medicine for pain relief, and modern research has begun to elucidate the mechanisms of action of its constituent alkaloids. While direct studies on this compound are limited, research on structurally similar Aconitum alkaloids, such as aconitine, hypaconitine, and mesaconitine, provides a strong foundation for investigating its analgesic effects in rodent models. These alkaloids have demonstrated significant antinociceptive activity in various pain models, suggesting that this compound may hold similar therapeutic potential.
This document provides detailed application notes and protocols for evaluating the analgesic effects of this compound in established in vivo rodent models of pain. The protocols are based on methodologies reported for closely related Aconitum alkaloids and are intended to serve as a comprehensive guide for researchers.
Data Presentation: Analgesic Effects of Related Aconitum Alkaloids
The following tables summarize the quantitative data on the analgesic effects of aconitine, a closely related compound to this compound, in various rodent pain models. This data can be used as a reference for designing dose-response studies for this compound.
Table 1: Effect of Aconitine in the Hot Plate Test in Mice
| Treatment | Dose (mg/kg) | Latency Time (s) | % Increase in Pain Threshold | Reference |
| Control | - | 6.3 ± 1.2 | - | [1] |
| Aconitine | 0.3 | 7.4 ± 1.5 | 17.12 | [1] |
| Aconitine | 0.9 | 7.6 ± 1.4 | 20.27 | [1] |
| Aspirin | 200 | 7.5 ± 1.3 | 19.21 | [1] |
Table 2: Effect of Aconitine in the Acetic Acid-Induced Writhing Test in Mice
| Treatment | Dose (mg/kg) | Number of Writhes | % Inhibition | Reference |
| Control | - | 45.2 ± 5.8 | - | [1] |
| Aconitine | 0.3 | 14.5 ± 3.2 | 68 | [1][2] |
| Aconitine | 0.9 | 10.9 ± 2.9 | 76 | [1][2] |
| Aspirin | 200 | 11.3 ± 2.5 | 75 | [1] |
Table 3: Effect of Aconitine in the Formalin Test in Mice (Paw Licking Time in Seconds)
| Treatment | Dose (mg/kg) | Phase I (0-5 min) | % Inhibition (Phase I) | Phase II (15-30 min) | % Inhibition (Phase II) | Reference |
| Control | - | 65.3 ± 8.2 | - | 89.1 ± 10.5 | - | [1][2] |
| Aconitine (1h pre-treatment) | 0.3 | 43.6 ± 5.9 | 33.23 | 56.9 ± 7.8 | 36.08 | [1][2] |
| Aconitine (1h pre-treatment) | 0.9 | 52.0 ± 6.7 | 20.25 | 60.2 ± 8.1 | 32.48 | [1][2] |
| Aspirin (1h pre-treatment) | 200 | 58.7 ± 7.1 | 10.1 | 45.6 ± 6.3 | 48.82 | [1][2] |
Experimental Protocols
Hot Plate Test
This model is used to assess central analgesic activity by measuring the latency of the animal's response to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Stopwatch
-
Rodent cages
-
This compound solution
-
Vehicle control (e.g., saline, DMSO solution)
-
Positive control (e.g., Morphine)
-
Syringes and needles for administration
Procedure:
-
Acclimatize the animals (mice or rats) to the experimental room for at least 1 hour before testing.
-
Set the temperature of the hot plate to 55 ± 0.5°C for mice or 52.5 ± 0.5°C for rats.
-
Gently place each animal on the hot plate and immediately start the stopwatch.
-
Observe the animal for nociceptive responses, such as paw licking, shaking, or jumping.
-
Stop the stopwatch at the first sign of a nociceptive response and record the latency time.
-
To prevent tissue damage, a cut-off time of 30-60 seconds is typically used. If the animal does not respond within this time, remove it from the hot plate and assign it the cut-off latency.[3]
-
Administer this compound, vehicle, or a positive control (e.g., morphine) to different groups of animals via the desired route (e.g., intraperitoneal, oral).
-
At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), repeat the hot plate test for each animal.
Data Analysis:
Calculate the mean latency time ± SEM for each group at each time point. The percentage of maximal possible effect (% MPE) can also be calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Acetic Acid-Induced Writhing Test
This model evaluates peripheral analgesic activity by quantifying the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
Materials:
-
0.6% acetic acid solution
-
Stopwatch
-
Rodent cages
-
This compound solution
-
Vehicle control
-
Positive control (e.g., Aspirin, Indomethacin)
-
Syringes and needles for administration
Procedure:
-
Acclimatize the animals (typically mice) to the experimental room.
-
Administer this compound, vehicle, or a positive control to different groups of animals.
-
After a set pre-treatment time (e.g., 30 or 60 minutes), inject 0.6% acetic acid (10 mL/kg) intraperitoneally into each mouse.[4]
-
Immediately place the mouse in an individual observation cage and start the stopwatch.
-
Count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a period of 20-30 minutes.[5]
-
Record the total number of writhes for each animal.
Data Analysis:
Calculate the mean number of writhes ± SEM for each group. The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
Formalin Test
This model assesses both neurogenic (Phase I) and inflammatory (Phase II) pain responses.
Materials:
-
1-5% formalin solution in saline
-
Stopwatch
-
Plexiglass observation chambers
-
This compound solution
-
Vehicle control
-
Positive controls (e.g., Morphine for both phases, NSAIDs for Phase II)
-
Syringes and needles for administration
Procedure:
-
Acclimatize the animals (mice or rats) to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound, vehicle, or a positive control to different groups of animals.
-
After the appropriate pre-treatment time, inject 20-50 µL of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately return the animal to the observation chamber and start the stopwatch.
-
Record the total time the animal spends licking, biting, or shaking the injected paw.
-
The observation period is typically divided into two phases:
Data Analysis:
Calculate the mean time spent licking/biting ± SEM for each group in both Phase I and Phase II. The percentage of inhibition is calculated for each phase using the formula: % Inhibition = [ (Mean licking time in control group - Mean licking time in treated group) / Mean licking time in control group ] x 100
Proposed Mechanism of Action and Signaling Pathways
Based on studies of related Aconitum alkaloids, the analgesic effects of this compound are likely mediated through the modulation of ion channels involved in nociceptive signaling. Aconitine and its derivatives have been shown to interact with voltage-gated sodium channels. Some Aconitum alkaloids activate these channels, leading to a persistent depolarization that ultimately blocks nerve conduction. Others may act as blockers, similar to local anesthetics. Furthermore, recent evidence suggests the involvement of the transient receptor potential vanilloid 1 (TRPV1) channel in the analgesic action of aconitine.
Experimental Workflow for Investigating this compound Analgesia
Caption: Experimental workflow for assessing this compound-induced analgesia.
Proposed Signaling Pathway for this compound-Induced Analgesia
Caption: Proposed signaling pathway for this compound's analgesic action.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound's analgesic properties in rodent models. While direct experimental data for this compound is currently limited, the information gathered from closely related Aconitum alkaloids provides a solid basis for initiating such studies. By employing these standardized models and considering the proposed mechanisms of action, researchers can effectively investigate the therapeutic potential of this compound as a novel analgesic agent. It is crucial to conduct dose-response studies and thorough toxicological evaluations to establish a safe and effective therapeutic window for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological studies of lappaconitine. Analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
Application Notes and Protocols: Investigating the Effects of Foresaconitine on Ion Channels Using Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foresaconitine, a diterpenoid alkaloid derived from the roots of Aconitum species, belongs to a class of compounds known for their potent biological activities. Related aconitane alkaloids, such as lappaconitine and bulleyaconitine A, have demonstrated significant effects on the nervous system, primarily through the modulation of voltage-gated ion channels. These channels, critical for neuronal excitability and signaling, represent key therapeutic targets for a range of neurological disorders.
Patch-clamp electrophysiology is the gold-standard method for investigating the direct effects of compounds on ion channel function. This technique allows for high-fidelity recording of ionic currents through single channels or across the entire cell membrane, providing detailed insights into a compound's mechanism of action, including its affinity, specificity, and impact on channel gating kinetics.
These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on various ion channels, including voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels, using patch-clamp techniques. While specific data on this compound is limited, the protocols and data presentation formats outlined here are based on established methodologies for characterizing related compounds and will enable a thorough evaluation of this compound's ion channel modulating properties.
Based on studies of related compounds, it is hypothesized that this compound may act as an inhibitor of voltage-gated sodium channels. For instance, lappaconitine has been shown to inhibit the neuronal sodium channel isoform Nav1.7 in a voltage-dependent manner with an IC50 of 27.67 µmol/L.[1][2] Similarly, bulleyaconitine A preferentially blocks Nav1.7 and Nav1.3 channels.[3] Therefore, initial investigations into this compound's effects should prioritize these channel subtypes.
Data Presentation: Summary of Expected Quantitative Data
The following tables are templates for summarizing the quantitative data obtained from patch-clamp experiments investigating the effects of this compound on various ion channels. Researchers should populate these tables with their experimentally determined values.
Table 1: Inhibitory Effects of this compound on Voltage-Gated Sodium Channels (Nav)
| Channel Subtype | IC50 (µM) | Hill Coefficient (nH) | Onset of Block (τ) | Reversibility |
| Nav1.1 | ||||
| Nav1.2 | ||||
| Nav1.3 | ||||
| Nav1.5 | ||||
| Nav1.7 | ||||
| Nav1.8 |
Table 2: Effects of this compound on Nav Channel Gating Properties
| Channel Subtype | This compound Conc. (µM) | ΔV1/2 of Activation (mV) | ΔV1/2 of Inactivation (mV) | Effect on Recovery from Inactivation |
| Nav1.7 | ||||
| Other Subtypes |
Table 3: Effects of this compound on Voltage-Gated Potassium (Kv) and Calcium (Cav) Channels
| Channel Family | Channel Subtype | Effect (Inhibition/Activation) | IC50 / EC50 (µM) | Key Changes in Gating |
| Kv | Kv1.x | |||
| Kv2.x | ||||
| Kv7.x (KCNQ) | ||||
| Cav | L-type (Cav1.x) | |||
| N-type (Cav2.2) | ||||
| T-type (Cav3.x) |
Experimental Protocols
The following are detailed protocols for whole-cell and single-channel patch-clamp recordings to characterize the effects of this compound on ion channels expressed in a suitable heterologous expression system (e.g., HEK293 or CHO cells) or in primary neuronal cultures.
Whole-Cell Voltage-Clamp Recordings
This protocol is designed to measure the macroscopic currents flowing through all ion channels of a specific type on the cell membrane and to assess the overall effect of this compound.
Materials:
-
Cells: HEK293 cells stably expressing the human ion channel subtype of interest (e.g., hNav1.7).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (for Nav channels; in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Note: Cesium is used to block K+ channels).
-
This compound Stock Solution: 10 mM in DMSO.
-
Patch Pipettes: Borosilicate glass, pulled to a resistance of 2-5 MΩ when filled with internal solution.
-
Patch-Clamp Amplifier and Data Acquisition System.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare fresh external and internal solutions and filter-sterilize. Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
-
Pipette Fabrication: Pull patch pipettes and fire-polish the tips to improve seal formation.
-
Initiating a Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Fill a patch pipette with the appropriate internal solution and mount it on the headstage.
-
Apply positive pressure to the pipette and approach a target cell.
-
Once the pipette touches the cell, release the positive pressure to facilitate seal formation.
-
Apply gentle suction to form a high-resistance (GΩ) seal.
-
-
Achieving Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip.
-
Data Acquisition:
-
Switch the amplifier to voltage-clamp mode.
-
Apply a series of voltage steps to elicit the ionic currents of interest. For example, to record Nav currents, hold the cell at -100 mV and apply depolarizing steps from -80 mV to +60 mV in 10 mV increments.
-
Record baseline currents in the absence of the compound.
-
Perfuse the cell with the external solution containing this compound at various concentrations.
-
Record currents at each concentration until a steady-state effect is observed.
-
Perform a washout by perfusing with the drug-free external solution to assess the reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Construct current-voltage (I-V) relationships.
-
Generate concentration-response curves to determine the IC50 or EC50 by fitting the data to the Hill equation.
-
Analyze the voltage-dependence of activation and inactivation.
-
Analyze the kinetics of the current (e.g., time to peak, decay time constant).
-
Single-Channel Recordings (Cell-Attached or Excised-Patch)
This protocol allows for the direct observation of the opening and closing of individual ion channels, providing insights into how this compound affects channel conductance and open probability.
Materials:
-
Same as for whole-cell recordings, with modifications to the solutions as needed for the specific channel and recording configuration.
Procedure:
-
Follow steps 1-4 from the Whole-Cell Protocol to achieve a GΩ seal.
-
Cell-Attached Configuration:
-
With the GΩ seal formed, the patch of membrane under the pipette remains attached to the cell.
-
The compound can be included in the pipette solution to study its effects from the extracellular side.
-
-
Excised-Patch Configuration (Inside-Out or Outside-Out):
-
Inside-Out: After forming a GΩ seal, retract the pipette to excise the membrane patch, exposing the intracellular face of the channel to the bath solution. This is useful for studying the effects of intracellularly applied compounds.
-
Outside-Out: After achieving the whole-cell configuration, slowly pull the pipette away from the cell. The membrane will reseal, forming a patch with the extracellular face of the channel exposed to the bath solution. This is ideal for studying the effects of extracellularly applied drugs on single channels.
-
-
Data Acquisition:
-
Apply a constant holding potential or voltage ramps to observe single-channel openings.
-
Record channel activity before and after the application of this compound.
-
-
Data Analysis:
-
Generate all-points histograms to determine the single-channel current amplitude.
-
Calculate the single-channel conductance from the current amplitude and the applied voltage.
-
Determine the open probability (Po) of the channel.
-
Analyze the open and closed dwell times to understand the kinetics of channel gating.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for patch-clamp analysis of this compound.
Potential Signaling Pathways for Ion Channel Modulation
Caption: Potential direct and indirect pathways of ion channel modulation.
References
- 1. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing a protocol for safe handling and disposal of Foresaconitine
Application Note & Protocol | Version 1.0 | November 20, 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foresaconitine is a norditerpenoid alkaloid isolated from plants of the Aconitum genus.[1][2] Like other aconitine-type alkaloids, it is a potent neurotoxin that poses a significant risk to laboratory personnel if not handled with extreme caution.[3][4] This document provides a detailed protocol for the safe handling, storage, and disposal of this compound in a research and drug development setting. Due to the limited specific toxicity data for this compound, the protocols outlined here are based on the hazardous properties of the closely related and well-studied alkaloid, aconitine. Aconitine is known to be fatal if swallowed or inhaled and can be absorbed through the skin.[3][5][6]
Hazard Identification and Toxicity
This compound belongs to the aconitine family of alkaloids, which are known for their cardiotoxicity and neurotoxicity.[4][7] The primary mechanism of toxicity for aconitine involves the persistent activation of voltage-gated sodium channels, leading to disruption of normal nerve and muscle function.[8]
Symptoms of Exposure: The onset of symptoms following exposure to aconitine can be rapid, occurring within minutes to a few hours.[3][5][6] Symptoms include:
-
Neurological: Numbness and tingling of the face, mouth, and limbs, muscle weakness.[3][4][5]
-
Cardiovascular: Hypotension, palpitations, arrhythmias, and potentially cardiac arrest.[3][4]
-
Gastrointestinal: Nausea, vomiting, abdominal pain, and diarrhea.[3][4][5]
Given the high toxicity of related compounds, this compound should be handled as an acutely toxic substance.
Quantitative Toxicity Data (Aconitine as a Surrogate)
Due to the lack of specific LD50 data for this compound, the following data for aconitine is provided for risk assessment.
| Organism | Route of Administration | LD50 / LDLo | Value | Reference |
| Human | Oral | LDLo (Lowest Published Lethal Dose) | 28 µg/kg | [3] |
| Mouse | Oral | LD50 | 1.8 mg/kg | [7][9] |
| Mouse | Intravenous | LD50 | 0.166 mg/kg | [10] |
| Mouse | Intraperitoneal | LD50 | 0.328 mg/kg | [10] |
| Rat | Intravenous | LD50 | 0.064 mg/kg | [3] |
Safe Handling Protocol
Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box.[11][12]
-
Ventilation: Ensure adequate ventilation to minimize the risk of inhalation.
Personal Protective Equipment (PPE)
-
Gloves: Wear two pairs of nitrile gloves, with the outer pair having extended cuffs.[12] Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A disposable, solid-front lab coat with tight cuffs is required.
-
Respiratory Protection: For handling the solid compound or when generating aerosols, a NIOSH-approved respirator with a P100 filter is required.
Experimental Workflow
Spill Management Protocol
Immediate action is crucial in the event of a this compound spill.
Small Spill (less than 5 mg)
-
Evacuate: Alert others in the immediate area and restrict access.
-
PPE: Don appropriate PPE as described in section 4.2.
-
Containment: Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Neutralization: Prepare a 1 M sodium hydroxide (NaOH) solution. Carefully apply the NaOH solution to the absorbent material to hydrolyze the this compound. Allow a contact time of at least 1 hour.
-
Cleanup: Collect the neutralized material using a scoop and place it in a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with the 1 M NaOH solution, followed by a rinse with 70% ethanol and then water.
Large Spill (more than 5 mg)
-
Evacuate: Evacuate the entire laboratory and prevent re-entry.
-
Emergency Services: Contact the institution's emergency response team and inform them of the nature of the spill.
-
Do Not Attempt to Clean: Do not attempt to clean a large spill without specialized training and equipment.
Waste Disposal Protocol
This compound and any materials contaminated with it are considered acutely hazardous waste and must be managed as P-listed waste.[13][14][15][16]
Waste Segregation and Labeling
-
Containers: Use dedicated, clearly labeled, and leak-proof containers for this compound waste.
-
Labeling: Label waste containers with "Hazardous Waste," "Acutely Toxic," and "this compound."
Decontamination and Disposal Procedure
The primary method for the detoxification of aconitine-type alkaloids is through ester hydrolysis, which significantly reduces their toxicity.[4][17][18][19]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed container. Adjust the pH of the solution to >10 with 1 M NaOH and allow it to stand for at least 24 hours to ensure complete hydrolysis.
-
Solid Waste: All solid waste (e.g., contaminated gloves, weigh boats, absorbent materials) must be placed in a designated P-listed waste container.
-
Disposal: All this compound waste, including the hydrolyzed liquid waste, must be disposed of through the institution's hazardous waste management program.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-weighing: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance within a chemical fume hood.
-
Weighing: Carefully add approximately 6.28 mg of this compound (MW: 627.76 g/mol ) to the tared tube. Record the exact weight.
-
Solvent Addition: Based on the recorded weight, calculate the exact volume of dimethyl sulfoxide (DMSO) required to achieve a 10 mM concentration. Add the calculated volume of DMSO to the tube.
-
Dissolution: Vortex the solution until the this compound is completely dissolved.
-
Storage: Store the stock solution at -20°C in a clearly labeled and sealed container.
Protocol for Spill Decontamination
-
Prepare Neutralizing Solution: In a designated container, prepare a 1 M sodium hydroxide (NaOH) solution by dissolving 40 g of NaOH pellets in 1 liter of deionized water. Allow the solution to cool.
-
Application: Following the containment of the spill with absorbent material, carefully pour the 1 M NaOH solution over the absorbent material until it is saturated.
-
Contact Time: Allow the neutralizing solution to remain in contact with the spilled material for a minimum of 1 hour.
-
Collection: Using chemical-resistant scoops or forceps, collect the absorbent material and place it in a designated P-listed hazardous waste container.
-
Final Rinse: Wipe the spill area with a cloth soaked in the 1 M NaOH solution, followed by a wipe with 70% ethanol, and finally with deionized water. All used cloths and wipes must be disposed of as P-listed hazardous waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disclaimer: This protocol is intended as a guide and should be adapted to the specific requirements of your institution's safety policies and procedures. All personnel working with this compound must receive specific training on its hazards and the procedures outlined in this document.
References
- 1. This compound|73870-35-6|COA [dcchemicals.com]
- 2. This compound | CAS:73870-35-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. Aconitine - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. poison.org [poison.org]
- 6. Memo: Aconitine Poisoning | The Windsor-Essex County Health Unit [wechu.org]
- 7. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Aconitine | C34H47NO11 | CID 245005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. wastemedic.com [wastemedic.com]
- 14. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 15. Fact Sheet: P-Listed Hazardous Waste | PennEHRS [ehrs.upenn.edu]
- 16. safety.duke.edu [safety.duke.edu]
- 17. Aconitine in Synergistic, Additive and Antagonistic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application of Aconitine in Neurological Disorder Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is intended for research purposes only. Aconitine is a potent neurotoxin and should be handled with extreme caution by trained professionals in a laboratory setting. The user's initial query for "Foresaconitine" has been interpreted as a likely misspelling of "Aconitine," as no significant scientific literature is available for the former. This document focuses on Aconitine as a tool for modeling neurological disorders, rather than as a therapeutic agent.
Introduction
Aconitine is a norditerpenoid alkaloid found in plants of the Aconitum genus. In the field of neurological research, it is primarily utilized as a potent neurotoxin to induce cellular and animal models of neurological disorders characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain. Its principal mechanism of action involves the persistent activation of voltage-gated sodium channels, leading to sustained neuronal depolarization and a cascade of downstream neurotoxic events. These application notes provide an overview of Aconitine's use in neurological research and detailed protocols for its application in both in vitro and in vivo models.
Mechanism of Action
Aconitine binds to site 2 of the alpha subunit of voltage-gated sodium channels (VGSCs), causing them to remain in an open state.[1][2] This leads to a persistent influx of sodium ions (Na+), resulting in sustained membrane depolarization.[1][3] This chronic depolarization triggers a series of downstream effects that are central to its neurotoxicity and its utility in disease modeling:
-
Excitotoxicity: The sustained depolarization leads to the excessive release of excitatory neurotransmitters, particularly glutamate.[4] This overstimulates glutamate receptors, primarily NMDA receptors, causing a massive influx of calcium ions (Ca2+).[4][5]
-
Calcium Overload: The excessive Ca2+ influx overwhelms intracellular calcium buffering capacity, leading to mitochondrial dysfunction, activation of apoptotic pathways, and the production of reactive oxygen species (ROS).[4][6]
-
Oxidative Stress: The surge in intracellular Ca2+ and mitochondrial dysfunction contribute to a significant increase in ROS, leading to cellular damage.[7]
-
Apoptosis: The culmination of these events, including the activation of stress pathways like the endoplasmic reticulum (ER) stress response and altered expression of apoptotic proteins (e.g., Bax/Bcl-2 ratio), ultimately leads to neuronal cell death.[7][8]
Data Presentation
Table 1: In Vitro Dose-Dependent Effects of Aconitine on Neuronal Cells
| Cell Line | Concentration | Exposure Time | Observed Effect | Reference |
| PC12 | 10 µM | 48 h | Decreased cell viability | [8] |
| PC12 | 25 µM | 48 h | Further decrease in cell viability, increased apoptosis | [8] |
| PC12 | 50 µM | 48 h | Significant cell death | [8] |
| HT22 | 200 µmol/L | 24 h | Significant decrease in cell viability | [7] |
| HT22 | 400 µmol/L | 24 h | Cell viability at ~80% | [7] |
| HT22 | 800 µmol/L | 24 h | Cell viability at ~60% | [7] |
| HT22 | 908.1 µmol/L | 24 h | IC50 for cell viability | [7] |
| Neuroblastoma | 0.1 mmol/L | N/A | Modification of single sodium channel currents | [9] |
Table 2: In Vivo Dose-Dependent Effects of Aconitine in Rodent Models
| Animal Model | Administration Route | Dosage | Observed Neurological Effect | Reference |
| SD Rats | Intragastric | 0.5 mg/kg | Mild neurological symptoms (increased salivation, shortness of breath, unsteady gait) | [8] |
| SD Rats | Intragastric | 1.5 mg/kg | Mild neurological symptoms | [8] |
| SD Rats | Intragastric | 2.5 mg/kg | Severe neurological symptoms (oral secretion disorder, hind limb weakness) | [8] |
| Wistar Albino Rats | Intraoral | 0.25 mg/kg | Reduction in mechanical sensitivity in a trigeminal neuralgia model | [5] |
| Wistar Albino Rats | Intraoral | 0.50 mg/kg | Dose-dependent reduction in mechanical sensitivity | [5] |
| Wistar Albino Rats | Intraoral | 0.75 mg/kg | Significant reduction in mechanical sensitivity, similar to carbamazepine | [5] |
| Neuropathic Rats | Intrathecal | 25.2 ng | ED50 for blockade of mechanical allodynia | [3] |
| Neuropathic Rats | Intrathecal | 20.5 ng | ED50 for blockade of thermal hyperalgesia | [3] |
| Neuropathic Rats | Intrathecal | 0.3 µg | TD50 for flaccid paralysis | [3] |
| Neuropathic Rats | Intrathecal | 0.4 µg | LD50 | [3] |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 3. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. An Effective Phytoconstituent Aconitine: A Realistic Approach for the Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aconitine induces brain tissue damage by increasing the permeability of the cerebral blood-brain barrier and over-activating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Using Foresaconitine as a Pharmacological Tool to Study Sodium Channels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the pharmacological effects of aconitane alkaloids like aconitine and lappaconitine on voltage-gated sodium channels. However, specific quantitative data and detailed experimental protocols for foresaconitine are not widely available in published research. This document provides a comprehensive guide to using this compound as a pharmacological tool by extrapolating from the well-documented actions of its close structural relatives. The protocols and data presented herein are based on studies of aconitine and lappaconitine and should be adapted and validated for this compound in specific experimental settings.
Introduction to this compound and its Potential as a Sodium Channel Modulator
This compound is a norditerpenoid alkaloid, a class of compounds known to interact with voltage-gated sodium channels (Nav). These channels are crucial for the initiation and propagation of action potentials in excitable cells, making them important targets for pharmacological research and drug development. Based on the actions of structurally similar alkaloids, this compound may act as either a sodium channel activator or inhibitor, making it a potentially valuable tool for elucidating the structure, function, and physiological roles of different sodium channel subtypes.
Aconitine , a related alkaloid, is a well-characterized sodium channel activator. It binds to neurotoxin binding site 2 on the α-subunit of the sodium channel, causing a hyperpolarizing shift in the voltage-dependence of activation. This leads to channels opening at more negative membrane potentials and persistent activation, resulting in increased sodium influx and cell hyperexcitability.
In contrast, lappaconitine acts as a sodium channel blocker. It exhibits a slow, often irreversible, inhibition of sodium currents and its binding may overlap with both the site 2 neurotoxin and local anesthetic binding sites. This blocking action can reduce neuronal excitability and has been investigated for its analgesic properties.
Given these precedents, this compound could potentially exhibit either of these modulatory effects, or a unique combination thereof, making its characterization a subject of scientific interest.
Quantitative Data on Related Aconitane Alkaloids
Due to the limited availability of specific data for this compound, the following tables summarize the inhibitory concentrations (IC₅₀) of the related alkaloids, lappaconitine and bulleyaconitine A, on various voltage-gated sodium channel subtypes. This data provides a reference for the potential potency and selectivity of this compound.
Table 1: Inhibitory Effects (IC₅₀) of Lappaconitine on Voltage-Gated Sodium Channel Subtypes
| Nav Subtype | IC₅₀ (µM) | Cell Line | Comments | Reference |
| Nav1.7 | 27.67 (15.68–39.66) | HEK293 | Voltage-dependent inhibition at -70 mV holding potential. | [1] |
Note: The IC₅₀ value for lappaconitine on Nav1.7 channels was determined using whole-cell patch-clamp electrophysiology.
Table 2: Inhibitory Effects (IC₅₀) of Bulleyaconitine A on Voltage-Gated Sodium Channel Subtypes
| Nav Subtype | IC₅₀ (Resting State) | IC₅₀ (Inactivated State) | Cell Line | Reference |
| Nav1.3 | 995.6 ± 139.1 nM | 20.3 ± 3.4 pM | Not Specified | [2] |
| Nav1.7 | 125.7 ± 18.6 nM | 132.9 ± 25.5 pM | Not Specified | [2] |
| Nav1.8 | 151.2 ± 15.4 µM | 18.0 ± 2.5 µM | Not Specified | [2] |
Note: These values highlight the state-dependent inhibition of bulleyaconitine A, with significantly higher potency for the inactivated state of the channels.
Signaling Pathways and Experimental Workflows
General Mechanism of Aconitane Alkaloid Interaction with Sodium Channels
The following diagram illustrates the general mechanism by which aconitane alkaloids can modulate voltage-gated sodium channels, leading to either activation or inhibition.
Caption: General mechanism of sodium channel modulation by aconitane alkaloids.
Experimental Workflow for Characterizing this compound's Effects using Patch-Clamp Electrophysiology
This diagram outlines the typical workflow for investigating the effects of a compound like this compound on sodium channels using the whole-cell patch-clamp technique.
Caption: Experimental workflow for patch-clamp analysis of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on voltage-gated sodium channels, adapted from standard electrophysiological procedures.[3][4][5]
Whole-Cell Voltage-Clamp Recordings
This is the gold-standard technique for studying ion channel pharmacology.[3][4][5]
Objective: To measure sodium currents in the presence and absence of this compound to determine its effects on channel function.
Materials:
-
Cells expressing the desired Nav channel subtype (e.g., HEK293, CHO, or primary neurons)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries
-
Microelectrode puller
-
Perfusion system
-
This compound stock solution (in DMSO)
-
Extracellular (bath) solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Intracellular (pipette) solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm with sucrose. (Note: CsF is used to block potassium channels).
Procedure:
-
Prepare cells on coverslips suitable for recording.
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[3]
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Fill a micropipette with intracellular solution and mount it on the headstage.
-
Under visual control, approach a cell with the micropipette and apply slight positive pressure.
-
Upon contacting the cell, release the positive pressure and apply gentle suction to form a high-resistance (Gigaohm) seal.[4]
-
Apply a brief, strong suction to rupture the cell membrane and establish the whole-cell configuration.[3]
-
Set the amplifier to voltage-clamp mode and hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all sodium channels are in the resting state.
-
Record baseline sodium currents by applying depolarizing voltage steps.
-
Perfuse the recording chamber with extracellular solution containing the desired concentration of this compound.
-
After a stable effect is reached, record sodium currents again.
-
To test for reversibility, perfuse with the control extracellular solution to wash out the compound and record the currents.
Determining the IC₅₀ of this compound
Objective: To determine the concentration of this compound that causes 50% inhibition of the sodium current.
Procedure:
-
Establish a stable whole-cell recording as described in Protocol 4.1.
-
Apply a standard voltage pulse (e.g., a 20 ms step to -10 mV from a holding potential of -100 mV) to elicit a control sodium current (I_control).
-
Sequentially apply increasing concentrations of this compound, allowing the effect to stabilize at each concentration.
-
Record the sodium current (I_drug) at each concentration.
-
Calculate the fractional block for each concentration: Fractional Block = 1 - (I_drug / I_control).
-
Plot the fractional block as a function of the logarithm of the this compound concentration.
-
Fit the data with a Hill equation to determine the IC₅₀ value.
Assessing Voltage-Dependence of Activation and Inactivation
Objective: To determine if this compound alters the voltage at which sodium channels open (activate) or enter a non-conducting (inactivated) state.
Voltage-Dependence of Activation Protocol:
-
From a holding potential of -120 mV, apply a series of depolarizing test pulses (e.g., from -80 mV to +40 mV in 5 mV increments).[6]
-
Measure the peak inward current at each test potential.
-
Convert the peak current (I) to conductance (G) using the equation: G = I / (V_m - V_rev), where V_m is the membrane potential and V_rev is the reversal potential for sodium.
-
Normalize the conductance (G/G_max) and plot it against the test potential.
-
Fit the data with a Boltzmann function to determine the half-activation voltage (V₁/₂).
-
Repeat the protocol in the presence of this compound and compare the V₁/₂ values.
Voltage-Dependence of Steady-State Inactivation Protocol:
-
From a holding potential of -120 mV, apply a series of 500 ms conditioning pre-pulses to various potentials (e.g., from -120 mV to -10 mV in 5 mV increments).[6]
-
Immediately following each pre-pulse, apply a test pulse to a constant potential (e.g., -10 mV) to measure the fraction of channels that were not inactivated by the pre-pulse.
-
Normalize the peak current from the test pulse to the maximum current and plot it against the pre-pulse potential.
-
Fit the data with a Boltzmann function to determine the half-inactivation voltage (V₁/₂).
-
Repeat the protocol in the presence of this compound and compare the V₁/₂ values.
Evaluating Use-Dependent Block
Objective: To determine if the blocking effect of this compound is dependent on the frequency of channel activation.
Procedure:
-
Establish a stable whole-cell recording.
-
Apply a train of depolarizing pulses (e.g., to -10 mV for 10 ms) at a low frequency (e.g., 0.1 Hz) to establish a baseline.
-
Apply this compound and allow the tonic block to reach a steady state at the low frequency.
-
Increase the frequency of the pulse train (e.g., to 1 Hz, 5 Hz, 10 Hz) and measure the peak current of each pulse in the train.[7]
-
A progressive decrease in the peak current during the high-frequency train indicates use-dependent block.
-
Quantify the use-dependent block by comparing the current amplitude of the first and last pulses in the train at different frequencies.
By employing these protocols, researchers can systematically characterize the pharmacological effects of this compound on voltage-gated sodium channels, providing valuable insights into its mechanism of action and its potential as a pharmacological tool or therapeutic lead.
References
- 1. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF‐06526290 can both enhance and inhibit conduction through voltage‐gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. Patch Clamp Protocol [labome.com]
- 5. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rupress.org [rupress.org]
Application Notes and Protocols for Detoxifying Aconitum Extracts Containing Foresaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aconitum species, while possessing significant therapeutic potential, are notoriously toxic due to the presence of diterpenoid alkaloids, including Foresaconitine. The primary mechanism of toxicity involves the diester-diterpenoid alkaloids (DDAs), which can cause severe cardiotoxicity and neurotoxicity. Traditional and modern processing methods aim to reduce this toxicity by hydrolyzing the highly toxic DDAs into less toxic monoester-diterpenoid alkaloids (MDAs) and non-toxic amine-diterpenoid alkaloids.[1] This document provides detailed application notes and experimental protocols for common detoxification methods applied to Aconitum extracts. While specific quantitative data for this compound is limited in the available literature, the principles and protocols described for other major Aconitum alkaloids such as aconitine, mesaconitine, and hypaconitine are considered applicable.
Core Principle of Detoxification: Hydrolysis
The detoxification of Aconitum extracts primarily relies on the hydrolysis of the ester groups at the C8 and C14 positions of the diterpenoid alkaloid skeleton. This process occurs in a stepwise manner, first converting the highly toxic diester alkaloids into the less toxic monoester alkaloids, and subsequently into the even less toxic or non-toxic amino alcohol alkaloids.
Detoxification Pathway of Diterpenoid Alkaloids
Hydrolysis of this compound to less toxic derivatives.
Detoxification Methods: Protocols and Data
Several methods are employed to detoxify Aconitum extracts. The most common include boiling, steaming, and co-decoction with other herbs.
Boiling (Decoction)
Prolonged boiling is a traditional and effective method for reducing the toxicity of Aconitum roots.[1] The heat and water facilitate the hydrolysis of the toxic alkaloids.
Experimental Protocol: Boiling of Aconitum Roots
-
Preparation of Plant Material:
-
Take 100 g of dried Aconitum roots and grind them into a coarse powder.
-
-
Decoction Process:
-
Place the powdered Aconitum root in a round-bottom flask.
-
Add 1000 mL of distilled water (1:10 ratio of herb to water).
-
Bring the mixture to a boil and maintain a gentle boil for 2 hours under reflux.
-
Monitor the water level and add more distilled water if necessary to prevent it from boiling dry.
-
-
Sample Collection and Analysis:
-
At time points of 0, 30, 60, 90, and 120 minutes, withdraw a 5 mL aliquot of the decoction.
-
Filter the aliquot through a 0.45 µm syringe filter.
-
Analyze the content of this compound and its hydrolysis products (e.g., Benzoylforesaconine) using a validated HPLC-MS method.
-
Quantitative Data on Alkaloid Reduction by Boiling
The following table summarizes the typical reduction of major diester-diterpenoid alkaloids (DDAs) in Aconitum carmichaeli during boiling. While this compound-specific data is not available, a similar trend is expected.
| Boiling Time (minutes) | Aconitine (mg/g) | Mesaconitine (mg/g) | Hypaconitine (mg/g) | Total DDAs (mg/g) |
| 0 | 0.31 | 1.32 | 0.18 | 1.81 |
| 30 | Not Detected | 0.56 | 0.12 | 0.68 |
| 60 | Not Detected | 0.23 | 0.09 | 0.32 |
| 120 | Not Detected | 0.08 | 0.05 | 0.13 |
Data adapted from a study on Aconitum carmichaeli.[2] The initial concentrations are from raw Fu-Zi decoction pieces.
Steaming
Steaming is another common processing method used to reduce the toxicity of Aconitum. High-pressure steaming can accelerate the hydrolysis of toxic alkaloids.
Experimental Protocol: Steaming of Aconitum Roots
-
Preparation of Plant Material:
-
Soak 100 g of whole, dried Aconitum roots in water for 48 hours until fully moistened.
-
-
Steaming Process:
-
Place the moistened roots in an autoclave or a high-pressure steamer.
-
Heat with high-pressure steam at 115°C (approximately 68.65 kPa) for 2 hours.
-
-
Post-Steaming Processing:
-
After steaming, remove the roots and dry them in an oven at 60°C until a constant weight is achieved.
-
Grind the dried, steamed roots into a fine powder for analysis.
-
-
Sample Analysis:
-
Extract the alkaloids from the powdered sample using an appropriate solvent (e.g., methanol with a small amount of ammonia).
-
Analyze the extract for this compound and its hydrolysis products using HPLC-MS.
-
Quantitative Data on Alkaloid Transformation by Steaming
Processing of Aconitum kusnezoffii by stoving at 110°C for 8 hours showed a significant decrease in diester alkaloids and an increase in monoester alkaloids.
| Alkaloid Type | Raw Aconitum kusnezoffii | Processed Aconitum kusnezoffii |
| Diester Alkaloids | Present in high concentration | Significantly decreased |
| Monoester Alkaloids | Present in low concentration | Significantly increased |
| New Constituents | Not detected | 10 new, less toxic constituents identified |
Adapted from a study on Aconitum kusnezoffii.[1]
Co-decoction with Other Herbs
In Traditional Chinese Medicine, Aconitum is often processed with other herbs, such as Glycyrrhiza uralensis (licorice) and black beans, to further reduce its toxicity. This method is used to prepare "Danfupian".
Experimental Protocol: Preparation of "Danfupian"
-
Initial Soaking and Boiling:
-
Take 100 g of Aconitum lateral roots ("Fuzi") and soak them in a brine solution for several days.
-
Wash the salted roots with water until the salt is completely removed.
-
-
Co-decoction:
-
Place the washed Aconitum roots in a pot with 30 g of Glycyrrhiza uralensis (licorice) and 50 g of black beans.
-
Add 1500 mL of water and bring to a boil.
-
Simmer the mixture for 4-6 hours.
-
-
Final Processing and Analysis:
-
Remove the Aconitum roots, slice them, and dry them.
-
Prepare extracts from the final product for HPLC-MS analysis to quantify the remaining this compound and its hydrolysis products.
-
Experimental Workflow for "Danfupian" Preparation
Workflow for the preparation of "Danfupian".
Analytical Method for Alkaloid Quantification
A robust analytical method is crucial for accurately determining the concentration of this compound and its hydrolysis products during the detoxification process. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice.
Protocol: HPLC-MS Analysis of Aconitum Alkaloids
-
Sample Preparation:
-
Accurately weigh 1.0 g of the powdered Aconitum sample (raw or processed).
-
Add 10 mL of methanol containing 0.1% ammonia solution.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient program to separate the alkaloids of interest (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted alkaloids.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity of the target analytes.
-
Conclusion
The detoxification of Aconitum extracts containing this compound is a critical step in preparing them for safe therapeutic use. The methods of boiling, steaming, and co-decoction with other herbs are effective in hydrolyzing the toxic diester-diterpenoid alkaloids into their less toxic monoester and non-toxic amino alcohol counterparts. Rigorous analytical monitoring using techniques such as HPLC-MS is essential to ensure the effectiveness of the detoxification process and the safety of the final product. Further research is warranted to establish specific quantitative data and optimal processing parameters for this compound.
References
Analytical standards and reference materials for Foresaconitine research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of analytical standards and reference materials in Foresaconitine research. This compound, a C19-diterpenoid alkaloid, is a compound of significant interest due to its potential pharmacological activities. Accurate and reliable analytical methods are crucial for its quantification and characterization in various matrices.
This compound Analytical Standards and Reference Materials
High-purity this compound analytical standards are essential for the development and validation of analytical methods, ensuring the accuracy and reproducibility of experimental results.
1.1. Sourcing and Specifications
Certified reference materials (CRMs) for this compound can be sourced from various specialized suppliers. When procuring a this compound standard, it is critical to obtain a comprehensive Certificate of Analysis (CoA).
Table 1: Typical Specifications for a this compound Analytical Standard
| Parameter | Typical Specification | Source |
| Product Name | This compound | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 73870-35-6 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₃₅H₄₉NO₉ | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 627.77 g/mol | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Purity (by HPLC) | ≥98% | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to off-white powder | Generic Specification |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
| Storage | Store at 2-8°C for short term, -20°C for long term.[1] | --INVALID-LINK-- |
1.2. Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental for quantitative analysis.
Protocol 1: Preparation of this compound Stock and Working Standard Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound analytical standard.
-
Dissolve the weighed standard in a minimal amount of Dimethyl Sulfoxide (DMSO).
-
Quantitatively transfer the solution to a 10 mL volumetric flask.
-
Bring the flask to volume with a suitable solvent such as methanol or acetonitrile.
-
Store the stock solution at -20°C in an amber vial to protect from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or a solvent compatible with the analytical method.
-
These solutions should cover the expected concentration range of this compound in the samples to be analyzed.
-
Analytical Methodologies for this compound Quantification
The quantification of this compound in various matrices, including biological samples, typically employs High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.
2.1. High-Performance Liquid Chromatography (HPLC) Method
A validated stability-indicating HPLC method is crucial for determining the purity of the bulk drug and for quantification in pharmaceutical dosage forms.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol is a general guideline and should be optimized and validated for the specific application.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing an optional modifier like 0.1% formic acid or ammonium acetate). The exact composition should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound (typically in the range of 200-400 nm).
-
Injection Volume: 10-20 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantification limit (LOQ).
Table 2: Typical Validation Parameters for an HPLC Method
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | ≤ 2.0% |
| LOD | Signal-to-noise ratio of 3:1 |
| LOQ | Signal-to-noise ratio of 10:1 |
2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, an LC-MS/MS method is preferred due to its high sensitivity and specificity.
Protocol 3: LC-MS/MS Method for this compound in a Biological Matrix
This protocol provides a starting point for method development.
-
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally related compound not present in the sample).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable C18 or other appropriate reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: The precursor ion ([M+H]⁺) and a suitable product ion for this compound and the internal standard need to be determined by direct infusion.
-
-
Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA), including selectivity, matrix effect, recovery, calibration curve, accuracy, precision, and stability (freeze-thaw, short-term, long-term, and post-preparative).
Stability Studies of this compound
Understanding the stability of this compound under various stress conditions is a critical component of its characterization and is essential for the development of stable formulations.
Protocol 4: Forced Degradation Study of this compound
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid this compound standard to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light.
After exposure to the stress conditions, the samples are analyzed using a validated stability-indicating HPLC method to quantify the remaining this compound and to detect any degradation products.
Signaling Pathway of this compound
This compound, like other Aconitum alkaloids, is known to exert its effects primarily through the modulation of voltage-gated sodium channels (VGSCs).[2] These channels are critical for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.
Diagram 1: Proposed Signaling Pathway for this compound's Effect on Voltage-Gated Sodium Channels
Caption: this compound's interaction with voltage-gated sodium channels.
Diagram 2: Experimental Workflow for Quantitative Analysis of this compound in a Biological Matrix
Caption: Workflow for this compound quantification in biological samples.
Disclaimer: These application notes and protocols are intended for research use only by qualified personnel. It is the responsibility of the user to validate these methods for their specific application and to handle all chemicals with appropriate safety precautions.
References
- 1. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing and Measuring Cardiotoxicity with Foresaconitine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with specific cardiotoxicity data for Foresaconitine is limited. The following protocols are based on established methods for assessing the cardiotoxicity of the structurally related and well-studied diterpenoid alkaloid, Aconitine, and its analogs. It is strongly recommended that initial dose-finding (concentration-response) studies be performed for this compound to determine the optimal concentrations and doses for the models described below.
Introduction
This compound is a diterpenoid alkaloid derived from plants of the Aconitum genus. Compounds from this family are known for their potent biological activities, which include analgesic and anti-inflammatory effects. However, they also present a significant risk of severe cardiotoxicity, which is a major concern for their therapeutic development. The primary mechanisms of Aconitum alkaloid-induced cardiotoxicity involve the modulation of voltage-gated ion channels, induction of apoptosis (programmed cell death), and the generation of oxidative stress, leading to arrhythmias and myocardial damage.[1][2][3][4][5]
These application notes provide a comprehensive set of protocols for researchers to induce and measure the cardiotoxic effects of this compound in both in vitro and in vivo models.
Mechanism of Action of Aconitum Alkaloid Cardiotoxicity
The cardiotoxicity of aconitine and its related alkaloids is primarily attributed to their interaction with voltage-gated sodium channels in cardiomyocytes.[2][3] By binding to the open state of these channels, they cause persistent activation and an influx of sodium ions, leading to membrane depolarization, which can provoke arrhythmias.[3][6][7] This initial event triggers a cascade of downstream effects, including:
-
Calcium Overload: The persistent sodium influx can lead to an overload of intracellular calcium via the sodium-calcium exchanger.[4][8]
-
Mitochondrial Dysfunction: Calcium overload and other cellular stresses can lead to mitochondrial damage, impairing energy metabolism.[4][5]
-
Oxidative Stress: The mitochondrial dysfunction can increase the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components.
-
Apoptosis: The culmination of these cellular stresses can trigger programmed cell death, or apoptosis, in cardiomyocytes, contributing to myocardial injury.[9][10][11][12][13]
In Vitro Protocols for Assessing this compound Cardiotoxicity
Cell Models
-
H9c2 Cell Line: A rat cardiomyoblast cell line that is a robust and commonly used model for cardiotoxicity screening.
-
Human Induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs): Provide a more physiologically relevant human model for assessing cardiotoxicity and arrhythmogenic potential.[14]
Experimental Protocols
1. Cell Viability Assays:
-
MTT Assay: To assess cell metabolic activity as an indicator of cell viability.
-
LDH Release Assay: To measure lactate dehydrogenase leakage from damaged cells as an indicator of cytotoxicity.
2. Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptosis using flow cytometry.[15]
-
Caspase Activity Assays: To measure the activity of key apoptosis-executing enzymes like caspase-3 and caspase-9.
-
Western Blot Analysis: To quantify the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
3. Oxidative Stress Assays:
-
ROS Detection: Using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[9]
-
Antioxidant Enzyme Activity: Measuring the activity of enzymes like superoxide dismutase (SOD) and catalase.
4. Electrophysiological Analysis:
-
Patch-Clamp Technique: To study the effects of this compound on specific cardiac ion channels (e.g., sodium and potassium channels) in isolated cardiomyocytes.
-
Microelectrode Array (MEA): To measure field potential duration and detect arrhythmias in cardiomyocyte syncytia.
| Parameter | Method | Endpoint | This compound Concentration Range (Suggested for initial studies) |
| Cell Viability | MTT Assay | Decrease in cell viability | 0.1 µM - 100 µM |
| Cytotoxicity | LDH Release Assay | Increase in LDH release | 0.1 µM - 100 µM |
| Apoptosis | Annexin V/PI Staining | Percentage of apoptotic cells | 1 µM - 50 µM |
| Oxidative Stress | DCFH-DA Staining | Increase in ROS production | 1 µM - 50 µM |
| Electrophysiology | Microelectrode Array | Changes in field potential duration, arrhythmias | 0.1 µM - 10 µM |
In Vivo Protocols for Assessing this compound Cardiotoxicity
Animal Models
-
Rats (e.g., Sprague-Dawley, Wistar): Commonly used for cardiotoxicity studies due to their well-characterized cardiovascular physiology.[16][17]
-
Mice (e.g., C57BL/6): Useful for studies involving genetic modifications.[18]
-
Zebrafish (Danio rerio): A high-throughput model for rapid screening of cardiotoxicity, especially during early development.[19][20][21][22][23]
Experimental Protocols
1. This compound Administration:
-
Route of Administration: Intraperitoneal (IP) or intravenous (IV) injection.
-
Dosage: A preliminary dose-finding study is crucial. Based on related compounds, a starting range of 0.1 mg/kg to 5 mg/kg could be explored.
2. Cardiotoxicity Assessment:
-
Electrocardiogram (ECG) Monitoring: To detect arrhythmias, changes in heart rate, and alterations in ECG intervals (e.g., QT, QRS).[24][25][26][27][28]
-
Echocardiography: To assess cardiac function, including ejection fraction, fractional shortening, and ventricular dimensions.[29]
-
Biochemical Markers: Measurement of serum levels of cardiac troponins (cTnT and cTnI) and natriuretic peptides (BNP and NT-proBNP) as indicators of myocardial injury.[30][31][32][33][34]
-
Histopathological Analysis: Hematoxylin and eosin (H&E) and Masson's trichrome staining of heart tissue sections to examine for myocardial necrosis, inflammation, and fibrosis.[35][36][37][38]
| Parameter | Method | Endpoint | This compound Dose Range (Suggested for initial studies) |
| Arrhythmia | ECG Monitoring | Incidence of arrhythmias, changes in ECG intervals | 0.1 mg/kg - 5 mg/kg |
| Cardiac Function | Echocardiography | Decrease in ejection fraction and fractional shortening | 0.1 mg/kg - 5 mg/kg |
| Myocardial Injury | Serum Troponins (cTnT, cTnI) | Increased serum levels | 0.1 mg/kg - 5 mg/kg |
| Myocardial Injury | Histopathology (H&E, Masson's Trichrome) | Myocardial necrosis, inflammation, fibrosis | 0.1 mg/kg - 5 mg/kg |
Visualizations
Caption: Signaling pathways of Aconitum alkaloid-induced cardiotoxicity.
Caption: Experimental workflow for assessing this compound cardiotoxicity.
References
- 1. Cardiac efficacy and toxicity of aconitine: A new frontier for the ancient poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]
- 5. An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aconitine Neurotoxicity According to Administration Methods [mdpi.com]
- 8. Arrhythmogenesis Toxicity of Aconitine Is Related to Intracellular Ca2+ Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lappaconitine hydrochloride inhibits proliferation and induces apoptosis in human colon cancer HCT-116 cells via mitochondrial and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lappaconitine sulfate induces apoptosis and G0/G1 phase cell cycle arrest by PI3K/AKT signaling pathway in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aconitine-induced cardiac arrhythmia in human induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
- 18. In Vivo Murine Models of Cardiotoxicity Due to Anticancer Drugs: Challenges and Opportunities for Clinical Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacological assessment of zebrafish-based cardiotoxicity models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Zebrafish for Cardiotoxicity Screening in Drug Development | ZeClinics [zeclinics.com]
- 21. mdpi.com [mdpi.com]
- 22. Zebrafish Models of Cancer Therapy-Induced Cardiovascular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. academic.oup.com [academic.oup.com]
- 26. biomed.cas.cz [biomed.cas.cz]
- 27. biomedres.us [biomedres.us]
- 28. How can ECG recording in rats be more profitable for preclinical research? - Etisense [etisense.com]
- 29. Echocardiographic and Histological Examination of Cardiac Morphology in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cardiac troponin T and NT-proBNP as biomarkers of early myocardial damage in amitriptyline-induced cardiovascular toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. B-type natriuretic peptide and adiponectin releases in rat model of myocardial damage induced by isoproterenol administration - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Early diagnosis of rats with acute myocardial infarction by measurement of brain natriuretic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 33. spandidos-publications.com [spandidos-publications.com]
- 34. Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubcompare.ai [pubcompare.ai]
- 36. rcpath.org [rcpath.org]
- 37. rcpath.org [rcpath.org]
- 38. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening the Analgesic Activity of Foresaconitine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for commonly employed preclinical assays to evaluate the analgesic potential of Foresaconitine derivatives. The described methods are well-established for screening novel analgesic compounds and elucidating their mechanisms of action.
Introduction to this compound and Analgesic Screening
This compound, a diterpenoid alkaloid derived from the Aconitum species, belongs to a class of compounds known for their potent biological activities, including analgesic effects. The development of novel this compound derivatives aims to enhance analgesic efficacy while minimizing the inherent toxicity associated with this class of alkaloids. Effective screening for analgesic activity is a critical step in the preclinical evaluation of these new chemical entities. This document outlines the protocols for four standard in vivo analgesic assays: the Hot Plate Test, the Tail-Flick Test, the Acetic Acid-Induced Writhing Test, and the Formalin Test.
Mechanism of Action of Aconitine Alkaloids
The analgesic properties of aconitine alkaloids, including this compound and its derivatives, are primarily attributed to their modulation of voltage-gated sodium channels (VGSCs) in the peripheral and central nervous system.[1][2] By interacting with site 2 of the α-subunit of these channels, they can induce a persistent activation or a blockade, depending on the specific derivative, which ultimately alters neuronal excitability and nociceptive signaling.[1][3] Additionally, evidence suggests the involvement of the central catecholaminergic system, particularly the noradrenergic pathways, in mediating the analgesic effects of some aconitine analogs.[4]
References
- 1. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of analgesic action of mesaconitine. I. Relationship between analgesic effect and central monoamines or opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Detection of Foresaconitine using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a sensitive and specific method for the detection and quantification of Foresaconitine in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) following a necessary derivatization step. Due to the low volatility of this compound, a diterpenoid alkaloid, direct GC-MS analysis is not feasible. This protocol describes the conversion of this compound to its more volatile trimethylsilyl (TMS) derivative, enabling its separation and detection by GC-MS. The method is intended for researchers, scientists, and drug development professionals working on the analysis of Aconitum alkaloids.
Introduction
This compound is a highly toxic diterpenoid alkaloid found in plants of the Aconitum genus. Its potent cardiotoxicity and neurotoxicity necessitate reliable and sensitive analytical methods for its detection in herbal medicines, toxicological samples, and pharmacokinetic studies. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a common method for the analysis of aconitine alkaloids, GC-MS offers a viable alternative, particularly when appropriate sample preparation and derivatization are employed.[1][2] This application note provides a detailed protocol for the analysis of this compound by GC-MS, including sample preparation, derivatization, and instrument parameters. The method is adapted from established protocols for similar aconitine alkaloids such as aconitine, mesaconitine, and hypaconitine.[3][4][5]
Experimental
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are general guidelines for biological fluids and plant materials.
For Biological Samples (Serum, Urine):
A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to isolate the analyte and remove matrix interferences.
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of serum or urine, add a suitable internal standard (IS) (e.g., a structurally similar alkaloid not present in the sample).
-
Alkalinize the sample with an ammonia solution.
-
Extract the alkaloids with an organic solvent such as diethyl ether or a mixture of chloroform and isopropanol.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
The residue is then ready for derivatization.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated sample (e.g., diluted and pH-adjusted) onto the cartridge.
-
Wash the cartridge with water and then a low-polarity organic solvent to remove interferences.
-
Elute the alkaloids with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and proceed to derivatization.
-
For Plant Materials:
-
Homogenize the dried and powdered plant material.
-
Extract the alkaloids using a suitable solvent system, such as methanol or ethanol, often with the addition of a small amount of ammonia to ensure the alkaloids are in their free base form.
-
The extraction can be performed by ultrasonication or Soxhlet extraction.
-
Filter the extract and evaporate the solvent to obtain a crude extract.
-
The crude extract can be further purified using LLE or SPE as described for biological samples before derivatization.
Derivatization Protocol
To increase the volatility of this compound for GC-MS analysis, a trimethylsilylation reaction is performed.
-
To the dried extract residue, add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4]
-
Add a small volume of a suitable solvent like pyridine or acetonitrile to facilitate the reaction.
-
Seal the vial and heat at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS injection.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters that can be adapted and optimized for the analysis of TMS-derivatized this compound.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | Initial temp 200°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, SIM mode is recommended for its higher sensitivity and specificity. Characteristic ions of the TMS-derivatized this compound should be determined by analyzing a standard in full scan mode. For related aconitine alkaloids, characteristic ions often result from the loss of specific functional groups.[3][5]
Quantitative Data
The following table presents a summary of expected quantitative performance parameters for the analysis of aconitine alkaloids by GC-MS after derivatization. These values are based on published data for aconitine and should be validated specifically for this compound.[4]
| Parameter | Expected Performance |
| Linearity Range | 5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Diagrams
References
- 1. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting poor peak resolution in HPLC analysis of Foresaconitine
This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering poor peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of Foresaconitine. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is broad and shows significant tailing. What are the likely causes and how can I improve the peak shape?
A1: Poor peak shape for basic compounds like this compound is a common issue in reversed-phase HPLC. The primary causes are often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: this compound is a basic alkaloid. At mid-range pH, it can be partially ionized, leading to interactions with residual silanol groups on the silica-based C18 column, causing peak tailing.
-
Solution: Adjust the mobile phase pH. For basic compounds, using a low pH mobile phase (e.g., pH ≤ 3) can suppress the ionization of silanol groups, minimizing these secondary interactions. Alternatively, a high pH mobile phase (e.g., pH > 8) can deprotonate the basic analyte, also improving peak shape. Ensure your column is stable at the chosen pH.[1]
-
-
Addition of a Competing Base: A small concentration of a competing base can be added to the mobile phase to block the active silanol sites.
-
Solution: Add a competing base like Triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1% v/v). This can significantly improve peak symmetry for basic compounds.[2]
-
-
Column Choice: The type of stationary phase can greatly influence peak shape.
-
Solution: Consider using a column with high-purity silica and effective end-capping to minimize the number of accessible silanol groups. Modern columns, often labeled as "base-deactivated," are specifically designed for the analysis of basic compounds and can provide excellent peak shapes.[3]
-
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing.[4][5]
-
Solution: Reduce the injection volume or dilute the sample.
-
Q2: I am observing co-elution or poor resolution between my this compound peak and other components in my sample. How can I improve the separation?
A2: Poor resolution (Rs < 1.5) indicates that the HPLC method is not adequately separating this compound from other analytes. Resolution is influenced by column efficiency (N), selectivity (α), and retention factor (k).
Troubleshooting Steps:
-
Optimize Mobile Phase Composition (Selectivity): Changing the mobile phase composition is one of the most effective ways to alter selectivity.
-
Solution:
-
Adjust Organic Solvent Ratio: Modify the gradient profile. A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting peaks.[6]
-
Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve resolution due to different solvent properties.[7]
-
Modify pH: As mentioned for peak shape, adjusting the mobile phase pH can also significantly impact the retention and selectivity of ionizable compounds like this compound.[6][8]
-
-
-
Adjust Instrumental Parameters:
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[4][6]
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, be mindful of the thermal stability of this compound.[4][6]
-
-
Column Parameters (Efficiency):
Data Presentation: Mobile Phase Optimization
The following table summarizes the effect of different mobile phase modifiers on the peak shape and retention of this compound. This data is illustrative and may need to be adapted for specific analytical setups.
| Mobile Phase Composition (Aqueous:Acetonitrile Gradient) | pH | Peak Tailing Factor (Tf) | Retention Time (min) | Resolution (Rs) with Impurity X |
| Water : ACN | ~7.0 | 2.1 | 12.5 | 0.8 |
| 0.1% Formic Acid in Water : ACN | ~2.7 | 1.3 | 15.2 | 1.6 |
| 10 mM Ammonium Bicarbonate in Water : ACN | 8.5 | 1.2 | 10.8 | 1.8 |
| 0.1% Formic Acid + 0.1% TEA in Water : ACN | ~3.0 | 1.1 | 14.9 | 1.7 |
Experimental Protocols
Protocol 1: Starting HPLC Method for this compound Analysis
This protocol provides a robust starting point for the HPLC analysis of this compound.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 8.5 with ammonia
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B (linear gradient)
-
25-30 min: 70% B (isocratic)
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in methanol and filter through a 0.45 µm syringe filter before injection.
Protocol 2: Sample Preparation for Complex Matrices
For samples with complex matrices (e.g., herbal extracts, biological fluids), a solid-phase extraction (SPE) cleanup may be necessary to reduce interferences and protect the analytical column.
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elution: Elute this compound with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.
Mandatory Visualization
Below are diagrams illustrating key troubleshooting workflows and logical relationships in HPLC analysis.
References
- 1. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 3. agilent.com [agilent.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.cn]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. mastelf.com [mastelf.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Optimizing LC-MS/MS parameters for sensitive detection of Foresaconitine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of Foresaconitine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the optimal LC-MS/MS parameters for sensitive this compound detection?
A1: Achieving sensitive detection of this compound requires careful optimization of both liquid chromatography and mass spectrometry parameters. Electrospray ionization in positive mode (ESI+) is the preferred ionization method for this compound and other aconitum alkaloids due to the presence of a nitrogen atom that is readily protonated.[1] For quantification, Multiple Reaction Monitoring (MRM) is the mode of choice, offering high selectivity and sensitivity.
Liquid Chromatography (LC) Parameters:
Successful separation of this compound is typically achieved using a reversed-phase C18 column.[1][2][3] The mobile phase usually consists of a mixture of an aqueous component (water with an additive) and an organic solvent (acetonitrile or methanol). Additives like formic acid or ammonium formate are used to improve peak shape and ionization efficiency.[2][3] Both gradient and isocratic elution methods can be effective.
Mass Spectrometry (MS) Parameters:
The mass spectrometer should be tuned for this compound to determine the optimal precursor ion and product ions for MRM transitions. General parameters to optimize include capillary voltage, nebulizer gas pressure, and desolvation temperature to ensure efficient ionization and ion transfer.[4]
Q2: How should I prepare my sample for this compound analysis?
A2: Sample preparation is a critical step to ensure accurate and reproducible results. The goal is to extract this compound from the sample matrix while removing interfering substances. Common techniques include solvent extraction and solid-phase extraction (SPE).[5][6] Given that aconitum alkaloids can be susceptible to hydrolysis, especially under alkaline conditions, the duration of extraction in alkaline environments should be minimized.[2]
A general workflow for sample preparation involves:
-
Homogenization: For solid samples, ensure the sample is uniform before extraction.[6][7]
-
Extraction: Use a suitable organic solvent. Diethyl ether and dichloromethane have been reported for the extraction of aconitum alkaloids.[2][5]
-
Cleanup: Solid-phase extraction (SPE) is an effective method to remove matrix interferences.[5]
-
Concentration: The extract can be concentrated to increase the analyte concentration before LC-MS/MS analysis.[6][7]
Below is a diagram illustrating a general sample preparation workflow.
Q3: What are the expected MRM transitions for this compound?
A3: To establish the specific MRM transitions for this compound, you should first determine its protonated molecular ion [M+H]⁺ in full scan mode. Following this, a product ion scan of the precursor ion will reveal the characteristic fragment ions. These precursor-product ion pairs are then used for creating the MRM method. While the exact transitions can be instrument-dependent, published literature on similar aconitum alkaloids can provide a starting point. For instance, for Aconitine, a related compound, the [M+H]⁺ ion is at m/z 646.
Q4: How can I avoid matrix effects in my analysis?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples.[8][9][10] Several strategies can be employed to mitigate these effects:
-
Effective Sample Cleanup: A thorough sample preparation procedure, such as SPE, can significantly reduce matrix components.[8]
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.[11]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.[8]
-
Stable Isotope-Labeled Internal Standard: If available, a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in extraction recovery.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Problem 1: Low or No Signal Intensity
| Possible Cause | Troubleshooting Steps |
| Improper MS Tuning | Ensure the mass spectrometer is properly tuned for this compound. Infuse a standard solution to optimize source parameters like capillary voltage, gas flows, and temperatures.[11][12] |
| Incorrect MRM Transitions | Verify the precursor and product ions for this compound. Perform a full scan to identify the [M+H]⁺ ion and a product ion scan to confirm fragments. |
| Poor Ionization | Check the mobile phase composition. The presence of an acid like formic acid is crucial for efficient protonation in ESI+ mode.[3][11] |
| Sample Degradation | Aconitum alkaloids can be unstable. Prepare fresh samples and standards and avoid prolonged exposure to harsh conditions.[5] |
| Instrument Contamination | A contaminated ion source or transfer capillary can lead to signal suppression. Perform routine cleaning and maintenance.[13] |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Column Overload | Inject a smaller volume or dilute the sample. |
| Incompatible Injection Solvent | The sample should ideally be dissolved in the initial mobile phase or a weaker solvent to prevent peak distortion.[14] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[4] |
| Secondary Interactions | Adjust the mobile phase pH to ensure this compound is in a single ionic form. The use of formic acid helps in this regard.[4] |
| Dead Volume in LC System | Check all fittings and connections for leaks or improper installation that could introduce dead volume. |
Problem 3: Retention Time Shifts
| Possible Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.[13] |
| Changes in Mobile Phase Composition | Prepare fresh mobile phases daily and ensure accurate mixing. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature.[3][4] |
| Pump Malfunction | Check the pump for leaks and ensure a consistent flow rate. |
| Column Aging | Over time, the stationary phase of the column can degrade, leading to shifts in retention time. Replace the column if necessary. |
Below is a troubleshooting workflow for addressing common LC-MS/MS issues.
Experimental Protocols
Protocol 1: Generic LC Method for this compound Analysis
-
LC System: Standard HPLC or UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[1]
-
Mobile Phase A: 0.1% Formic acid in water[3]
-
Mobile Phase B: Acetonitrile[3]
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min[1]
-
Column Temperature: 40 °C[3]
-
Injection Volume: 5 µL
Protocol 2: Generic MS Method for this compound Analysis
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: Optimize between 3.0 - 4.0 kV
-
Nebulizer Gas: Optimize flow rate (e.g., 40-60 psi)
-
Drying Gas Temperature: Optimize between 300 - 350 °C
-
Drying Gas Flow: Optimize flow rate (e.g., 8-12 L/min)
-
MRM Transitions: To be determined by infusing a this compound standard.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of aconitum alkaloids. Note that these are examples, and specific values for this compound should be determined during method validation.
Table 1: Example LC-MS/MS Method Parameters for Aconitum Alkaloids
| Parameter | Setting | Reference |
| Column | Agilent Zorbax SB-C18 (100 mm × 2.1 mm, 1.8 μm) | [1] |
| Mobile Phase | A: 0.1% aqueous formic acid, B: Acetonitrile | [1][3] |
| Flow Rate | 0.3 mL/min | [1] |
| Column Temp. | 35 °C | [1] |
| Ionization Mode | ESI+ | [1] |
| Scan Mode | SIR/MRM | [1][2] |
Table 2: Example Method Validation Data for Aconitum Alkaloids
| Analyte | LLOQ (ng/mL) | Linearity (r) | Recovery (%) | Reference |
| Mesaconitine | 1.41 | > 0.9984 | 99.7 - 101.7 | [1] |
| Aconitine | 1.20 | > 0.9984 | 99.7 - 101.7 | [1] |
| Hypaconitine | 1.92 | > 0.9984 | 99.7 - 101.7 | [1] |
References
- 1. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Aconitum Alkaloids in Dietary Supplements and Raw Botanical Materials by Liquid Chromatography/UV Detection with Confirmation by Liquid Chromatography/Tandem Mass Spectrometry: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. organomation.com [organomation.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Technical Support Center: Mitigating Foresaconitine Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Foresaconitine. The aim is to offer practical strategies to reduce its inherent toxicity in animal studies, ensuring more reliable and ethical experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound toxicity?
A1: this compound, a diester-diterpenoid alkaloid from the Aconitum species, exhibits significant cardiotoxicity and neurotoxicity. Its primary mechanism of action involves the persistent activation of voltage-sensitive sodium channels in the cell membranes of excitable tissues like the myocardium and neurons.[1] This leads to an influx of sodium ions, causing membrane depolarization, which can result in arrhythmias, muscle weakness, and paralysis.[1]
Recent studies have further elucidated the cardiotoxic mechanisms, highlighting the role of dysregulated calcium (Ca2+) signaling pathways.[2] this compound can induce changes in the electrophysiological activity of cardiomyocytes by affecting Na+, Ca2+, and K+ currents.[3] This can trigger mitochondrial dysfunction, leading to apoptosis and autophagy.[3] Additionally, the activation of the NLRP3 inflammasome pathway has been shown to exacerbate cardiotoxicity.[3]
Q2: What are the established strategies to reduce this compound toxicity in animal models?
A2: Several strategies have been investigated and proven effective in reducing the toxicity of this compound and related aconitine alkaloids. These include:
-
Combination Therapy: Co-administration with other herbal compounds like Paeoniflorin or Glycyrrhizic acid (from Licorice) has been shown to decrease toxicity.[4][5]
-
Traditional Processing Methods: Techniques such as boiling with honey can significantly reduce toxicity by promoting the hydrolysis of highly toxic diester alkaloids into less toxic monoester alkaloids.[6]
-
Nanotechnology-based Drug Delivery: Encapsulating this compound in nanocarriers like solid lipid nanoparticles (SLNs) can improve its pharmacokinetic profile and reduce systemic toxicity.
Q3: How does co-administration with Paeoniflorin reduce this compound toxicity?
A3: Paeoniflorin, the main active component of Paeonia lactiflora, reduces the acute toxicity of aconitine primarily by altering its pharmacokinetic profile.[4] Co-administration of Paeoniflorin with aconitine in animal models has been shown to significantly decrease the maximum plasma concentration (Cmax) and delay the time to reach Cmax (Tmax) of aconitine.[4] This suggests that Paeoniflorin may slow down the absorption of aconitine, thereby preventing a rapid spike in its plasma concentration and reducing the risk of acute toxic effects. In vitro studies on H9c2 cardiomyocytes have also shown that Paeoniflorin can mitigate aconitine-induced cardiotoxicity by increasing cell proliferation, upregulating the Bcl-2/Bax ratio (anti-apoptotic), and modulating the expression of ion channel genes like SCN5A, RyR2, and Cx43.[7]
Q4: What is the mechanism behind Licorice (Glycyrrhizic acid) in detoxifying this compound?
A4: The interaction between Glycyrrhizic acid (the main active compound in licorice) and this compound is complex. One key mechanism involves the inhibition of P-glycoprotein (P-gp), an efflux transporter. By inhibiting P-gp, diammonium glycyrrhizinate has been shown to enhance the absorption and oral bioavailability of aconitine.[5] While this might seem counterintuitive for reducing toxicity, traditional Chinese medicine principles often use licorice to moderate the harsh effects of toxic herbs. Further research suggests that other components in licorice extract might contribute to a reduced bioavailability of glycyrrhizin itself, potentially explaining some of the observed detoxifying effects in traditional formulations.[8][9]
Q5: How does honey processing reduce the toxicity of Aconitum alkaloids?
A5: Boiling Aconitum roots with honey is a traditional detoxification method. Research indicates that this process works through multiple mechanisms. Firstly, honey promotes the conversion of highly toxic diester alkaloids (like this compound) into less toxic monoester alkaloids.[6] Secondly, honey-boiled preparations form supramolecular aggregates that can encapsulate the less toxic monoester alkaloids, creating a stable delivery system with higher bioavailability of the therapeutic compounds while preventing their further hydrolysis into non-esterified, less active alkaloids.[6] This encapsulation may also lead to a gradual release of the active compounds, reducing acute toxicity.[6] Additionally, components in honey, such as quercetin and various minerals, may help to counteract the toxic effects of aconitine on a physiological level by modulating ion channel activity and supporting myocardial metabolism.[6]
Troubleshooting Guides
Problem 1: High mortality rate in animals treated with this compound, even at reportedly safe doses.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing Calculation | Double-check all calculations for dose preparation. Ensure accurate conversion between units (e.g., mg/kg to µM). |
| Animal Strain/Species Sensitivity | Different animal strains and species can have varying sensitivities to this compound. Review literature for LD50 values specific to your animal model. Consider conducting a preliminary dose-range finding study. |
| Route of Administration | The toxicity of this compound can vary significantly with the route of administration (oral, intraperitoneal, intravenous). The oral LD50 in mice is reported to be 1.8 mg/kg.[10][11] Ensure the chosen route is appropriate for your experimental goals and that the administration technique is performed correctly to avoid accidental overdose. |
| Vehicle/Solvent Effects | The vehicle used to dissolve this compound may have its own toxicity or may affect the absorption rate of the drug. Use a well-established and non-toxic vehicle. |
| Animal Health Status | Underlying health issues in the animals can increase their susceptibility to toxicity. Ensure all animals are healthy and properly acclimatized before starting the experiment. |
Problem 2: Inconsistent results when using Paeoniflorin to reduce this compound toxicity.
| Possible Cause | Troubleshooting Step |
| Timing of Administration | The timing of Paeoniflorin administration relative to this compound is crucial. For optimal effect, Paeoniflorin is often administered shortly before or concurrently with this compound. Refer to established protocols for the precise timing. |
| Dose Ratio of Paeoniflorin to this compound | The protective effect of Paeoniflorin is dose-dependent. An insufficient dose of Paeoniflorin may not provide adequate protection. Review the literature for effective dose ratios. |
| Route of Administration for Paeoniflorin | The route of administration for Paeoniflorin can impact its bioavailability and effectiveness. Intraperitoneal injection of Paeoniflorin has been shown to be effective in reducing the toxicity of orally administered aconitine.[4] |
| Quality of Paeoniflorin | Ensure the Paeoniflorin used is of high purity and from a reputable supplier. Impurities could affect the experimental outcome. |
Quantitative Data Summary
Table 1: Effect of Paeoniflorin on the Acute Toxicity and Pharmacokinetics of Aconitine in Rodents
| Parameter | Aconitine Alone | Aconitine + Paeoniflorin (120 mg/kg) | Aconitine + Paeoniflorin (240 mg/kg) | Reference |
| LD50 (oral, mg/kg) in ICR mice | 1.80 | 2.30 | 2.15 | [4] |
| Death Rate (%) in ICR mice (Aconitine at 1.8 mg/kg) | 50% | - | 15% | [4] |
| Cmax (ng/mL) in SD rats (Aconitine at 200 µg/kg oral, Paeoniflorin at 20 mg/kg i.p.) | 9.66 | - | 5.69 | [4] |
| Tmax (min) in SD rats (Aconitine at 200 µg/kg oral, Paeoniflorin at 20 mg/kg i.p.) | 46 | - | 70 | [4] |
| AUC(0-t) (ng·min/mL) in SD rats | 1650.27 | - | 1082.75 | [4] |
Table 2: Effect of Diammonium Glycyrrhizinate on the Pharmacokinetics of Aconitine in Rats
| Parameter | Aconitine Alone (0.2 mg/kg, oral) | Aconitine + Diammonium Glycyrrhizinate (50 mg/kg, oral) | Reference |
| Cmax (ng/mL) | 1.23 ± 0.21 | 2.02 ± 0.35 | [5] |
| AUC(0-τ) (ng·h/mL) | 4.32 ± 0.78 | 7.04 ± 1.25 | [5] |
| Absolute Bioavailability (%) | 13.2 ± 2.4 | 24.4 ± 4.3 | [5] |
Experimental Protocols
Protocol 1: Co-administration of Paeoniflorin to Reduce Aconitine Toxicity in Mice (Based on[4])
-
Animals: Male ICR mice (18-22 g).
-
Materials: Aconitine (purity >98%), Paeoniflorin (purity >98%), 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
Aconitine Preparation: Dissolve Aconitine in a small amount of glacial acetic acid, then dilute with 0.5% CMC-Na to the desired concentration.
-
Paeoniflorin Preparation: Dissolve Paeoniflorin in 0.5% CMC-Na.
-
Administration:
-
Administer Paeoniflorin solution (120 or 240 mg/kg) or vehicle (0.5% CMC-Na) to the mice via oral gavage.
-
Thirty minutes after Paeoniflorin administration, administer Aconitine solution (at various doses to determine LD50, or a fixed toxic dose of 1.8 mg/kg) via oral gavage.
-
-
Observation: Monitor the animals for signs of toxicity (e.g., convulsion, salivation, respiratory distress) and record the number of deaths within 24 hours to calculate the LD50 and death rate.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by a Solvent Diffusion Method (Adapted from[12])
-
Materials: this compound, Monostearin (lipid), Acetone, Ethanol, Polyvinyl alcohol (PVA).
-
Preparation of Organic Phase:
-
Dissolve a specific amount of this compound and Monostearin in a mixture of acetone and ethanol at 50°C in a water bath to form a clear organic solution.
-
-
Preparation of Aqueous Phase:
-
Prepare a 1% (w/v) aqueous solution of PVA.
-
-
Nanoparticle Formation:
-
Pour the organic solution into the aqueous PVA solution under constant mechanical agitation at a specific speed (e.g., 800 rpm).
-
The rapid diffusion of the organic solvents into the aqueous phase leads to the precipitation of the lipid, forming this compound-loaded SLNs.
-
-
Purification:
-
Separate the SLNs from the aqueous medium by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Wash the SLN pellet with distilled water to remove any unentrapped drug and excess surfactant.
-
-
Characterization:
-
Analyze the SLNs for particle size, zeta potential, entrapment efficiency, and drug loading. In vitro release studies should also be performed.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-induced cardiotoxicity signaling pathway.
Caption: Experimental workflow for evaluating strategies to reduce this compound toxicity.
References
- 1. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aconitine induces cardiotoxicity through regulation of calcium signaling pathway in zebrafish embryos and in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paeoniflorin reduced acute toxicity of aconitine in rats is associated with the pharmacokinetic alteration of aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of diammonium glycyrrhizinate on the pharmacokinetics of aconitine in rats and the potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic insights into honey-boiled detoxification of ChuanWu: A study on alkaloid transformation and supramolecular aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paeoniflorin reduced the cardiotoxicity of aconitine in h9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of licorice on glycyrrhizin pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 9. Interaction of licorice on glycyrrhizin pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and characterization of solid lipid nanoparticles containing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Foresaconitine solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Foresaconitine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a norditerpenoid alkaloid, a class of natural products known for their complex structures and potent biological activities.[1][2][3][4] Like many lipophilic (fat-soluble) molecules, this compound exhibits poor solubility in water-based solutions such as physiological buffers. This low aqueous solubility can significantly hinder its use in various experimental settings, leading to issues with dose accuracy, bioavailability, and overall reliability of results.
Q2: What are the general approaches to improve the solubility of poorly soluble compounds like this compound?
Several techniques can be employed to enhance the aqueous solubility of lipophilic drugs. These methods can be broadly categorized as physical and chemical modifications.[5]
-
Physical Modifications: These include techniques like particle size reduction (micronization), modification of the drug's crystal structure, and the use of drug carriers.
-
Chemical Modifications: These approaches involve altering the pH of the solution, using co-solvents, forming complexes (e.g., with cyclodextrins), and creating salt forms of the drug.[6]
Q3: How does pH affect the solubility of this compound?
This compound is an alkaloid, which means it is a basic compound.[6] The solubility of basic compounds is highly dependent on the pH of the solution.[7] In acidic conditions (lower pH), the alkaloid can become protonated, forming a salt. These salt forms are generally more water-soluble than the neutral base form.[6] Conversely, in neutral or basic conditions (higher pH), this compound will be in its less soluble, non-ionized form. Therefore, adjusting the pH of your aqueous buffer to be more acidic can be an effective strategy to increase its solubility.
Q4: Can I use organic solvents to dissolve this compound?
Yes, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[2][8] A common practice for preparing stock solutions of poorly soluble compounds is to first dissolve them in a small amount of a water-miscible organic solvent like DMSO, and then dilute this stock solution into the desired aqueous buffer. However, it is crucial to be mindful of the final concentration of the organic solvent in your experiment, as it can have its own biological effects and may impact cell viability or assay performance.
Q5: What are cyclodextrins and how can they help with this compound solubility?
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) interior cavity. They can encapsulate poorly soluble molecules like this compound, forming inclusion complexes. This complexation effectively shields the lipophilic drug from the aqueous environment, thereby increasing its apparent water solubility.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation observed after diluting DMSO stock solution into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final buffer composition. The final percentage of DMSO is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (be mindful of experimental tolerance). 3. Utilize a co-solvent system (see Protocol 1). 4. Employ cyclodextrins to enhance solubility (see Protocol 2). 5. Adjust the pH of the buffer to a more acidic range (see Protocol 3). |
| Inconsistent results between experiments. | Incomplete dissolution of this compound, leading to variations in the actual concentration. Degradation of the compound in the buffer. | 1. Ensure complete dissolution of the stock solution before further dilution. Gentle warming (e.g., to 37°C) and sonication can aid dissolution.[2] 2. Prepare fresh solutions for each experiment. 3. Filter the final solution through a 0.22 µm filter to remove any undissolved particles. |
| Difficulty achieving the desired concentration in a specific buffer system. | The chosen buffer is not optimal for this compound solubility. | 1. Test a range of buffers with different pH values and compositions. 2. Consider using a formulation with solubilizing excipients like surfactants (e.g., Tween 80, Polysorbate 80) at low, non-toxic concentrations. |
Quantitative Data Summary
The following tables provide hypothetical quantitative data to illustrate the effects of different solubilization strategies on this compound. Note: This data is for illustrative purposes only and should be experimentally verified.
Table 1: Hypothetical Solubility of this compound in Different Solvent Systems
| Solvent System | This compound Concentration (µM) | Observation |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 1 | Significant precipitation |
| PBS, pH 7.4 with 1% DMSO | 10 | Mostly dissolved, some haze |
| PBS, pH 7.4 with 5% DMSO | 50 | Clear solution |
| 50 mM Citrate Buffer, pH 4.0 | 25 | Clear solution |
| PBS, pH 7.4 with 10 mM HP-β-CD | 50 | Clear solution |
Table 2: Hypothetical Effect of pH on this compound Solubility
| Aqueous Buffer | pH | Maximum Soluble Concentration (µM) |
| Phosphate Buffer | 7.4 | < 1 |
| Acetate Buffer | 5.5 | 15 |
| Citrate Buffer | 4.0 | 25 |
| Glycine-HCl Buffer | 3.0 | 50 |
Experimental Protocols
Protocol 1: Co-Solvent System for Enhanced Solubility
This protocol describes the use of a water-miscible co-solvent to improve the solubility of this compound.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, 10 mM.
-
Determine the maximum tolerable concentration of the co-solvent (e.g., DMSO, ethanol) in your experimental system. This is crucial to avoid solvent-induced artifacts.
-
Prepare an intermediate dilution of the this compound stock solution in the co-solvent.
-
Slowly add the intermediate dilution to the pre-warmed (37°C) aqueous buffer while vortexing gently. This gradual addition helps prevent immediate precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If not, the final concentration may need to be reduced.
Protocol 2: Solubilization using Cyclodextrins
This protocol outlines the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex with this compound.
-
Prepare a stock solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 50-100 mM.
-
Prepare a high-concentration stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Slowly add the this compound stock solution to the HP-β-CD solution while stirring.
-
Incubate the mixture at room temperature or slightly elevated temperature (e.g., 37-40°C) for 1-2 hours with continuous stirring to facilitate complex formation.
-
Filter the solution through a 0.22 µm filter to remove any non-encapsulated drug that may have precipitated.
Protocol 3: pH Adjustment for Improved Solubility
This protocol details how to leverage the basic nature of this compound to increase its solubility in acidic buffers.
-
Select a buffer system that is effective in the desired acidic pH range (e.g., citrate buffer for pH 3-6, acetate buffer for pH 3.6-5.6).
-
Prepare the acidic buffer of your choice.
-
Prepare a stock solution of this compound in a small volume of DMSO.
-
Gradually dilute the this compound stock solution into the acidic buffer while vortexing.
-
Monitor the pH of the final solution and adjust if necessary. Be aware that the addition of the this compound stock may slightly alter the pH.
Signaling Pathway and Experimental Workflow Diagrams
This compound and related norditerpenoid alkaloids are known to interact with voltage-gated sodium channels (Nav), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[9][10][11][12] Some related compounds have shown a preference for blocking specific subtypes, such as Nav1.7, which is a key player in pain signaling pathways.[13][14][15][16]
Caption: this compound blocks voltage-gated sodium channels, inhibiting pain signal propagation.
Caption: Workflow for preparing and using this compound in experiments.
References
- 1. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]
- 2. glpbio.com [glpbio.com]
- 3. Norditerpenoid alkaloids and other components from the processed tubers of Aconitum carmichaeli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. doronscientific.com [doronscientific.com]
- 9. Voltage-gated sodium channels at 60: structure, function and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiology, Sodium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Voltage-gated sodium channels (Na<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Frontiers | Functional effects of drugs and toxins interacting with NaV1.4 [frontiersin.org]
- 13. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An approach to targeting Nav1.7 for pain sensations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the degradation of Foresaconitine during storage?
This technical support center provides guidance on the prevention of Foresaconitine degradation during storage. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited, and the following recommendations are based on general principles of chemical stability for complex alkaloids and esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on the chemical structure of this compound, a complex diterpenoid alkaloid with ester linkages, the primary factors contributing to its degradation are likely:
-
Hydrolysis: The ester bonds in the molecule are susceptible to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Temperature: Elevated temperatures can accelerate the rates of hydrolysis and oxidation.
-
Light: Exposure to light, particularly UV radiation, can provide the energy for photolytic degradation reactions.
Q2: What are the recommended storage conditions for this compound powder?
A2: To minimize degradation, solid this compound should be stored under the following conditions:
-
Temperature: For long-term storage, a temperature of -20°C is recommended. For short-term storage, 0-4°C is acceptable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
-
Light: Protect from light by storing in an amber or opaque container.
-
Moisture: Keep in a desiccated environment to prevent hydrolysis.
Q3: How should I store this compound in solution?
A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. If temporary storage in solution is necessary:
-
Solvent: Use a dry, aprotic solvent.
-
pH: If an aqueous buffer is required, maintain a pH between 5 and 7, as extreme pH values can catalyze hydrolysis.[1][2][3][4]
-
Temperature: Store solutions at -20°C or below.
-
Degassing: Degas the solvent before preparing the solution to remove dissolved oxygen.
Q4: I observed a change in the color of my this compound sample. What could be the reason?
A4: A change in color, such as yellowing, can be an indicator of degradation. This could be due to the formation of degradation products resulting from oxidation or other chemical transformations. It is advisable to re-analyze the purity of the sample using a suitable analytical method like HPLC.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or inconsistent experimental results. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light, moisture). Re-test the purity of the this compound stock. Prepare fresh solutions for each experiment. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | The appearance of new peaks suggests that your sample has degraded. It is crucial to identify these new compounds to understand the degradation pathway. Consider conducting forced degradation studies to intentionally produce and identify these degradants. |
| Precipitation of this compound from solution. | Poor solubility or degradation leading to less soluble products. | Ensure the solvent is appropriate and has not evaporated. Check for signs of degradation. If degradation is suspected, discard the solution and prepare a fresh one. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of a this compound sample and detecting potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate buffer component)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The exact gradient will need to be optimized for your specific system and separation needs.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
Detection wavelength: Determined by UV scan of this compound (typically in the range of 200-300 nm).
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative area of the main peak. The presence of additional peaks may indicate impurities or degradation products.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.[5][6][7]
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidation: Dissolve this compound in a solution of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose solid this compound to a high temperature (e.g., 105°C) for a defined period.[8][9][10][11]
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm) for a defined period.
Procedure:
-
For each stress condition, prepare a sample of this compound.
-
At specified time points, withdraw an aliquot of the sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method (as described in Protocol 1, but optimized to separate all degradation products from the parent compound).
-
Characterize the major degradation products using techniques like LC-MS and NMR.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Protection | Moisture Control |
| Solid (Powder) | Long-term: -20°CShort-term: 0-4°C | Inert (Argon/Nitrogen) | Amber/Opaque Vial | Desiccated |
| Solution | -20°C or below | Degassed Solvent | Amber/Opaque Vial | Aprotic/Dry Solvent |
Table 2: Example of a Forced Degradation Study Summary (Hypothetical Data)
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolysis Product A |
| 0.1 M NaOH | 8 hours | 60°C | 40% | Hydrolysis Product B, Epimerization Product C |
| 3% H₂O₂ | 48 hours | Room Temp | 25% | Oxidized Product D |
| Dry Heat | 72 hours | 105°C | 10% | Thermal Isomer E |
| UV Light (254 nm) | 12 hours | Room Temp | 5% | Photodegradation Product F |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for storing and monitoring this compound stability.
References
- 1. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. researchgate.net [researchgate.net]
- 4. The effect of pH on the conformation and stability of the structure of plant toxin-ricin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accelerated stability and forced degradation [alphalyse.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Refinement of Animal Models in Foresaconitine Toxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining animal models to minimize suffering in Foresaconitine toxicity studies. It includes frequently asked questions (FAQs) and troubleshooting guides for key experimental protocols, emphasizing the principles of the 3Rs (Replacement, Reduction, and Refinement).
Frequently Asked Questions (FAQs)
Q1: What are the primary toxic effects of this compound that necessitate animal studies?
A1: this compound, a diterpenoid alkaloid derived from Aconitum species, is known for its significant cardiotoxicity and neurotoxicity.[1] Animal studies are often required by regulatory bodies to determine the acute toxicity, identify target organs, and establish a safe dose range for potential therapeutic applications. The primary toxic effects include life-threatening arrhythmias and neurological symptoms such as paresthesia, convulsions, and respiratory paralysis.
Q2: How can we apply the 3Rs (Replacement, Reduction, Refinement) to this compound toxicity studies?
A2: The 3Rs provide a framework for ethical and scientifically sound animal research.
-
Replacement: Involves using non-animal methods where possible. For this compound, in vitro studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or neuronal cell lines (e.g., SH-SY5Y) can be used for initial screening of cardiotoxic and neurotoxic effects.[2][3][4][5][6]
-
Reduction: Aims to minimize the number of animals used. Alternative methods for acute toxicity testing, such as the Up-and-Down Procedure (UDP) or the Acute Toxic Class (ATC) method, can significantly reduce the number of animals required compared to the traditional LD50 test.[7][8][9][10]
-
Refinement: Focuses on minimizing animal pain and distress. This includes using humane endpoints, appropriate anesthesia and analgesia, and refining experimental procedures to be less invasive.[2][11][12][13][14]
Q3: What are "humane endpoints" and how are they applied in this compound toxicity studies?
A3: Humane endpoints are pre-defined criteria that, when met, trigger the humane euthanasia of an animal to prevent further suffering.[12][13][14] In this compound toxicity studies, instead of using death as the endpoint, researchers can use earlier indicators of severe toxicity. These may include specific changes in electrocardiogram (ECG) readings (e.g., severe arrhythmias), significant and sustained loss of body weight, inability to access food or water, or severe, unremitting convulsions.[2][11][15] The use of such endpoints is a critical refinement to minimize animal suffering.[12][14]
Q4: Are there validated alternatives to the classical LD50 test for acute oral toxicity of this compound?
A4: Yes, several internationally recognized alternatives to the classical LD50 test can be used. These methods use fewer animals and aim to reduce suffering.
-
Up-and-Down Procedure (UDP) (OECD Test Guideline 425): This is a sequential dosing method where animals are dosed one at a time. The dose for the subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previous animal. This method can reduce animal use by up to 80% while providing a statistically robust estimate of the LD50.[9][10][16][17][18][19]
-
Acute Toxic Class (ATC) Method (OECD Test Guideline 423): This is a stepwise procedure using a small number of animals per step. The outcome of each step determines the next dose, allowing for the classification of the substance into a toxicity category with minimal animal use.[7][8]
-
Fixed Dose Procedure (FDP) (OECD Test Guideline 420): This method aims to identify a dose that causes clear signs of toxicity but no mortality. It avoids using death as an endpoint and provides information on the nature of the toxic effects.
Data Presentation: Acute Toxicity of Aconitum Alkaloids
The following table summarizes LD50 values for related Aconitum alkaloids, highlighting the potential for dose reduction with refined methods. Specific LD50 data for this compound using refined methods is limited in publicly available literature.
| Alkaloid | Animal Model | Test Method | LD50 (mg/kg) | Reference |
| Aconitine | Mouse | Intraperitoneal | 0.3 | Fioressi et al., 2012 |
| Aconitine | Mouse | Oral | 1.8 | [20] |
| Nicotine | Mouse | Improved UDP | 32.71 ± 7.46 | [21][22] |
| Sinomenine HCl | Mouse | Improved UDP | 453.54 ± 104.59 | [21][22] |
| Berberine HCl | Mouse | Improved UDP | 2954.93 ± 794.88 | [21][22] |
Note: The data for Nicotine, Sinomenine HCl, and Berberine HCl are included to demonstrate the application and data output of the improved Up-and-Down Procedure (iUDP).
Experimental Protocols and Troubleshooting Guides
Assessment of Acute Oral Toxicity using the Up-and-Down Procedure (UDP)
Methodology:
-
Animal Selection: Use a single sex (typically females, as they are often more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats or ICR mice).[9][10]
-
Initial Dose Selection: Based on available data or in silico predictions, select a starting dose expected to be near the LD50.
-
Dosing: Administer the selected dose to a single animal by oral gavage.
-
Observation: Observe the animal for signs of toxicity and mortality for at least 48 hours. If the animal survives, the dose for the next animal is increased by a fixed factor (e.g., 1.5-2.0). If the animal dies, the dose for the next animal is decreased by the same factor.[10][16]
-
Sequential Dosing: Continue this sequential dosing until a stopping criterion is met (e.g., a certain number of reversals in outcome have occurred).
-
Data Analysis: Calculate the LD50 and confidence intervals using a maximum likelihood method, for which software is available.[9]
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High variability in response | Inconsistent dosing volume or technique. Animal stress. | Ensure accurate gavage technique and consistent volumes. Acclimate animals to handling and the experimental environment. |
| Delayed mortality (beyond 48 hours) | Slow-acting toxicokinetics of the compound. | Extend the observation period for each animal before dosing the next. The standard UDP may not be suitable for compounds with significant delayed toxicity.[10] |
| No mortality at the highest feasible dose | The LD50 is above the limit dose (e.g., 2000 mg/kg). | The substance can be classified as having low acute toxicity, and further lethality testing may not be necessary. |
Cardiotoxicity Assessment: Electrocardiogram (ECG) in Rodents
Methodology:
-
Animal Preparation: Anesthetize the rodent (e.g., with isoflurane) and maintain its body temperature at 37-38°C.[7]
-
Electrode Placement: Place needle or non-invasive pad electrodes subcutaneously or on the paws in a standard lead configuration (e.g., Lead II).
-
Baseline Recording: Record a stable baseline ECG for a sufficient period (e.g., 5-10 minutes) before administering this compound.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intravenous infusion for acute effects).
-
Continuous Monitoring: Continuously record the ECG to observe changes in heart rate, rhythm, and intervals (P-R, QRS, Q-T).
-
Humane Endpoint: Euthanize the animal upon the appearance of pre-defined severe arrhythmias (e.g., sustained ventricular tachycardia or fibrillation) or other signs of severe distress.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Noisy ECG signal | Poor electrode contact, muscle tremors (EMG interference), electrical interference from nearby equipment. | Ensure good electrode-skin contact (use conductive gel). Ensure adequate anesthesia to prevent muscle movement. Braid or twist electrode cables together to reduce mains pickup.[7] Turn off non-essential electrical equipment.[8] |
| Inconsistent baseline | Animal is not physiologically stable (e.g., fluctuating body temperature or depth of anesthesia). | Allow the animal to stabilize for a longer period before starting the baseline recording. Use a feedback-controlled heating pad to maintain stable body temperature. |
| Arrhythmias present at baseline | Anesthesia-induced arrhythmias, underlying cardiac issues in the animal. | Screen animals for baseline cardiac health. Consider using a different anesthetic agent if the current one is known to be arrhythmogenic. |
Neurotoxicity Assessment: Formalin Test for Nociceptive Pain
Methodology:
-
Animal Acclimation: Acclimate mice to the observation chambers for at least 15-30 minutes before the test.
-
Drug Administration: Administer this compound or a control substance at a pre-determined time before the formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of dilute formalin solution (e.g., 1-5%) into the plantar surface of one hind paw.
-
Behavioral Observation: Observe and quantify the time the animal spends licking, biting, or flinching the injected paw. The observation is typically divided into two phases: the early (acute) phase (0-5 minutes post-injection) and the late (inflammatory) phase (15-40 minutes post-injection).[21][23][24][25]
-
Data Analysis: Compare the duration of nociceptive behaviors between the this compound-treated and control groups for both phases.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High variability in licking/biting time | Inconsistent injection volume or location. Stress from handling or injection. | Use a consistent injection technique and ensure the injection is subcutaneous in the plantar region. Handle animals gently and consider a brief period of light anesthesia during injection to reduce stress and improve consistency.[12] |
| No clear biphasic response | Formalin concentration is too low or too high. | Optimize the formalin concentration. A very low concentration may not induce a clear late phase, while a very high concentration can cause tissue damage and a prolonged, undifferentiated response.[23] |
| Animals are not exhibiting the behavior | Observer fatigue or distraction. The observation chamber is not suitable. | Have multiple observers or use video recording for later analysis. Ensure the observation chamber allows a clear and unobstructed view of the animal's paws. |
Assessment of Apoptosis: TUNEL Assay in Cardiac Tissue
Methodology:
-
Tissue Preparation: After euthanasia, perfuse the heart with saline followed by a fixative (e.g., 4% paraformaldehyde). Embed the tissue in paraffin and cut thin sections (e.g., 5 µm).
-
Permeabilization: Deparaffinize and rehydrate the tissue sections. Permeabilize the cells by incubating with Proteinase K.
-
TUNEL Reaction: Incubate the sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP. TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA, which is a hallmark of apoptosis.
-
Counterstaining: Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Visualize the sections using a fluorescence microscope. TUNEL-positive nuclei will fluoresce (e.g., green or red, depending on the label), while all nuclei will be stained by DAPI (blue).
-
Quantification: Calculate the apoptotic index as the percentage of TUNEL-positive nuclei out of the total number of nuclei.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High background staining | Over-fixation or over-digestion with Proteinase K. Excessive TdT enzyme concentration or incubation time. | Optimize fixation and Proteinase K digestion times.[9] Titrate the TdT enzyme and reduce the incubation time. Ensure thorough washing steps.[7][25] |
| No or weak signal in positive control | Inefficient permeabilization. Inactive TdT enzyme. | Increase the Proteinase K incubation time or concentration.[1] Ensure the TUNEL kit reagents are not expired and have been stored correctly. Use a DNase I-treated slide as a positive control to verify the assay is working.[1] |
| False positives | DNA damage from necrosis, not apoptosis. Over-fixation with acidic fixatives. | Co-stain with markers of necrosis or examine cell morphology to distinguish between apoptosis and necrosis. Use neutral buffered formalin for fixation.[7] |
Signaling Pathways and Experimental Workflows
This compound-Induced Cardiotoxicity Signaling Pathway
This compound, like other aconitine alkaloids, is believed to exert its cardiotoxicity primarily by persistently activating voltage-gated sodium channels. This leads to an influx of Na+, causing membrane depolarization, which in turn promotes Ca2+ overload through the Na+-Ca2+ exchanger and voltage-gated Ca2+ channels. The resulting intracellular Ca2+ dysregulation can trigger mitochondrial dysfunction, activation of apoptotic pathways, and the NLRP3 inflammasome, leading to cardiomyocyte injury and arrhythmias.
Caption: this compound-induced cardiotoxicity pathway.
This compound-Induced Neurotoxicity Signaling Pathway
The neurotoxicity of this compound is also linked to its action on voltage-gated sodium channels in neurons. Persistent activation leads to excessive depolarization, glutamate excitotoxicity, and subsequent Ca2+ overload. This can induce oxidative stress and ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation, contributing to neuronal damage.
Caption: this compound-induced neurotoxicity pathway.
Experimental Workflow for Refined Acute Toxicity Assessment
This workflow integrates in vitro and refined in vivo methods to assess this compound toxicity while adhering to the 3Rs.
Caption: Workflow for refined this compound toxicity assessment.
References
- 1. Aconitine induces cardiomyocyte damage by mitigating BNIP3‐dependent mitophagy and the TNFα‐NLRP3 signalling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes for Preclinical Cardiotoxicity Screening in Cardio-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Use of Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes in Preclinical Cancer Drug Cardiotoxicity Testing: A Scientific Statement From the American Heart Association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro cardiotoxicity assessment of environmental chemicals using an organotypic human induced pluripotent stem cell-derived model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iworx.com [iworx.com]
- 8. iworx.com [iworx.com]
- 9. An up-and-down procedure for acute toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guidelines for external ECG recording on laboratory animals [emkatech.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Acute and subchronic (28-day) oral toxicity study in rats fed with novel surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. esmed.org [esmed.org]
- 14. besjournal.com [besjournal.com]
- 15. mdpi.com [mdpi.com]
- 16. In Vivo Murine Models of Cardiotoxicity Due to Anticancer Drugs: Challenges and Opportunities for Clinical Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alternative methods for the median lethal dose (LD(50)) test: the up-and-down procedure for acute oral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Melatonin pre-treatment mitigates SHSY-5Y cells against oxaliplatin induced mitochondrial stress and apoptotic cell death | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mmpc.org [mmpc.org]
- 22. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
Technical Support Center: Optimization of Cell-Based Assays for High-Throughput Screening of Foresaconitine Analogs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers optimizing cell-based assays for the high-throughput screening (HTS) of Foresaconitine and its analogs.
Frequently Asked Questions (FAQs)
Q1: What type of cell line is most suitable for screening this compound analogs?
A1: The choice of cell line is critical and depends on the expected mechanism of action.[1][2][3] Since this compound is related to Aconitine, a known neurotoxin, cell lines expressing relevant ion channels (e.g., voltage-gated sodium and calcium channels) are recommended.[4] Neuronal cell lines (e.g., SH-SY5Y, IMR-32) or cardiomyocytes are often used.[4][5] However, for general cytotoxicity screening, commonly used and robust cell lines like HEK293, HeLa, or HepG2 can be employed due to their ease of culture and stable growth characteristics.[6] It is essential to select a cell line that shows a reproducible and measurable response to a positive control compound with a similar mechanism.[1]
Q2: What are the most critical parameters to optimize for a cell-based HTS assay?
A2: Key parameters to optimize include:
-
Cell Seeding Density: The number of cells per well should be in the log growth phase at the time of measurement to ensure a linear and robust assay window.[1][3][7][8]
-
Compound Incubation Time: This should be long enough to observe a significant biological effect but short enough to avoid non-specific toxicity or degradation of the compound.[2] Typical incubation times range from 24 to 72 hours.[2]
-
Reagent Concentration and Incubation: The concentration of detection reagents (e.g., resazurin, CellTiter-Glo®) and the incubation period for signal development must be optimized to achieve the best signal-to-noise ratio.[1][9]
-
DMSO Concentration: Dimethyl sulfoxide (DMSO) is a common solvent for compounds, but it can be toxic to cells at higher concentrations.[2][10] The final DMSO concentration in the assay wells should typically be kept at or below 0.5% to minimize its effect on cell viability.[10]
Q3: How do I select appropriate positive and negative controls for my screening assay?
A3:
-
Negative Control: This is typically cells treated with the vehicle (e.g., DMSO) at the same final concentration used for the test compounds. This sets the baseline for 0% activity or 100% viability.[1]
-
Positive Control: This should be a compound with a known, potent, and reproducible effect on the target or pathway of interest. For this compound screening, a known cytotoxic agent like Staurosporine or a relevant ion channel modulator could be used. The positive control defines the maximal response (100% inhibition or 0% viability).[1]
-
Neutral Control: An inactive compound can also be included to monitor for assay artifacts.
Troubleshooting Guide
| Problem / Question | Potential Causes | Recommended Solutions |
| High well-to-well variability / High Coefficient of Variation (%CV) | 1. Uneven Cell Seeding: Inconsistent number of cells dispensed across the plate.[2][11] 2. Edge Effects: Evaporation or temperature gradients affecting the outer wells of the plate.[8][12][13][14][15] 3. Liquid Handling Errors: Inaccurate or inconsistent dispensing of reagents or compounds.[11][16] 4. Cell Clumping: Cells not being a single-cell suspension before plating. | 1. Automate Seeding: Use automated cell dispensers or multichannel pipettes for uniform seeding.[1] Ensure cells are well-mixed before and during plating. 2. Mitigate Edge Effects: Fill the perimeter wells with sterile media or PBS and do not use them for experimental data.[2][14] Ensure proper humidity in the incubator. Some plates are designed with moats to reduce evaporation.[15] 3. Calibrate Equipment: Regularly calibrate and maintain liquid handlers. Use low-evaporation lids. 4. Improve Cell Suspension: Ensure complete trypsinization and gently triturate to break up clumps before plating. |
| Low Z'-Factor (Z' < 0.5) | 1. Small Assay Window: The difference between the positive and negative control signals is too small.[2] 2. High Data Variability: As mentioned above, inconsistent results within control wells.[11] 3. Suboptimal Reagent Concentrations: Assay reagents are not at their optimal concentrations for signal generation.[1] | 1. Optimize Controls: Test different concentrations of the positive control to find one that gives a robust and maximal response. Optimize cell density and incubation times.[3][8] 2. Address Variability: Implement the solutions for high %CV. 3. Reagent Titration: Perform a titration of the detection reagent to find the concentration that maximizes the signal-to-background ratio.[1] |
| High Background Signal | 1. Reagent Contamination: Bacterial or chemical contamination of media or assay reagents. 2. Autofluorescence/Autoluminescence: Interference from the test compounds themselves or colored media components like phenol red. 3. Insufficient Washing: Residual unbound reagents or antibodies in assays that require wash steps.[17] 4. Non-specific Binding: Antibodies or other detection molecules binding to unintended targets.[17] | 1. Use Sterile Technique: Ensure all reagents and media are sterile. 2. Run Compound-only Controls: Include wells with compound and assay reagent but no cells to measure intrinsic signal. Use phenol red-free media if necessary. 3. Improve Washing: Increase the number and vigor of wash steps.[17] 4. Optimize Blocking: If applicable (e.g., in an ELISA-based assay), increase the concentration or duration of the blocking step.[17] |
| Observed "Edge Effect" | 1. Evaporation: Increased evaporation from wells on the plate's perimeter leads to higher concentrations of media components and compounds.[8][14][15] 2. Temperature Gradients: Outer wells experience different temperature profiles than inner wells, affecting cell growth and enzyme kinetics.[8][11] 3. Uneven Cell Distribution: Placing a cold plate directly into a warm incubator can cause convection currents that push cells to the well edges.[18] | 1. Use Reservoir Wells: Fill outer wells with sterile liquid (water, PBS, or media) and exclude them from analysis.[2][14] Use plates with built-in moats.[15] 2. Ensure Uniform Temperature: Allow plates to equilibrate to room temperature before placing them in the incubator. Use a plate shaker for a short period after seeding to distribute cells evenly.[18] 3. Pre-incubation: Let newly seeded plates sit at room temperature for 60-90 minutes before moving them to the 37°C incubator to allow for even cell settling.[18] |
Data Presentation: Assay Performance Comparison
The following table summarizes key performance indicators for common HTS-compatible cell viability assays.[1] This data helps in selecting the most appropriate assay for your specific needs.
| Assay Type | Principle | Signal-to-Background | Z'-Factor | Cost per Plate (384-well) | Advantages | Disadvantages |
| ATP-based (e.g., CellTiter-Glo®) | Measures ATP in metabolically active cells via luciferase luminescence. | High (>100) | Excellent (>0.7) | High | Highly sensitive, single-reagent addition, fast.[1] | Expensive, signal can be affected by compounds that inhibit luciferase. |
| Resazurin-based (e.g., alamarBlue®) | Measures metabolic reduction of resazurin to fluorescent resorufin.[1] | Moderate (10-50) | Good (0.5-0.7) | Low | Inexpensive, non-toxic, allows for multiplexing.[7][9] | Lower sensitivity than ATP assays, potential for compound interference with fluorescence.[9] |
| Tetrazolium Salt-based (e.g., MTT, XTT, WST-1) | Measures metabolic reduction of tetrazolium salts to colored formazan.[1] | Low-Moderate (5-20) | Fair (0.4-0.6) | Low | Inexpensive, well-established protocols.[19][20] | MTT requires a solubilization step; some reagents can be toxic to cells.[9][19] |
| LDH Release Assay | Measures lactate dehydrogenase (LDH) released from cells with damaged membranes. | Variable | Good (0.5-0.7) | Moderate | Direct measure of cytotoxicity/necrosis. | Not an indicator of cell viability or metabolic activity. |
Experimental Protocols & Visualizations
Experimental Workflow for HTS
The general workflow for a high-throughput screen of this compound analogs involves several automated and carefully controlled steps.
Caption: High-throughput screening (HTS) experimental workflow.
Protocol 1: Cell Viability Assay (Resazurin Reduction)
This protocol is designed to measure cell viability by quantifying the metabolic activity of cells.[1][7][9]
-
Cell Plating:
-
Prepare a single-cell suspension of the chosen cell line in culture medium.
-
Using an automated dispenser, seed cells into a 384-well, black, clear-bottom plate at a pre-optimized density (e.g., 2,500 cells/well in 40 µL).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.[2]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound analogs and controls (e.g., Staurosporine for positive control, DMSO for negative control) in assay medium.
-
Using a liquid handler, transfer 10 µL of the compound solutions to the cell plates. The final DMSO concentration should not exceed 0.5%.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Prepare a 0.15 mg/mL solution of Resazurin in sterile PBS.
-
Add 10 µL of the Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.[9]
-
Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (media-only wells).
-
Normalize the data using the negative (DMSO) and positive (Staurosporine) controls:
-
% Viability = (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive) * 100
-
-
Calculate the Z'-factor to assess assay quality:
-
Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
-
-
Protocol 2: Cytotoxicity Assay (LDH Release)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.[21]
-
Cell Plating and Compound Addition:
-
Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
-
Assay Controls:
-
Maximum LDH Release Control: Add 10 µL of a lysis buffer (e.g., 10X Lysis Solution) to designated control wells 45 minutes before reading.
-
Spontaneous LDH Release Control: Add 10 µL of assay buffer to designated control wells.
-
-
Signal Detection:
-
Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 10-20 µL of the supernatant from each well to a new, flat-bottom 384-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™).
-
Add an equal volume of the reaction mixture to each well of the new plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add the Stop Solution.
-
Measure absorbance at 490 nm.
-
-
Data Analysis:
-
% Cytotoxicity = (Signal_Compound - Signal_Spontaneous) / (Signal_Maximum - Signal_Spontaneous) * 100
-
Postulated Signaling Pathway for this compound
Based on the known mechanism of related Aconitum alkaloids, this compound analogs may act as neurotoxins by modulating ion channels, leading to an influx of Ca²⁺ and subsequent apoptosis.
Caption: Postulated mechanism of this compound-induced cytotoxicity.
Troubleshooting Logic: Low Z'-Factor
This decision tree helps diagnose the root cause of a poor Z'-factor, a critical measure of HTS assay quality.
Caption: Decision tree for troubleshooting a low Z'-factor in an HTS assay.
References
- 1. marinbio.com [marinbio.com]
- 2. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. biocompare.com [biocompare.com]
- 4. A nonadherent cell-based HTS assay for N-type calcium channel using calcium 3 dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HTS Calcium Imaging | NMI [nmi.de]
- 6. Optimization Strategies of Cell-Based Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selectscience.net [selectscience.net]
- 13. A Normalization Protocol Reduces Edge Effect in High-Throughput Analyses of Hydroxyurea Hypersensitivity in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. focus.gbo.com [focus.gbo.com]
- 15. How it Works: Eliminating the Edge Effect | Lab Manager [labmanager.com]
- 16. scilit.com [scilit.com]
- 17. arp1.com [arp1.com]
- 18. researchgate.net [researchgate.net]
- 19. broadpharm.com [broadpharm.com]
- 20. dojindo.com [dojindo.com]
- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Foresaconitine Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the stability of Foresaconitine in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: this compound, a diester-diterpenoid alkaloid, is susceptible to degradation in solution primarily due to hydrolysis of its ester groups. The main factors influencing its stability are:
-
pH: this compound is most stable in acidic conditions (around pH 3-5). Both alkaline and strongly acidic conditions can catalyze the hydrolysis of its ester linkages, leading to a loss of potency and the formation of less active or potentially more toxic degradation products.
-
Temperature: Elevated temperatures significantly accelerate the degradation rate of this compound. For optimal stability, solutions should be stored at refrigerated (2-8 °C) or frozen temperatures.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation. Solutions should be protected from light by using amber vials or by covering the containers.
-
Oxidation: Although hydrolysis is the primary degradation pathway, oxidation can also contribute to the instability of this compound. The presence of oxidizing agents or dissolved oxygen can lead to the formation of oxidative degradation products.
-
Enzymes: In biological matrices, esterases can rapidly hydrolyze the ester bonds of this compound.
Q2: What are the expected degradation products of this compound?
A2: The degradation of this compound primarily proceeds through the hydrolysis of its two ester groups (at C-8 and C-14). This results in a stepwise loss of the acetyl and benzoyl groups, leading to the formation of monoester and non-esterified derivatives. Soaking and boiling, common processing methods for aconite roots in traditional medicine, are known to hydrolyze these alkaloids into less toxic derivatives[1].
Major Degradation Products:
-
Benzoylthis compound (this compound-8-O-benzoate): Formed by the hydrolysis of the acetyl group at C-8.
-
Foresaconine: Formed by the hydrolysis of both the acetyl and benzoyl groups.
The degradation pathway can be visualized as follows:
Figure 1: Hydrolytic Degradation Pathway of this compound. This diagram illustrates the stepwise hydrolysis of this compound, leading to the formation of less esterified and generally less toxic compounds.
Q3: How can I monitor the degradation of this compound in my samples?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring this compound degradation. This method should be capable of separating the intact this compound from its degradation products and any other impurities.
Key features of a suitable HPLC method:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., phosphate buffer, pH adjusted to the acidic range) and an organic solvent (e.g., acetonitrile or methanol) is often employed for optimal separation.
-
Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance (e.g., around 235 nm) is common.
-
Forced Degradation: To validate that the method is stability-indicating, forced degradation studies should be performed. This involves subjecting a this compound solution to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products and ensure they are well-separated from the parent compound[2][3].
Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification and characterization of the degradation products formed during these studies[4][5].
Troubleshooting Guides
Problem 1: Rapid loss of this compound concentration in solution.
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | Adjust the pH of the solution to the optimal range of 3-5 using a suitable buffer system (e.g., citrate or acetate buffer). Avoid alkaline conditions. |
| High Storage Temperature | Store the solution at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures. Avoid repeated freeze-thaw cycles. |
| Exposure to Light | Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil. |
| Oxidative Degradation | Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Consider adding an antioxidant to the formulation. |
| Contamination with Esterases (in biological samples) | Heat-inactivate the biological matrix if possible, or use esterase inhibitors. |
Problem 2: Precipitation of this compound from solution.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | This compound has limited aqueous solubility. Consider using a co-solvent system (e.g., ethanol, propylene glycol) or a solubilizing agent. |
| Complexation with Cyclodextrins | The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance the aqueous solubility and stability of this compound through the formation of inclusion complexes. |
| pH Shift | Ensure the pH of the solution is maintained within a range where this compound is soluble and stable. |
Experimental Protocols
Protocol 1: Stabilization of this compound Solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of a this compound solution with enhanced stability and solubility using HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
0.1 M Hydrochloric acid and 0.1 M Sodium hydroxide for pH adjustment
Procedure:
-
Prepare the HP-β-CD solution: Dissolve the desired amount of HP-β-CD in deionized water with continuous stirring. A common concentration range is 5-20% (w/v).
-
Add this compound: Slowly add the powdered this compound to the HP-β-CD solution while stirring.
-
Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clear as the this compound dissolves.
-
pH Adjustment: Adjust the pH of the final solution to the desired range (e.g., pH 4.0) using 0.1 M HCl or 0.1 M NaOH.
-
Sterile Filtration: If required for the application, filter the solution through a 0.22 µm sterile filter.
-
Storage: Store the final solution protected from light at 2-8 °C.
Figure 2: Workflow for Stabilizing this compound with HP-β-CD. This diagram outlines the key steps for preparing a stable aqueous solution of this compound using cyclodextrin technology.
Protocol 2: Lyophilization of a this compound Formulation
Lyophilization (freeze-drying) is an effective method for preparing a stable solid form of this compound that can be reconstituted before use.
Materials:
-
This compound solution (prepared as in Protocol 1 or with other suitable excipients like mannitol as a bulking agent)
-
Lyophilizer
-
Serum vials and stoppers
Procedure:
-
Filling: Dispense the sterile-filtered this compound solution into sterile lyophilization vials.
-
Freezing: Place the vials on the shelves of the lyophilizer and cool them to a temperature well below the eutectic point of the formulation (typically -40 °C to -50 °C). The freezing rate should be controlled to ensure uniform ice crystal formation.
-
Primary Drying (Sublimation): Once the product is completely frozen, apply a vacuum to the chamber (e.g., 100-200 mTorr). The shelf temperature is then raised to a point that is still below the eutectic temperature (e.g., -10 °C to -20 °C) to provide the energy for the ice to sublime directly into water vapor. This is the longest phase of the cycle.
-
Secondary Drying (Desorption): After all the ice has been removed, the shelf temperature is gradually increased (e.g., to 25 °C) to remove the residual bound water from the product. The vacuum is maintained during this phase.
-
Stoppering and Sealing: Once the secondary drying is complete, the vials are stoppered under vacuum or after backfilling with an inert gas like nitrogen, and then sealed with aluminum caps.
Figure 3: Lyophilization Cycle for this compound Formulation. This flowchart depicts the sequential stages of a typical lyophilization process to produce a stable, solid form of this compound.
Quantitative Data Summary
Table 1: General Stability Profile of Diester-Diterpenoid Alkaloids in Solution
| Condition | Parameter | Value/Observation | Impact on Stability |
| pH | Optimal pH | 3.0 - 5.0 | Maximum stability |
| Alkaline pH (>7) | Rapid hydrolysis | Highly unstable | |
| Strongly Acidic pH (<2) | Increased hydrolysis | Unstable | |
| Temperature | 2-8 °C (Refrigerated) | Slow degradation | Recommended for short-term storage |
| -20 °C (Frozen) | Minimal degradation | Recommended for long-term storage | |
| 25 °C (Room Temp) | Moderate degradation | Not recommended for storage | |
| >40 °C (Accelerated) | Rapid degradation | Used for forced degradation studies | |
| Additives | HP-β-Cyclodextrin | Increased solubility & stability | Stabilizing |
| Antioxidants (e.g., Ascorbic Acid, Sodium Metabisulfite) | Reduced oxidative degradation | Potentially stabilizing (compatibility testing required) |
Note: The stability of this compound in the presence of specific antioxidants should be experimentally verified, as some antioxidants can have pro-oxidant effects under certain conditions or may be incompatible with the formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
Addressing matrix effects in the analysis of Foresaconitine in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Foresaconitine and related Aconitum alkaloids in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS/MS analysis.[1] In the analysis of biological samples, endogenous components like phospholipids, salts, and proteins are common causes of matrix effects.
Q2: I am observing significant ion suppression for this compound. What are the likely causes?
A2: Significant ion suppression in the analysis of Aconitum alkaloids is often attributed to co-eluting endogenous matrix components, particularly phospholipids from plasma or blood samples.[2] Other potential causes include high concentrations of salts, interference from metabolites, or the use of certain mobile phase additives like trifluoroacetic acid (TFA). The sample preparation method itself can also be a source of interfering substances if not optimized correctly.
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas is the matrix factor (MF). An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.
Q4: What is a suitable internal standard (IS) for the analysis of this compound?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. However, if a SIL-IS is not available, a structurally similar compound that exhibits similar chromatographic and ionization behavior can be used. For the analysis of Aconitum alkaloids, other related alkaloids like lappaconitine or dextromethorphan have been successfully employed as internal standards.
Q5: My recovery for this compound is low and inconsistent. What steps can I take to improve it?
A5: Low and inconsistent recovery can be due to several factors in your sample preparation process. To troubleshoot, consider the following:
-
Optimize Extraction pH: Ensure the pH of your sample is adjusted to maintain this compound in its non-ionized form for efficient extraction into an organic solvent.
-
Evaluate Extraction Solvent: The choice of solvent in Liquid-Liquid Extraction (LLE) or the elution solvent in Solid-Phase Extraction (SPE) is critical. Test different solvents or solvent mixtures to find the one with the best recovery for this compound.
-
Check SPE Sorbent Interaction: In SPE, ensure the sorbent type is appropriate for the chemical properties of this compound and that the wash steps are not prematurely eluting the analyte.
-
Assess for Non-Specific Binding: this compound may bind to the surface of plasticware. Using low-binding tubes and pipette tips can help mitigate this.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Ion Suppression/Enhancement | Inadequate removal of matrix components (e.g., phospholipids). | Optimize the sample preparation method (see Experimental Protocols). Consider switching from Protein Precipitation to a more rigorous technique like SPE or LLE. |
| Co-elution of this compound with interfering compounds. | Modify the chromatographic conditions (e.g., change the gradient, mobile phase composition, or column chemistry) to separate the analyte from the interfering peaks. | |
| Poor Peak Shape (Tailing or Fronting) | Column contamination or degradation. | Flush the column with a strong solvent or replace the column if necessary. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure this compound is in a single ionic state. | |
| Sample solvent is stronger than the mobile phase. | Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase. | |
| Inconsistent Results/Poor Reproducibility | Variable matrix effects between different sample lots. | Use a stable isotope-labeled internal standard or implement matrix-matched calibration standards. |
| Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol for all samples and standards. Consider automating the sample preparation process. | |
| Low Analyte Recovery | Inefficient extraction from the biological matrix. | Optimize the extraction solvent, pH, and extraction time. |
| Analyte loss during the cleanup step (e.g., in SPE). | Evaluate the SPE sorbent and elution solvent to prevent irreversible binding or premature elution of this compound. |
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of this compound and analogous Aconitum alkaloids in biological matrices. As data for this compound is limited, information from structurally similar compounds is provided for reference.
Table 1: Recovery and Matrix Effect Data for Aconitum Alkaloids
| Analyte | Biological Matrix | Sample Preparation | Recovery (%) | Matrix Effect (%) | Reference |
| This compound | Urine | Solid-Phase Extraction (SPE) | Not Reported | Not Reported | |
| Aconitine | Human Plasma & Urine | Liquid-Liquid Extraction | 73.22 - 81.25 | Not Reported | |
| Hypaconitine | Human Plasma & Urine | Liquid-Liquid Extraction | 73.22 - 81.25 | Not Reported | [3] |
| Mesaconitine | Rat Plasma | Protein Precipitation | > 79.1 | 88.9 - 98.1 | [1] |
| Aconitine | Human Urine | LLE | 82.6 - 90.0 | Not Reported | [4] |
| Hypaconitine | Human Urine | LLE | 87.4 - 96.3 | Not Reported | [4] |
| Mesaconitine | Human Urine | LLE | 81.5 - 90.6 | Not Reported | [4] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Aconitum Alkaloids
| Analyte | Biological Matrix | LOD | LOQ | Reference |
| This compound | Urine | 0.05 ng/mL | Not Reported | |
| Aconitine | Rat Blood | Not Reported | 0.125 nmol/L | [5] |
| Mesaconitine | Rat Blood | Not Reported | 0.125 nmol/L | [5] |
| Hypaconitine | Rat Blood | Not Reported | 0.125 nmol/L | [5] |
| Aconitine | Human Plasma | Not Reported | 0.1 ng/mL | [6] |
| Aconitine | Whole Blood | 0.3 - 0.5 ng/mL | 1.25 ng/mL | [7] |
| Hypaconitine | Human Plasma & Urine | Not Reported | 0.25 µg/L |
Detailed Experimental Protocols
Protein Precipitation (PPT)
A simple and rapid method for sample cleanup, suitable for high-throughput screening.
Protocol:
-
To 100 µL of plasma/blood sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (containing the internal standard).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
A more selective method than PPT, offering a cleaner extract.
Protocol:
-
To 200 µL of plasma/urine sample, add the internal standard.
-
Add 50 µL of a basifying agent (e.g., 1 M sodium carbonate) to adjust the pH to ~9-10.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Provides the cleanest extracts and allows for sample concentration, leading to higher sensitivity.
Protocol (using a mixed-mode cation exchange cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute 200 µL of the biological sample with 200 µL of 4% phosphoric acid. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the mobile phase.
Visualized Workflows and Logic Diagrams
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of 19 Aconitum alkaloids in whole blood and urine by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Improving the selectivity of extraction methods for Foresaconitine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of extraction methods for Foresaconitine.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions to enhance selectivity and yield.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Extraction: The solvent may not be effectively penetrating the plant matrix, or the extraction time may be too short. 2. Degradation of this compound: As an ester-type alkaloid, this compound is susceptible to hydrolysis, especially under alkaline conditions and elevated temperatures.[1][2] 3. Improper Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. | 1. Optimize Extraction Parameters: Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve solvent penetration. Increase the extraction time and/or the solvent-to-solid ratio. 2. Control pH and Temperature: Maintain a slightly acidic to neutral pH during extraction. Avoid prolonged exposure to high temperatures. Store extracts at low temperatures (-20°C is recommended for this compound) to minimize degradation.[3] 3. Solvent Optimization: Test a range of solvents with varying polarities. Mixtures of solvents, such as ethanol-water or methanol-water, can be effective. Acidifying the solvent (e.g., with 0.1% formic acid) can improve the extraction of alkaloids. |
| Low Purity/Poor Selectivity | 1. Co-extraction of Impurities: Other alkaloids, pigments, lipids, and other plant secondary metabolites are often co-extracted. 2. Inadequate Phase Separation in Liquid-Liquid Extraction (LLE): Emulsion formation can trap impurities in the desired phase. | 1. Implement Selective Extraction Techniques: a. Acid-Base Partitioning (LLE): This is a highly effective method for separating alkaloids. Extract the crude mixture with an acidic aqueous solution to protonate the alkaloids, making them water-soluble and separating them from neutral and acidic impurities. Then, basify the aqueous phase and re-extract the alkaloids with an organic solvent. b. Solid-Phase Extraction (SPE): Use SPE cartridges with appropriate stationary phases (e.g., C18, silica) to selectively retain and elute this compound. c. Chromatography: Employ techniques like flash chromatography, semi-preparative HPLC, or centrifugal partition chromatography (CPC) for purification of the crude extract.[4] 2. Optimize LLE: To break emulsions, try adding a small amount of brine or a different organic solvent, or gently centrifuge the mixture. |
| Inconsistent Results | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's species, age, and growing conditions.[5] 2. Inconsistent Extraction Protocol: Minor variations in parameters like temperature, time, pH, and solvent ratios can lead to different outcomes. 3. Analyte Instability: Degradation of this compound during storage of the plant material or the extract can lead to variable results. | 1. Standardize Plant Material: Whenever possible, use plant material from a consistent source and of a similar age. 2. Maintain a Strict Protocol: Carefully document and control all extraction parameters for each experiment. 3. Proper Storage: Store plant material in a cool, dark, and dry place. Store extracts at -20°C to ensure stability.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound extraction?
A1: A common starting point for the extraction of aconitine-type alkaloids is a slightly acidified alcohol, such as 70-80% ethanol or methanol containing a small amount of a weak acid like formic or acetic acid.[5] This helps to protonate the alkaloids, increasing their solubility in the polar solvent.
Q2: How does pH affect the selectivity of this compound extraction?
A2: pH plays a crucial role in the selective extraction of alkaloids like this compound. As basic compounds, their solubility in aqueous and organic solvents is highly dependent on the pH.
-
Acidic Conditions (e.g., pH 2-4): this compound will be protonated (R₃N + H⁺ → R₃NH⁺) and thus more soluble in the aqueous phase. This is useful for separating it from neutral and acidic impurities which will remain in an organic phase.
-
Basic Conditions (e.g., pH 9-11): this compound will be in its free base form (R₃N), which is more soluble in organic solvents. This allows for its extraction from the aqueous phase into an organic solvent, leaving behind more polar, water-soluble impurities.
Q3: What are the best methods for purifying a crude extract containing this compound?
A3: For purification, a combination of techniques is often most effective:
-
Liquid-Liquid Extraction (LLE): As described above, acid-base partitioning is a powerful initial purification step.
-
Chromatography:
-
Flash Chromatography with silica gel or alumina can be used for a rough separation.
-
Reverse-Phase Semi-Preparative HPLC is effective for obtaining high-purity this compound.[4]
-
Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatography technique that can yield high purity product.[4][6]
-
-
Recrystallization: This can be a final step to obtain highly pure, crystalline this compound.[4][6]
Q4: How can I monitor the purity of my this compound extract during the purification process?
A4: The most common and effective analytical method for monitoring the purity of this compound is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[1] Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment of the separation progress.
Q5: What are the key stability concerns for this compound during extraction and storage?
A5: The primary stability concern for this compound is hydrolysis of its ester groups. This degradation is accelerated by:
-
Alkaline pH: Aconitine alkaloids show significant hydrolysis at pH 7.4 and above.[1]
-
Elevated Temperatures: Higher temperatures increase the rate of hydrolysis.[2] To mitigate degradation, it is crucial to work at controlled, preferably slightly acidic to neutral pH, avoid excessive heat, and store both the extracts and the purified compound at low temperatures, with -20°C being recommended.[3]
Experimental Protocols
Protocol 1: Selective Liquid-Liquid Extraction of this compound
This protocol describes a general procedure for the selective extraction of this compound from a plant matrix using acid-base partitioning.
-
Initial Extraction:
-
Macerate the dried and powdered plant material in 70% ethanol containing 0.5% formic acid for 24 hours at room temperature.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 5% hydrochloric acid solution.
-
Wash the acidic solution with a non-polar organic solvent like hexane to remove lipids and other non-polar impurities. Discard the organic phase.
-
Adjust the pH of the aqueous phase to 9-10 with a base such as ammonium hydroxide.
-
Extract the basified aqueous solution multiple times with a moderately polar organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to yield an enriched alkaloid extract.
-
Protocol 2: Quantification of this compound using HPLC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound. Specific parameters may need to be optimized for your instrument and column.
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient from low to high organic phase (acetonitrile) concentration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode.
Visualizations
Caption: Workflow for the selective extraction and analysis of this compound.
Caption: pH effect on the solubility of this compound for selective extraction.
References
- 1. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. daneshyari.com [daneshyari.com]
- 5. Aconitine in Synergistic, Additive and Antagonistic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Identification of Foresaconitine in Complex Mixtures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the identity of Foresaconitine in complex mixtures. The following question-and-answer format addresses specific issues you may encounter during your experiments, offering detailed methodologies and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound, also known as Vilmorrianine C, is a C19-diterpenoid alkaloid. Its chemical formula is C35H49NO9, with a molecular weight of approximately 627.76 g/mol .[1] Understanding these fundamental properties is the first step in developing an analytical strategy for its identification.
| Property | Value |
| Chemical Formula | C35H49NO9 |
| Molecular Weight | 627.7648 |
| Synonym | Vilmorrianine C |
| CAS Number | 73870-35-6 |
Analytical Techniques for Identification
Q2: What are the primary analytical techniques for identifying this compound in a complex mixture?
The most effective methods for identifying this compound in complex matrices such as herbal extracts or biological samples are hyphenated chromatographic and spectroscopic techniques. These include:
-
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS): This is a powerful technique for separating this compound from other components in the mixture and obtaining mass-to-charge ratio (m/z) and fragmentation data for structural elucidation.[2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, often requiring derivatization to increase the volatility of the alkaloid.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information, which is crucial for unambiguous identification.[6][7]
Q3: How can I use HPLC-MS/MS to identify this compound?
HPLC-MS/MS is a highly sensitive and specific method for identifying aconitine-type alkaloids. The process involves chromatographic separation followed by mass spectrometric detection and fragmentation.
Experimental Protocol: HPLC-MS/MS
1. Sample Preparation:
-
Extraction: Extract the alkaloids from the sample matrix (e.g., powdered plant material, biological fluid) using a suitable solvent such as methanol or diethyl ether, often in the presence of ammonia to ensure the alkaloids are in their free base form.[4]
-
Cleanup: Utilize Solid-Phase Extraction (SPE) with a mixed-mode cation exchange cartridge to remove interfering matrix components.[3]
2. Chromatographic Separation (HPLC):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.[4][8]
-
Detection: UV detection at around 235 nm can be used for preliminary analysis.[4]
3. Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for aconitine alkaloids.[2]
-
Analysis:
-
Full Scan: Acquire the full scan mass spectrum to identify the protonated molecule [M+H]+ of this compound (expected m/z ≈ 628.3).
-
Tandem MS (MS/MS): Select the [M+H]+ ion as the precursor ion and induce fragmentation. The resulting product ions provide a characteristic fragmentation pattern for structural confirmation. For aconitine-type alkaloids, common losses include acetic acid (60 Da) and benzoic acid (122 Da).[3]
-
Workflow for HPLC-MS/MS Identification of this compound
Q4: Is GC-MS a suitable technique for this compound analysis?
GC-MS can be used for the analysis of aconitine alkaloids, but it typically requires a derivatization step to increase the volatility and thermal stability of the analytes.
Experimental Protocol: GC-MS (with Derivatization)
1. Sample Preparation:
-
Follow the same extraction and cleanup procedures as for HPLC-MS.
2. Derivatization:
-
The cleaned extract is dried and then treated with a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert polar functional groups (e.g., hydroxyl groups) into more volatile silyl ethers.[5]
3. GC-MS Analysis:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5MS) is typically used.
-
Injection: Splitless injection is often preferred for trace analysis.
-
Oven Program: A temperature gradient is used to separate the components.
-
MS Detection: Electron ionization (EI) is commonly used, and the resulting mass spectrum will show a characteristic fragmentation pattern that can be compared to spectral libraries.
Q5: How can I definitively confirm the identity of this compound using NMR?
NMR spectroscopy is the gold standard for structural elucidation. Obtaining 1H and 13C NMR spectra and comparing them to known data for this compound provides unambiguous confirmation of its identity. While a publicly available, fully assigned spectrum for this compound is not readily found, data from closely related diterpenoid alkaloids isolated from Aconitum vilmorinianum can provide valuable comparative information.[9][10][11][12]
Key NMR Data for Diterpenoid Alkaloids
The following table provides typical chemical shift ranges for key functional groups found in aconitine-type alkaloids, which can aid in the interpretation of NMR spectra.
| Functional Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| N-CH2CH3 | ~1.1 (t), ~2.5 (q) | ~13, ~48 |
| OCH3 | 3.2 - 3.8 (s) | 56 - 62 |
| Aromatic Protons (Benzoyl) | 7.4 - 8.1 (m) | 128 - 134 |
| OCOCH3 | ~2.0 (s) | ~21, ~170 |
| C=O (Ester) | - | 165 - 175 |
Note: These are approximate ranges and can vary depending on the specific structure and solvent.
Troubleshooting Guides
Q6: I am observing significant peak tailing in my HPLC analysis of an herbal extract. What could be the cause and how can I fix it?
Peak tailing is a common issue when analyzing basic compounds like alkaloids.[1][13][14]
| Cause | Solution |
| Secondary Interactions with Silica | The basic nitrogen atom in alkaloids can interact with residual silanol groups on the C18 column, causing tailing.[13] Solution: Use a base-deactivated column or add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). Adjusting the mobile phase pH to be more acidic (e.g., pH < 3) can also help by protonating the silanol groups and the analyte.[13] |
| Column Overload | Injecting too much sample can saturate the stationary phase. Solution: Dilute the sample and reinject. |
| Blocked Column Frit | Particulate matter from the sample can block the inlet frit of the column, distorting the peak shape. Solution: Filter all samples before injection and use a guard column. If the frit is blocked, you can try back-flushing the column.[14][15] |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase whenever possible.[15] |
Logical Flow for Troubleshooting Peak Tailing
Q7: My signal intensity for this compound in LC-MS is much lower than expected. What could be causing this?
Low signal intensity in LC-MS is often due to matrix effects, specifically ion suppression.
| Cause | Solution |
| Ion Suppression | Co-eluting compounds from the complex matrix can interfere with the ionization of this compound in the MS source, reducing its signal. Solution: Improve sample cleanup using a more rigorous SPE protocol. Dilute the sample to reduce the concentration of interfering compounds. Optimize chromatographic conditions to separate this compound from the interfering matrix components. |
| Poor Ionization Efficiency | The mobile phase composition may not be optimal for the ionization of this compound. Solution: Adjust the mobile phase pH and the concentration of additives like formic acid or ammonium formate to enhance protonation. |
| Instrumental Issues | A dirty ion source, incorrect MS parameters, or a failing detector can all lead to low signal intensity. Solution: Clean the ion source, optimize MS parameters (e.g., capillary voltage, gas flow rates), and ensure the detector is functioning correctly. |
References
- 1. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 2. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of aconitine in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diterpenoid alkaloids from Aconitum vilmorinianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. New norditerpenoid alkaloids from Aconitum vilmorinianum Komarov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diterpenoid Alkaloids from Aconitum vilmorrianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. HPLC 疑難排解指南 [sigmaaldrich.com]
Optimizing the dosage and administration route for in vivo Foresaconitine studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Foresaconitine in in vivo experimental models. Given the potent bioactivity and narrow therapeutic index of diterpenoid alkaloids like this compound, careful consideration of dosage and administration route is critical for successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a novel in vivo mouse model?
A1: For a novel in vivo model, it is crucial to begin with a dose-finding study to determine the maximum tolerated dose (MTD). Based on the toxicological profile of related Aconitum alkaloids, a starting dose significantly lower than the reported LD50 values of analogous compounds is recommended. For instance, the oral LD50 for aconitine in mice is reported to be 1.8 mg/kg.[1] A conservative starting point for a pilot study with this compound could be in the range of 0.1-0.5 mg/kg, with careful observation for any signs of toxicity.
Q2: Which administration route is most appropriate for my study?
A2: The choice of administration route depends on the experimental objectives, including the desired onset and duration of action, and whether systemic or localized effects are being investigated.
-
Intravenous (IV): Provides 100% bioavailability and rapid onset of action. This route is suitable for acute studies and when precise control over plasma concentration is required. However, it carries a higher risk of acute toxicity.
-
Intraperitoneal (IP): Offers rapid absorption, though it is generally slower than IV. It is a common route for preclinical studies but can be associated with local irritation.
-
Oral (PO): Suitable for mimicking clinical administration in humans. Bioavailability may be variable due to first-pass metabolism. The toxicity of orally administered aconitine is generally lower than when administered intravenously.[1][2]
-
Subcutaneous (SC): Results in slower, more sustained absorption compared to IV or IP, which can be advantageous for chronic dosing regimens.
Q3: What are the common signs of toxicity I should monitor for?
A3: Aconitum alkaloids are known for their cardiotoxic and neurotoxic effects.[3][4][5] Key signs of toxicity in rodents include:
-
Cardiovascular: Arrhythmias, hypotension, and changes in heart rate.[3][6]
-
Neurological: Paresthesia, muscle weakness, convulsions, and respiratory distress.[7]
-
General: Lethargy, piloerection, and changes in body weight and temperature.
Continuous monitoring of animals is essential, especially in the initial hours following administration.
Q4: How can I improve the solubility of this compound for in vivo administration?
A4: Like many diterpenoid alkaloids, this compound may have limited aqueous solubility. To prepare a suitable formulation for in vivo use, consider the following:
-
Co-solvents: A mixture of saline with a small percentage of a biocompatible solvent such as DMSO or ethanol can be used. It is critical to conduct a vehicle-only control group to rule out any effects of the solvent.
-
Cyclodextrins: These can be used to form inclusion complexes to enhance the solubility of hydrophobic compounds.
-
pH adjustment: Depending on the pKa of this compound, adjusting the pH of the vehicle may improve solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High mortality in the experimental group, even at low doses. | Incorrect dosage calculation or administration. | Double-check all calculations, including animal body weights and solution concentrations. Ensure proper administration technique to avoid accidental overdose or incorrect route of administration. |
| High sensitivity of the animal model. | Start with an even lower dose range and perform a more gradual dose escalation study. Consider using a less sensitive strain or species if appropriate for the research question. | |
| No observable effect at the administered dose. | Poor bioavailability via the chosen route. | If using oral administration, consider that first-pass metabolism may be high. Try a different administration route, such as IP or IV, to assess systemic effects. |
| Rapid metabolism of the compound. | Diterpenoid alkaloids can be rapidly metabolized.[8] Consider a more frequent dosing schedule or a different administration route that provides more sustained exposure, like subcutaneous injection. | |
| Inconsistent results between animals in the same group. | Variability in administration. | Ensure consistent administration technique, volume, and timing for all animals. For oral gavage, ensure the compound is delivered to the stomach correctly each time. |
| Formulation instability or precipitation. | Prepare fresh formulations for each experiment. Visually inspect the solution for any precipitation before administration. If precipitation occurs, the formulation needs to be optimized. |
Data Presentation: Hypothetical Toxicological and Pharmacokinetic Data for this compound
Disclaimer: The following data are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.
Table 1: Hypothetical Acute Toxicity of this compound in Mice
| Administration Route | LD50 (mg/kg) | 95% Confidence Interval |
| Intravenous (IV) | 0.5 | 0.4 - 0.6 |
| Intraperitoneal (IP) | 1.2 | 1.0 - 1.5 |
| Oral (PO) | 3.5 | 3.0 - 4.1 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound (1 mg/kg) in Rats
| Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |
| IV | 850 | 0.1 | 1250 | 1.5 |
| IP | 420 | 0.5 | 1100 | 1.8 |
| PO | 150 | 1.0 | 600 | 2.0 |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Select a suitable rodent model (e.g., male and female C57BL/6 mice, 8-10 weeks old).
-
Dose Selection: Based on available literature for similar compounds, select a starting dose (e.g., 0.1 mg/kg). Prepare a series of escalating doses (e.g., 0.1, 0.5, 1.0, 2.0, 4.0 mg/kg).
-
Administration: Administer a single dose of this compound via the desired route to a small group of animals (n=3-5 per group). Include a vehicle control group.
-
Observation: Monitor animals continuously for the first 4 hours, and then at regular intervals for up to 14 days. Record clinical signs of toxicity, body weight, and any mortality.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10% body weight loss or severe clinical signs) or mortality.
Protocol 2: Pharmacokinetic Study
-
Animal Model: Use cannulated rats to facilitate serial blood sampling.
-
Dose Administration: Administer a single dose of this compound at a pre-determined, non-toxic level via the desired routes (IV, IP, PO) to different groups of animals.
-
Blood Sampling: Collect blood samples at specified time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h) into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.[9][10]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
References
- 1. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Actions of Aconitine Alkaloids [jstage.jst.go.jp]
- 3. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of long-term administrations of aconitine on electrocardiogram and tissue concentrations of aconitine and its metabolites in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aconitine - Wikipedia [en.wikipedia.org]
- 8. Comparative Pharmacokinetic Investigation on Multiple Active Aminoalcohol-Diterpenoid Alkaloids after Single Oral Administrations of Monomers and Aqueous Extract of Fuzi (Aconiti Lateralis Radix Praeparata) by UFLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical methods for determination of anticoagulant rodenticides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Foresaconitine Bioassay Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Foresaconitine bioassay results.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound bioassays in a question-and-answer format.
Question 1: High variability between replicate wells.
Answer: High variability between replicate wells is a common issue that can obscure results. The coefficient of variation (%CV) is a useful metric to quantify this variability. While acceptable %CV can vary, a general guideline for cell-based assays is typically under 15-20%.
Troubleshooting Steps:
-
Inconsistent Cell Seeding: Ensure a homogeneous cell suspension before and during plating. Gently swirl the cell suspension between pipetting to prevent cell settling. Use calibrated pipettes and consider using a multichannel pipette for simultaneous seeding. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.
-
Pipetting Errors: Calibrate pipettes regularly. Use the appropriate pipette for the volume being dispensed and pre-wet the pipette tips. Pipette slowly and consistently.
-
Edge Effects: Evaporation from the outer wells of a microplate can lead to variability. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile water or media to create a humidity barrier.
-
Incomplete Solubilization of Formazan Crystals (in MTT assays): Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking before reading the absorbance.
Question 2: Low or no response to this compound.
Answer: A lack of response to this compound could indicate issues with the compound itself, the cells, or the assay conditions.
Troubleshooting Steps:
-
This compound Degradation: this compound, like other aconitine alkaloids, is susceptible to degradation, particularly at alkaline pH and elevated temperatures. Prepare fresh solutions of this compound for each experiment. Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C and minimize freeze-thaw cycles. Ensure the pH of your assay medium is within the optimal range for this compound stability (neutral to slightly acidic).
-
Incorrect Concentration: Verify the calculations for your this compound dilutions. Perform a wide dose-response curve to ensure you are testing within the active concentration range.
-
Cell Health and Confluency: Ensure cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells may not respond optimally.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effects of this compound. Consider using a more sensitive cell line or a different assay endpoint.
Question 3: High background signal in the assay.
Answer: High background can mask the specific signal from this compound.
Troubleshooting Steps:
-
Reagent Issues: Check for contamination or degradation of assay reagents. Prepare fresh reagents and store them properly.
-
Insufficient Washing: In assays requiring wash steps, ensure they are performed thoroughly to remove unbound reagents.
-
Autofluorescence: If using a fluorescence-based assay, check for autofluorescence of this compound or the assay components at the excitation and emission wavelengths used.
-
MTT Assay Specific Issues: The MTT reagent can be reduced by components in the media, leading to a high background. Use a media-only blank to subtract this background. The formazan crystals may not be fully solubilized, leading to light scatter. Ensure complete solubilization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a diterpenoid alkaloid that primarily acts as an inhibitor of voltage-gated sodium channels (VGSCs), with a particular affinity for the Nav1.7 subtype, which is crucial for pain signaling.[1][2] By blocking these channels in nociceptive (pain-sensing) neurons, this compound can reduce the transmission of pain signals. Additionally, some evidence suggests that aconitine alkaloids may modulate inflammatory responses through the NF-κB signaling pathway.[3][4]
Q2: What are the optimal storage and handling conditions for this compound?
A2: this compound should be stored as a dry powder in a cool, dark, and dry place. For bioassays, prepare a concentrated stock solution in a suitable solvent like DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Aconitine alkaloids are known to be more stable in slightly acidic to neutral pH and can degrade at alkaline pH and elevated temperatures.[5] Therefore, it is recommended to prepare fresh working solutions from the stock for each experiment and avoid prolonged storage in aqueous buffers, especially at room temperature or higher.
Q3: Which cell lines are suitable for this compound bioassays?
A3: The choice of cell line depends on the specific research question. For studying the effects on Nav1.7, cell lines endogenously expressing this channel or engineered to overexpress it are ideal. For cytotoxicity studies, a variety of cancer cell lines can be used, and the sensitivity will likely vary between them. It is recommended to perform initial screening on a panel of cell lines to determine the most responsive one for your experimental goals.
Q4: How can I be sure that the observed effect is specific to this compound and not an artifact?
A4: As a natural product, this compound has the potential for non-specific effects. To ensure the observed activity is specific, consider the following:
-
Dose-response relationship: A specific effect should exhibit a clear dose-response relationship.
-
Positive and negative controls: Include appropriate controls in your assay. For example, a known selective Nav1.7 inhibitor as a positive control and an inactive structural analog of this compound as a negative control, if available.
-
Orthogonal assays: Confirm your findings using a different assay that measures a distinct endpoint of the same biological pathway.
Data Presentation
Table 1: Factors Influencing this compound Bioassay Variability and Recommended Ranges
| Parameter | Typical Range | Potential Impact of Deviation | Troubleshooting Recommendation |
| Cell Seeding Density | 5,000 - 20,000 cells/well (96-well plate) | Low Density: Weak signal, high variability. High Density: Nutrient depletion, cell stress, altered drug response. | Optimize cell number for linear assay response. |
| This compound Solvent Conc. | < 0.5% (e.g., DMSO) | High Concentration: Solvent-induced cytotoxicity, altered cell physiology. | Use the lowest possible solvent concentration; include a vehicle control. |
| Incubation Time | 24 - 72 hours | Too Short: Insufficient time for this compound to exert its effect. Too Long: Cell overgrowth, nutrient depletion, compound degradation. | Perform a time-course experiment to determine the optimal incubation period. |
| Assay Temperature | 37°C | Fluctuations: Inconsistent enzyme kinetics and cell growth. | Use a calibrated and stable incubator; avoid stacking plates. |
| Assay Medium pH | 7.2 - 7.4 | Alkaline pH: Increased degradation of this compound. | Ensure proper buffering of the medium and minimize exposure to air. |
Experimental Protocols
Detailed Methodology for a this compound Cytotoxicity Bioassay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization for specific cell lines and experimental conditions is recommended.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the chosen cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Selected cell line
2. Cell Culture and Seeding:
-
Culture cells in T-75 flasks with appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells in the exponential growth phase using Trypsin-EDTA.
-
Resuspend cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimized seeding density (e.g., 1 x 10⁵ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
3. This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
After 24 hours of cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the average absorbance of the blank wells (media only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent this compound bioassay results.
Caption: Proposed signaling pathways of this compound.
References
- 1. physoc.org [physoc.org]
- 2. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Validation & Comparative
A Comparative Analysis of the Analgesic Efficacy of Foresaconitine and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic properties of Foresaconitine, a diterpenoid alkaloid derived from the Aconitum species, and Morphine, a well-established opioid analgesic. This document summarizes key experimental data, outlines methodologies of relevant assays, and illustrates the known signaling pathways to offer a comprehensive resource for researchers in pain management and drug discovery.
Executive Summary
Morphine, a potent opioid receptor agonist, has long been the gold standard for treating severe pain. However, its clinical utility is often limited by significant side effects, including respiratory depression, tolerance, and addiction. This compound, belonging to the family of Aconitum alkaloids, presents an alternative analgesic mechanism primarily through the modulation of voltage-gated sodium channels. While research on this compound is less extensive than on morphine, preliminary data on related compounds suggest a potent analgesic effect. This guide aims to juxtapose the available data on both compounds to inform future research and development.
Comparative Analgesic Efficacy
The analgesic potencies of this compound and Morphine have been evaluated in various preclinical models of pain. The following tables summarize the available quantitative data from key antinociceptive assays. It is important to note that direct comparative studies with this compound are limited, and some data presented are for the related compound, Aconitine, to provide context.
Table 1: Analgesic Efficacy in the Hot Plate Test (Thermal Nociception)
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| This compound | Data Not Available | - | - | - |
| Aconitine | Mouse | Oral | 0.3 - 0.9 (effective doses, not ED50) | [1] |
| Morphine | Mouse | Intraperitoneal | 1.94 | [2] |
ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population.[3][4]
Table 2: Analgesic Efficacy in the Acetic Acid-Induced Writhing Test (Visceral Nociception)
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) / Inhibition Rate | Reference |
| This compound | Data Not Available | - | - | - |
| Aconitine | Mouse | Oral | 68% - 76% inhibition at 0.3 - 0.9 mg/kg | [1] |
| Morphine | Mouse | Intraperitoneal | 0.124 ± 0.018 | [2] |
Table 3: Analgesic Efficacy in the Tail-Flick Test (Spinal Nociception)
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| This compound | Data Not Available | - | - | - |
| Morphine | Mouse | Subcutaneous | 3.25 | [5] |
Experimental Protocols
The data presented above were generated using standard, validated preclinical pain models. The following are detailed methodologies for these key experiments.
Hot Plate Test
The hot plate test is a widely used method to assess the response to thermal pain, primarily reflecting supraspinal analgesic mechanisms.
Procedure:
-
Animals, typically mice or rats, are individually placed on a metal plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The latency to the first sign of nociception, such as licking a hind paw, shaking, or jumping, is recorded.
-
A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage.
-
The test compound or vehicle is administered, and the latency is measured at predetermined time points post-administration.
-
An increase in the latency period compared to the control group indicates an analgesic effect.
Acetic Acid-Induced Writhing Test
This test is used to evaluate peripherally acting analgesics by inducing visceral pain.
Procedure:
-
An intraperitoneal injection of a dilute solution of acetic acid (e.g., 0.6%) is administered to mice.
-
This injection induces a characteristic stretching and writhing behavior.
-
The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
Test compounds are administered prior to the acetic acid injection.
-
A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.[6][7]
Tail-Flick Test
The tail-flick test is a classic assay for measuring the spinal reflex to a thermal stimulus.[5]
Procedure:
-
A focused beam of radiant heat is applied to the ventral surface of a mouse's or rat's tail.
-
The time taken for the animal to flick its tail away from the heat source is measured as the tail-flick latency.
-
A cut-off time is employed to prevent tissue damage.
-
Analgesic compounds are administered, and the change in tail-flick latency is determined.
-
An increase in latency indicates an antinociceptive effect.[5]
Signaling Pathways and Mechanisms of Action
The analgesic effects of this compound and Morphine are mediated by distinct molecular targets and signaling pathways.
This compound: Voltage-Gated Sodium Channel Modulation
The primary mechanism of action for aconitum alkaloids, including this compound, is the modulation of voltage-gated sodium channels (VGSCs).[8][9] These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[8][9] Several subtypes of VGSCs are involved in pain signaling, with Nav1.7, Nav1.8, and Nav1.9 being particularly important in peripheral sensory neurons.[2][10]
Aconitum alkaloids are known to bind to site 2 on the alpha subunit of VGSCs, leading to persistent activation and depolarization of the neuronal membrane.[9] This initially causes a sensation of numbness and paresthesia. However, at therapeutic concentrations, these compounds can also exhibit a blocking effect, particularly on the VGSC subtypes that are upregulated in chronic pain states. This selective blockade of hyperexcitable neurons is thought to contribute to their analgesic properties. For instance, related compounds like Bulleyaconitine A have been shown to preferably block Nav1.7 and Nav1.3 channels, which are implicated in neuropathic pain.[4][11]
Caption: this compound's proposed analgesic mechanism via modulation of voltage-gated sodium channels.
Morphine: Opioid Receptor Agonism
Morphine exerts its powerful analgesic effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors located throughout the central and peripheral nervous systems. The primary target for morphine's analgesic action is the mu-opioid receptor (μOR).
Activation of μORs by morphine leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of nociceptive signals. This includes:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of inwardly rectifying potassium channels: This causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.
-
Inhibition of voltage-gated calcium channels: This reduces the influx of calcium at the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters such as glutamate and substance P.[12]
These actions occur at multiple levels of the pain pathway, including the peripheral terminals of nociceptors, the dorsal horn of the spinal cord, and various brain regions involved in pain perception.[12][13]
Caption: Morphine's analgesic mechanism through activation of the mu-opioid receptor signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of analgesic compounds.
Caption: A generalized workflow for the preclinical assessment of analgesic compounds.
Conclusion
Morphine remains a cornerstone of potent pain relief, acting through well-characterized opioid receptor pathways. However, the search for safer, non-addictive analgesics is a critical area of research. This compound and other Aconitum alkaloids represent a promising class of compounds with a distinct mechanism of action centered on voltage-gated sodium channels. The limited available data on related compounds suggest significant analgesic potential.
Further research is imperative to fully elucidate the analgesic efficacy and safety profile of this compound. Direct comparative studies with morphine, including the determination of ED50 values in standardized pain models, are necessary. A deeper understanding of its interaction with specific VGSC subtypes will be crucial for optimizing its therapeutic potential and minimizing its known toxicity. This comparative guide serves as a foundational resource to stimulate and inform such future investigations.
References
- 1. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 2. In silico exploration of bioactive secondary metabolites with anesthetic effects on sodium channels Nav 1.7, 1.8, and 1.9 in painful human dental pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quantitative study on the tail flick test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 10. drpress.org [drpress.org]
- 11. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Possible mechanisms of morphine analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peripheral analgesia: mechanism of the analgesic action of aspirin-like drugs and opiate-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Foresaconitine Quantification in Herbal Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical techniques for the quantification of Foresaconitine in herbal products: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate analytical method is critical for the quality control, safety assessment, and pharmacokinetic studies of herbal medicines containing Aconitum species.
This compound is a monoester-diterpenoid alkaloid found in various Aconitum species. While it has demonstrated pharmacological activities, it is also toxic, necessitating accurate and precise quantification. This guide presents a side-by-side comparison of HPLC-DAD and UPLC-MS/MS methods, including their performance characteristics based on experimental data and detailed experimental protocols.
Methodology Comparison
The choice between HPLC-DAD and UPLC-MS/MS depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, and throughput.
-
HPLC-DAD is a robust and widely accessible technique that offers good performance for the quantification of moderately concentrated analytes. It is based on the separation of compounds by liquid chromatography followed by detection using a diode-array detector, which measures the absorbance of the analyte over a range of wavelengths.
-
UPLC-MS/MS is a more advanced technique that couples the high separation efficiency of UPLC with the high selectivity and sensitivity of tandem mass spectrometry. This method is particularly suitable for the analysis of trace-level compounds in complex matrices, such as herbal extracts.
Quantitative Performance Data
The following tables summarize the validation parameters for representative HPLC-DAD and UPLC-MS/MS methods for the quantification of aconitine-type alkaloids. While specific data for this compound is limited in comparative studies, the data presented for structurally similar aconitine alkaloids provides a strong basis for method comparison.
Table 1: HPLC-DAD Method Validation Parameters for Aconitine Alkaloids
| Parameter | Benzoylmesaconine[1] | Aconitine, Mesaconitine, Hypaconitine, Benzoylaconine, Benzoylmesaconine, Benzoylhypaconine[2] |
| Linearity Range | 4.08–204.20 µg/mL | Not explicitly stated, but correlation coefficients exceeded 0.999 |
| Correlation Coefficient (R²) | 0.9998 | > 0.999 |
| Limit of Detection (LOD) | 8 ng (on column) | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated |
| Precision (RSD%) | Intra-day: < 1.36%Inter-day: < 1.36% | Intra-assay: < 2.97%Inter-assay: < 2.97% |
| Accuracy (Recovery %) | 96.95% | 90-103% |
Table 2: UPLC-MS/MS Method Validation Parameters for Aconitine Alkaloids
| Parameter | Aconitine, Mesaconitine, Hypaconitine, Benzoylaconine, Benzoylmesaconine, Benzoylhypaconine[3] | Eight Aconitum Alkaloids[4] |
| Linearity Range | Not explicitly stated, but correlation coefficients > 0.9984 | 0.125–1000 nmol/L |
| Correlation Coefficient (R²) | > 0.9984 | > 0.997 |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | 1.20–4.28 ng/mL | Not explicitly stated |
| Precision (RSD%) | Not explicitly stated | Within acceptable limits |
| Accuracy (Recovery %) | 99.7%–101.7% | Within acceptable limits |
Experimental Protocols
Detailed methodologies for the extraction and analysis of this compound and related alkaloids are provided below. These protocols are based on established and validated methods for aconitine alkaloids in herbal matrices.
Sample Preparation: Extraction of this compound from Herbal Products
This protocol is a general procedure and may require optimization based on the specific herbal matrix.
-
Grinding: Grind the dried herbal product to a fine powder (e.g., 40-60 mesh).
-
Extraction Solvent: Prepare an extraction solvent, typically methanol or a mixture of methanol and water (e.g., 70-80% methanol), sometimes with the addition of a small amount of ammonia or formic acid to improve the extraction of alkaloids.
-
Extraction Procedure:
-
Accurately weigh about 0.5 g of the powdered sample into a centrifuge tube.
-
Add 25 mL of the extraction solvent.
-
Sonication: Sonicate the mixture for 30-60 minutes in an ultrasonic bath.
-
Shaking: Alternatively, shake the mixture on an orbital shaker for 1-2 hours.
-
-
Centrifugation: Centrifuge the extract at approximately 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial for analysis.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to a concentration within the calibration range of the analytical method.
HPLC-DAD Analysis
-
Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a Diode-Array Detector.
-
Chromatographic Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Gradient Program: The gradient program should be optimized to achieve good separation of this compound from other components in the extract. A typical gradient might start with a low percentage of acetonitrile, which is gradually increased over the run time.
-
Column Temperature: Maintain the column at a constant temperature, for example, 25-30°C.
-
Detection Wavelength: Monitor the absorbance at a wavelength where this compound shows maximum absorbance, typically around 230-240 nm.[1]
-
Injection Volume: Inject 10-20 µL of the prepared sample extract.[1]
-
Quantification: Create a calibration curve using certified reference standards of this compound at different concentrations. The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.
UPLC-MS/MS Analysis
-
Instrumentation: An Ultra-Performance Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is typically used for UPLC.[4]
-
Mobile Phase: A gradient elution with:
-
Gradient Program: A fast gradient is typically used in UPLC to reduce run times. The gradient starts with a low percentage of the organic solvent and rapidly increases to elute the compounds.
-
Flow Rate: A typical flow rate for UPLC is 0.2-0.4 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for aconitine alkaloids.[3][4]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the protonated molecule [M+H]⁺ of this compound) and a specific product ion formed after fragmentation in the collision cell. The specific m/z transitions for this compound need to be determined by infusing a standard solution.
-
Optimization: Optimize the cone voltage and collision energy for the specific MRM transition of this compound to achieve maximum sensitivity.
-
-
Injection Volume: Inject 1-5 µL of the prepared sample extract.
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound. The concentration in the samples is determined from the peak area of the specific MRM transition.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the validation of an analytical method for this compound quantification and a simplified representation of the analytical process.
Caption: Workflow for the validation of an analytical method for this compound quantification.
Caption: Comparative workflow of HPLC-DAD and UPLC-MS/MS for this compound analysis.
References
- 1. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Metabolic Scape of Foresaconitine: A Comparative Guide
Aconitum alkaloids, including foresaconitine and its structural analogs, are extensively metabolized in the liver, primarily by cytochrome P450 (CYP450) enzymes. This guide provides a comparative overview of the metabolic pathways and the enzymes involved in the biotransformation of this compound-related compounds across different species. Due to the limited direct research on this compound, this guide draws upon data from closely related C19-diterpenoid alkaloids such as aconitine, mesaconitine, and lappaconitine to infer the metabolic fate of this compound. Researchers should interpret this information with the understanding that while these compounds are structurally similar, metabolic differences may still exist.
Key Metabolic Pathways and Metabolites
The metabolism of aconitine alkaloids predominantly involves Phase I reactions, which introduce or expose functional groups on the parent molecule. The most common metabolic transformations observed across species include demethylation, dehydrogenation, hydroxylation, and deacetylation.[1][2][3] These reactions result in a variety of metabolites, some of which may retain pharmacological or toxicological activity.
A study on lappaconitine, for instance, identified a total of 51 metabolites in rats and humans, with 48 being reported for the first time.[4] The primary biotransformations included hydroxylation, N-deacetylation, O-demethylation, N-deethylation, and hydrolysis.[4] Similarly, for mesaconitine, in vitro studies with rat liver microsomes revealed metabolites formed through demethylation, deacetylation, dehydrogenation, and hydroxylation.[1] In human liver microsomes, mesaconitine was transformed into at least nine different metabolites.[3]
Table 1: Major Metabolic Reactions of Aconitine Analogs
| Metabolic Reaction | Description | Resulting Metabolites (Examples) | Species Observed |
| Demethylation | Removal of a methyl group, typically from a methoxy substituent. | O-demethylated metabolites | Rat, Human[1][4] |
| Dehydrogenation | Removal of hydrogen atoms, leading to the formation of double bonds. | Dehydrogenated metabolites | Rat, Human[1][3] |
| Hydroxylation | Addition of a hydroxyl group to the molecule. | Hydroxylated metabolites | Rat, Human[1][3][4] |
| Deacetylation | Removal of an acetyl group. | N-deacetylated metabolites | Rat[1] |
| Hydrolysis | Cleavage of chemical bonds by the addition of water. | Hydrolyzed metabolites | Rat, Human[4] |
Species-Specific Differences in Metabolism
Significant quantitative, and sometimes qualitative, differences in the metabolism of aconitine alkaloids have been observed across various species. These variations are largely attributed to differences in the expression and activity of CYP450 enzymes.[5]
For example, a comparative study on lappaconitine metabolism in rat and human liver microsomes revealed quantitative differences in the formation of various metabolites.[4] While the primary metabolic pathways were similar, the relative abundance of certain metabolites varied between the two species.[4] In the case of mesaconitine metabolism in human liver microsomes, CYP3A4 and CYP3A5 were found to be the major contributing enzymes, with minor roles played by CYP2C8, CYP2C9, and CYP2D6.[3] In contrast, studies with rat liver microsomes indicated that while CYP3A is the main enzyme involved in mesaconitine metabolism, CYP2C and CYP2D also play important roles.[1] For aconitine metabolism in rat liver microsomes, CYP3A and CYP1A1/2 have been identified as the key players.[2]
These species-specific differences in metabolic profiles are a critical consideration in drug development and toxicology studies, as they can significantly impact the pharmacokinetic and pharmacodynamic properties of the compound.[5]
Table 2: Cytochrome P450 Isoforms Involved in the Metabolism of Aconitine Analogs
| Compound | Species | Major CYP450 Isoforms | Minor CYP450 Isoforms |
| Mesaconitine | Human | CYP3A4, CYP3A5[3] | CYP2C8, CYP2C9, CYP2D6[3] |
| Rat | CYP3A[1] | CYP2C, CYP2D[1] | |
| Aconitine | Rat | CYP3A, CYP1A1/2[2] | - |
| Lappaconitine | Human, Rat | Not explicitly detailed, but quantitative differences suggest varying CYP activities.[4] | - |
Experimental Protocols
The investigation of this compound metabolism typically involves a combination of in vitro and in vivo experimental approaches.
In Vitro Metabolism Studies
-
Liver Microsomes: Liver microsomes are a subcellular fraction containing a high concentration of CYP450 enzymes and are widely used to study Phase I metabolism.[1][2][3][6]
-
Incubation: The test compound (e.g., this compound) is incubated with liver microsomes from different species (e.g., human, rat, dog, monkey) in the presence of an NADPH-generating system to initiate the metabolic reactions.[1]
-
Inhibitor Studies: Selective chemical inhibitors of specific CYP450 isoforms are used to identify the enzymes responsible for the metabolism of the compound.[2][3]
-
Recombinant Enzymes: Recombinant human CYP450 enzymes can be used to confirm the contribution of individual isoforms to the metabolic pathways.[3]
-
-
Hepatocytes: Primary hepatocytes provide a more complete in vitro system as they contain both Phase I and Phase II metabolic enzymes.[7]
In Vivo Metabolism Studies
-
Animal Models: Laboratory animals such as rats, dogs, and monkeys are used to study the in vivo metabolism, distribution, and excretion of the compound.[4][8]
-
Sample Collection: Biological samples, including plasma, urine, and feces, are collected at various time points after administration of the compound.[4][8]
-
Metabolite Profiling: The collected samples are analyzed to identify and quantify the parent drug and its metabolites.[4]
Analytical Techniques
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary analytical technique used for the separation, detection, and structural elucidation of metabolites.[1][4][9] High-resolution mass spectrometry provides accurate mass measurements, which aids in the identification of unknown metabolites.[10][11]
Visualizing Metabolic Pathways and Workflows
Caption: General metabolic pathways of this compound analogs.
Caption: Experimental workflow for studying this compound metabolism.
References
- 1. [Metabolites and metabolic pathways of mesaconitine in rat liver microsomal investigated by using UPLC-MS/MS method in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of metabolites and cytochrome P450 isoforms involved in the microsomal metabolism of aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of metabolites and human P450 isoforms involved in the microsomal metabolism of mesaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative metabolism of Lappaconitine in rat and human liver microsomes and in vivo of rat using ultra high-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Unifying Synthesis Approach to the C18-, C19-, and C20-Diterpenoid Alkaloids [escholarship.org]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. Metabolism of temelastine (SK&F 93944) in hepatocytes from rat, dog, cynomolgus monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiological disposition and metabolism of cyclobenzaprine in the rat, dog, rhesus monkey, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpras.com [ijpras.com]
A Comparative Guide to the Mechanisms of Voltage-Gated Sodium Channel Blockers: Contextualizing Foresaconitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanisms of action of various voltage-gated sodium channel (VGSC) blockers, with a special focus on contextualizing the available information on Foresaconitine and related aconitum alkaloids. While direct experimental data on the sodium channel blocking activity of this compound is limited in publicly accessible literature, this guide leverages extensive research on other well-characterized VGSC inhibitors to provide a framework for understanding potential mechanisms.
Introduction to Voltage-Gated Sodium Channels as Therapeutic Targets
Voltage-gated sodium channels are essential transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.[1] By mediating the rapid influx of sodium ions, they play a critical role in nerve conduction, muscle contraction, and cardiac rhythm. Consequently, they are a key target for a wide array of therapeutic agents, including local anesthetics, antiarrhythmics, and anticonvulsants, which aim to modulate neuronal excitability and control pathological firing.[1][2]
General Mechanisms of Sodium Channel Blockade
Sodium channel blockers exert their effects by physically occluding the ion-conducting pore or by allosterically modifying channel gating. Their mechanisms are often characterized by two key features: state-dependence and use-dependence.
-
State-Dependence: VGSCs exist in three main conformational states: resting (closed), open, and inactivated. Most blockers exhibit preferential binding to the open and/or inactivated states, which have a higher affinity for the drug molecules than the resting state. This property allows for selective targeting of channels in active or pathological tissues.
-
Use-Dependence (Phasic Block): This phenomenon, a direct consequence of state-dependent binding, describes the progressive increase in channel blockade with repeated channel activation (e.g., during a high-frequency train of action potentials). As channels cycle through the open and inactivated states more frequently, there is a greater opportunity for the drug to bind, leading to an accumulation of blocked channels. This is a desirable property for drugs targeting conditions of hyperexcitability, such as epilepsy and cardiac tachyarrhythmias.[2][3]
Comparative Analysis of Major Classes of Sodium Channel Blockers
The following table summarizes the key mechanistic features of well-established classes of sodium channel blockers.
| Drug Class | Primary Examples | Predominant State-Dependent Binding | Key Mechanistic Features | Primary Clinical Use |
| Class I Antiarrhythmics | ||||
| Class Ia | Quinidine, Procainamide | Open State | Intermediate dissociation kinetics; prolong action potential duration. | Atrial and ventricular arrhythmias |
| Class Ib | Lidocaine, Mexiletine | Inactivated State | Fast dissociation kinetics; shorten action potential duration in some tissues. | Ventricular arrhythmias |
| Class Ic | Flecainide, Propafenone | Open State | Slow dissociation kinetics; markedly slow conduction. | Atrial and ventricular arrhythmias |
| Local Anesthetics | Lidocaine, Bupivacaine, Tetracaine | Open and Inactivated States | Block initiation and propagation of action potentials in nerve fibers. Exhibit strong use-dependence. | Local and regional anesthesia |
| Anticonvulsants | Phenytoin, Carbamazepine, Lamotrigine | Inactivated State | Stabilize the inactivated state, thereby limiting repetitive firing of neurons. | Epilepsy, neuropathic pain |
The Aconitum Alkaloids: A Case of Contrasting Mechanisms
Aconitum alkaloids, a class of compounds isolated from the Aconitum genus of plants, present a complex and varied interaction with VGSCs. While the user's query positions this compound as a sodium channel blocker, it is crucial to note that the most well-studied compound in this family, aconitine , is predominantly a sodium channel activator .
Aconitine binds to neurotoxin binding site 2 on the VGSC, which leads to a hyperpolarizing shift in the voltage-dependence of activation and an inhibition of channel inactivation.[4][5][6] This results in a persistent influx of sodium ions, leading to membrane depolarization and sustained neuronal firing, which underlies its potent neurotoxicity.[6]
Conversely, another related alkaloid, Lappaconitine , has been demonstrated to act as a sodium channel blocker . Studies have shown that lappaconitine produces a slow-onset and irreversible block of the Nav1.7 sodium channel subtype, which is a key player in pain signaling.[7] This blocking action is distinct from the activating effect of aconitine.
Given the lack of specific data for this compound, its mechanism of action remains to be elucidated. It may act as a blocker, similar to Lappaconitine, or it could possess activating properties akin to aconitine. Further experimental investigation is required to determine its precise interaction with VGSCs.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows relevant to the study of sodium channel blockers.
Caption: State transitions of a voltage-gated sodium channel and preferential binding of blockers.
Caption: The principle of use-dependent block of sodium channels.
Experimental Protocols for Characterizing Sodium Channel Blockers
The primary technique for investigating the interaction of compounds with voltage-gated sodium channels is the patch-clamp electrophysiology method.
Whole-Cell Patch-Clamp Protocol
This protocol allows for the recording of ionic currents across the entire cell membrane.
-
Cell Preparation: A suitable cell line expressing the sodium channel subtype of interest (e.g., HEK293 cells) is cultured on glass coverslips.
-
Pipette Fabrication: Micropipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Solutions:
-
External Solution (ACSF): Mimics the extracellular environment and contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, glucose, buffered with HEPES).
-
Internal Solution: Fills the micropipette and mimics the intracellular environment (e.g., KCl or K-gluconate, MgCl₂, EGTA, ATP, GTP, buffered with HEPES).
-
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaseal" ( >1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing for electrical access to the cell's interior.
-
Voltage-Clamp Recordings: The membrane potential is held at a specific voltage (e.g., -80 mV) by a voltage-clamp amplifier. A series of voltage steps are applied to elicit sodium currents.
-
To study state-dependence: The holding potential and the duration and voltage of prepulses are varied to enrich the population of channels in the resting, open, or inactivated states before applying a test pulse to measure the drug's effect.
-
To study use-dependence: A train of depolarizing pulses at a specific frequency is applied to observe the cumulative block of the sodium current.
-
-
Data Analysis: The recorded currents are analyzed to determine the drug's potency (IC₅₀), and its effects on channel gating properties (activation, inactivation, and recovery from inactivation).
Caption: A simplified workflow for whole-cell patch-clamp electrophysiology.
Conclusion
The study of sodium channel blockers is a mature field with well-established principles of state- and use-dependent inhibition. While various classes of drugs, including antiarrhythmics, local anesthetics, and anticonvulsants, share the common target of VGSCs, their specific mechanisms of action can differ significantly. The case of aconitum alkaloids highlights this diversity, with some members acting as channel activators and others as blockers. To definitively place this compound within this landscape and understand its therapeutic potential, rigorous experimental evaluation using techniques such as patch-clamp electrophysiology is essential. The protocols and comparative data presented in this guide offer a robust framework for such future investigations.
References
- 1. In silico exploration of bioactive secondary metabolites with anesthetic effects on sodium channels Nav 1.7, 1.8, and 1.9 in painful human dental pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium channel molecular conformations and antiarrhythmic drug affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modified kinetics and selectivity of sodium channels in frog skeletal muscle fibers treated with aconitine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Clinical Effects from Ingestion of Lappaconitine, an Aconitum Alkaloid with Sodium Channel Blocking Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Extraction Methodologies for Aconitum Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction methods for Aconitum alkaloids, valuable chemical compounds with significant pharmacological activities. However, their inherent toxicity necessitates efficient and controlled extraction processes. This document outlines and contrasts several key techniques, offering experimental data to support an objective evaluation of their performance.
Comparative Performance of Extraction Methods
The efficiency of alkaloid extraction from Aconitum species is highly dependent on the chosen method. The following table summarizes quantitative data from various studies, comparing conventional and modern techniques in terms of extraction yield, time, and the content of major alkaloids.
| Extraction Method | Plant Material | Key Parameter | Value | Reference |
| Pulsed Electric Field (PEF) | Aconitum coreanum | Guanfu base A Yield | 3.94 mg/g | [1] |
| Extraction Time | < 1 min | [1] | ||
| Heat Reflux Extraction (HRE) | Aconitum coreanum | Guanfu base A Yield | Not specified, but lower than PEF | [1] |
| Extraction Time | 10 hours | [1] | ||
| Ultrasonic-Assisted Extraction (UAE) | Aconitum coreanum | Guanfu base A Yield | Not specified, but lower than PEF | [1] |
| Extraction Time | 40 min | [1] | ||
| Microwave-Assisted Extraction (MAE) | Aconitum herbs | Extraction Time | 1 min | [2] |
| Power | 420 W | [2] | ||
| Supercritical Fluid Extraction (SFE) | Aconitum plants | Pressure | 300 bar | [3] |
| Temperature | 60 °C | [3] | ||
| Co-solvent | Ethanol | [3] | ||
| Decoction with Water (Processing) | A. heterophyllum, A. carmichaelii, A. kusnezoffii | Reduction in toxic alkaloids | Most efficient among tested methods | [4] |
| Shodhana with Cow Milk (Processing) | A. heterophyllum, A. carmichaelii, A. kusnezoffii | Reduction in toxic alkaloids | Less efficient than water decoction | [4] |
| Shodhana with Cow Urine (Processing) | A. heterophyllum, A. carmichaelii, A. kusnezoffii | Reduction in toxic alkaloids | Least efficient among tested methods | [4] |
Detailed Experimental Protocols
Reproducibility is critical in scientific research. The following are detailed methodologies for key extraction techniques discussed in this guide.
Heat Reflux Extraction (HRE)
This conventional method involves the continuous boiling and condensation of a solvent to extract alkaloids.
-
Sample Preparation: Dried and powdered Aconitum root material is used.
-
Procedure:
-
The powdered plant material is placed in a round-bottom flask with a 95% ethanol solution containing a small amount of hydrochloric acid.[5]
-
The mixture is heated to boiling and maintained at this temperature for a specified period (e.g., 2 hours).[5]
-
The extraction is typically repeated three times with fresh solvent to ensure maximum yield.[5]
-
The extracts are combined, filtered, and the solvent is evaporated under reduced pressure to obtain the crude alkaloid extract.[5]
-
Ultrasonic-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to accelerate the extraction process.
-
Sample Preparation: Powdered Aconitum plant material is used.
-
Procedure:
-
The plant material is suspended in a suitable solvent (e.g., 70% methanol) in a flask.[6]
-
The flask is placed in an ultrasonic bath.
-
The ultrasonic bath is operated at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes).[2][7]
-
The temperature of the bath is often controlled to prevent degradation of the alkaloids.[7]
-
After extraction, the mixture is filtered, and the solvent is removed to yield the crude extract.
-
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction.
-
Sample Preparation: Powdered Aconitum samples are used.
-
Procedure:
-
The plant material is mixed with a solvent, such as 50% methanol containing 2.5% formic acid, in a microwave-transparent vessel.[2]
-
The vessel is placed in a microwave extractor.
-
The sample is irradiated with microwaves at a controlled power (e.g., 420 W) for a short duration (e.g., 1 minute).[2]
-
After extraction, the mixture is cooled and filtered to separate the extract from the solid residue.
-
Pulsed Electric Field (PEF) Extraction
PEF is a non-thermal method that uses short pulses of high voltage to increase the permeability of plant cell membranes.
-
Sample Preparation: Powdered Aconitum coreanum is used.
-
Procedure:
-
The sample is placed in a chamber with a solvent (e.g., 90% ethanol-water solution) at a specific solid-to-solvent ratio (e.g., 1:12).[1]
-
High voltage pulses are applied at a set electric field intensity (e.g., 20 kV/cm) and frequency.[1]
-
The total extraction time is typically very short, often less than a minute.[1]
-
The extract is then collected and filtered.
-
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly CO2, as the extraction solvent.
-
Sample Preparation: Dried and ground plant material is packed into an extraction vessel.
-
Procedure:
-
Supercritical CO2, often modified with a co-solvent like ethanol to increase its polarity, is passed through the plant material.[3][8]
-
The extraction is carried out at a specific temperature (e.g., 60°C) and pressure (e.g., 300 bar).[3]
-
The pressure is then reduced, causing the CO2 to return to a gaseous state and precipitate the extracted alkaloids.
-
This method is considered environmentally friendly as it avoids the use of organic solvents.[3]
-
Visualizations
The following diagrams illustrate the general workflow for Aconitum alkaloid extraction and analysis, and the key factors influencing extraction efficiency.
Caption: General workflow for the extraction and analysis of Aconitum alkaloids.
Caption: Key factors that influence the efficiency of Aconitum alkaloid extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study on the traditional Indian Shodhana and Chinese processing methods for aconite roots by characterization and determination of the major components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Survey of Aconitum Alkaloids to Establish an Aconitum carmichaeli (Fu-Zi) Processing Procedure and Quality Index [mdpi.com]
- 7. Ultrasound-assisted extraction of total flavonoids from Aconitum gymnandrum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. matec-conferences.org [matec-conferences.org]
Validating Cell Line Suitability for Foresaconitine Cytotoxicity Testing: A Comparative Guide
For Immediate Release
[City, State] – November 20, 2025 – In the ongoing effort to accurately assess the cytotoxic potential of novel compounds, the selection of an appropriate in vitro model is paramount. This guide provides a framework for researchers, scientists, and drug development professionals to validate the use of a specific cell line for testing the cytotoxicity of Foresaconitine, a diterpenoid alkaloid with known biological activity. This document outlines key experimental protocols, data presentation standards, and the underlying signaling pathways potentially involved in this compound-induced cell death.
The choice of a cell line for cytotoxicity studies is a critical step in the development of in vitro test systems. The ideal cell line should be sensitive to the compound and relevant to the intended application of the research. For instance, in anticancer drug screening, cell lines derived from human tumors such as hepatocellular carcinoma (HepG2), lung carcinoma (A549), and breast adenocarcinoma (MCF-7) are commonly employed. It is also crucial to assess the compound's effect on non-cancerous cells to determine its therapeutic index; for this purpose, a normal cell line like Vero (from African green monkey kidney) is often used as a control.
Comparative Cytotoxicity of this compound
To objectively compare the cytotoxic effects of this compound across different cell lines, a standardized method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key parameter for comparing cytotoxicity.
Note: As of the publication of this guide, specific IC50 values for this compound across a range of cell lines are not widely available in the public domain. The following table presents hypothetical data to illustrate how such a comparison would be structured. Researchers are strongly encouraged to generate their own experimental data.
| Cell Line | Type | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Reference) |
| HepG2 | Human Hepatocellular Carcinoma | 15.5 | 0.8 |
| A549 | Human Lung Carcinoma | 22.8 | 1.2 |
| MCF-7 | Human Breast Adenocarcinoma | 18.2 | 1.0 |
| Vero | Normal Monkey Kidney | > 100 | > 50 |
This tabular format allows for a clear and direct comparison of the sensitivity of different cell lines to this compound. The inclusion of a reference compound like Doxorubicin provides a benchmark for the cytotoxic potency. The higher IC50 value in the Vero cell line would suggest a degree of selectivity of this compound for cancer cells over normal cells.
Experimental Protocols
A detailed and reproducible experimental protocol is essential for validating cytotoxicity data. The following is a standard protocol for the MTT assay.
MTT Assay Protocol for Cytotoxicity Testing
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or a 0.01 M HCl solution in 10% SDS, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
A Comparative Analysis of Foresaconitine's Interaction with Sodium Channels Versus Other Potent Neurotoxins
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Binding Characteristics of Voltage-Gated Sodium Channel Toxins
Voltage-gated sodium (Nav) channels are critical for the initiation and propagation of action potentials in excitable cells. Their modulation by various toxins has been a pivotal area of research, offering insights into channel function and providing templates for novel therapeutics. This guide provides a detailed comparison of the binding of Foresaconitine, a representative Aconitum alkaloid, to sodium channels with that of other well-characterized toxins: Tetrodotoxin (TTX), Saxitoxin (STX), Batrachotoxin (BTX), and Veratridine.
Executive Summary
This guide elucidates the distinct mechanisms and binding affinities of several key sodium channel toxins. This compound and its analogs, like other Aconitum alkaloids, are classified as partial agonists or blockers that bind to neurotoxin receptor site 2 within the channel pore. This contrasts with the pore-blocking action of Tetrodotoxin and Saxitoxin at site 1 and the persistent activation induced by Batrachotoxin and Veratridine, also at site 2. The available data, including binding affinities and kinetic parameters, are summarized to provide a clear comparative framework for researchers.
Toxin Binding Characteristics at a Glance
The following table summarizes the quantitative binding data for this compound (represented by its close analog Lappaconitine), and other selected toxins to voltage-gated sodium channels.
| Toxin | Toxin Class | Binding Site | Target Channel(s) | Binding Affinity (K_d_ / IC_50_ / K_i_) | Association Rate (k_on_) | Dissociation Rate (k_off_) |
| Lappaconitine | Diterpenoid Alkaloid | Site 2 | hNav1.7 | IC_50_ = 27.67 µM[1] | Not Reported | Not Reported |
| Aconitine | Diterpenoid Alkaloid | Site 2 | Rat Nav | K_d = 1.2 µM[2] | Not Reported | Not Reported |
| Tetrodotoxin (TTX) | Guanidinium Toxin | Site 1 | hNav1.7 | IC_50_ = 18.6 nM[3] | ~2 µM⁻¹s⁻¹ (rat brain IIA α-subunit)[4] | Variable (mutant-dependent)[4] |
| Saxitoxin (STX) | Guanidinium Toxin | Site 1 | hNav1.7 | IC_50_ = 702 nM[3] | Not Reported | Not Reported |
| Batrachotoxin (BTX) | Steroidal Alkaloid | Site 2 | Guinea Pig Cerebral Cortex | K_d_ = 13-56 nM[5] | Not Reported | Not Reported |
| Veratridine | Steroidal Alkaloid | Site 2 | hNav1.7 | IC_50_ = 18.39 µM[2][6] | Not Reported | Not Reported |
Note: Data for this compound is represented by its structurally similar analog, Lappaconitine, due to the limited availability of direct experimental data for this compound. K_d_ (dissociation constant), IC_50_ (half-maximal inhibitory concentration), and K_i_ (inhibition constant) are all measures of binding affinity.
Mechanism of Action and Binding Sites
The interaction of these toxins with sodium channels can be broadly categorized into two main types: pore blocking and gating modification.
-
Pore Blockers (Site 1): Tetrodotoxin and Saxitoxin are classic examples of pore-blocking toxins. They bind to neurotoxin receptor site 1, located at the outer vestibule of the sodium channel pore. This binding physically occludes the pore, thereby preventing the influx of sodium ions and inhibiting the generation and propagation of action potentials.
-
Gating Modifiers (Site 2): this compound (and other aconitine alkaloids), Batrachotoxin, and Veratridine bind to neurotoxin receptor site 2, which is located within the inner pore of the channel. These toxins are considered "gating modifiers" as they alter the normal opening and closing (gating) of the channel.
-
Aconitum Alkaloids (e.g., this compound, Lappaconitine, Aconitine): These compounds are typically partial agonists or blockers. They can cause a persistent activation of the channels, leading to an initial hyperexcitability followed by a block of nerve conduction.[7][8][9] Lappaconitine has been shown to irreversibly block human heart sodium channels by binding to the site 2 receptor.[8]
-
Batrachotoxin and Veratridine: These are potent activators that bind to the open state of the sodium channel.[9] They cause a shift in the voltage-dependence of activation to more negative potentials and inhibit inactivation, leading to a persistent influx of sodium ions and membrane depolarization.
-
Signaling Pathway: Toxin-Induced Channel Modulation
The binding of these toxins to their respective sites on the sodium channel initiates a cascade of events that ultimately alters cellular excitability.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental techniques: voltage clamp electrophysiology and radioligand binding assays.
Voltage Clamp Electrophysiology
This technique is used to measure the ion currents across the membrane of an excitable cell while holding the membrane voltage at a set level. It is instrumental in determining the kinetic parameters of toxin binding (k_on_ and k_off_) and the functional effects of toxins on channel gating.
Detailed Methodology:
-
Cell Preparation: HEK293 cells stably or transiently expressing the human Nav1.7 channel are cultured and prepared for electrophysiological recording.
-
Patch Clamp Configuration: A glass micropipette filled with an internal solution is used to form a high-resistance "giga-seal" with the cell membrane. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of whole-cell currents.
-
Voltage Protocol: The membrane potential is held at a negative potential (e.g., -100 mV) to ensure all channels are in the resting state. A series of depolarizing voltage steps are then applied to elicit sodium currents.
-
Data Acquisition: Sodium currents are recorded in the absence (control) and presence of varying concentrations of the toxin. The rate of current decay reflects channel inactivation.
-
Data Analysis: The binding kinetics are determined by measuring the time course of the toxin's effect on the sodium current. The association rate (k_on_) is calculated from the rate of block at a given toxin concentration, and the dissociation rate (k_off_) is determined from the rate of recovery after washout of the toxin. The equilibrium dissociation constant (K_d_) can be calculated as k_off_ / k_on_.
Radioligand Binding Assay
This technique is used to quantify the binding of a radiolabeled ligand (in this case, a toxin or a molecule that binds to the same site) to its receptor (the sodium channel). It is a direct method to determine binding affinity (K_d_ or K_i_).
Detailed Methodology:
-
Membrane Preparation: Membranes from cells expressing the target sodium channel are isolated and purified.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to a specific site (e.g., [³H]saxitoxin for site 1, or [³H]batrachotoxinin A 20-α-benzoate for site 2) is incubated with the membrane preparations in the presence of increasing concentrations of the unlabeled competitor toxin (e.g., this compound).
-
Separation: The reaction is allowed to reach equilibrium, after which the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. A sigmoidal curve is fitted to the data to determine the IC_50_ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The inhibition constant (K_i_) can then be calculated from the IC_50_ value using the Cheng-Prusoff equation.
Conclusion
The diverse binding characteristics and mechanisms of action of sodium channel toxins provide a rich landscape for neuropharmacological research. While this compound and its congeners exhibit a distinct profile as gating modifiers at site 2, their binding affinities and kinetics differ significantly from other site 2 toxins like Batrachotoxin and Veratridine. Understanding these differences is crucial for the development of selective and effective therapeutic agents targeting voltage-gated sodium channels. Further experimental studies are warranted to fully elucidate the kinetic parameters of this compound's interaction with various sodium channel subtypes.
References
- 1. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 3. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tonic and phasic tetrodotoxin block of sodium channels with point mutations in the outer pore region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Batrachotoxin-induced depolarization and [3H]batrachotoxinin-a 20 alpha-benzoate binding in a vesicular preparation from guinea pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Batrachotoxin modifies the gating kinetics of sodium channels in internally perfused neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Neuronal Cells Treated with Foresaconitine: An Inferential Analysis Based on Aconitine
Disclaimer: As of November 2025, there are no publicly available research articles detailing the comparative transcriptomics of neuronal cells specifically treated with Foresaconitine. This guide, therefore, presents an objective comparison based on the available experimental data for the closely related and more extensively studied Aconitum alkaloid, Aconitine. The information presented for Aconitine is intended to provide a foundational understanding and infer potential parallel effects that this compound might elicit, given their structural similarities. All data and protocols are derived from published studies on Aconitine and other Aconitum alkaloids.
Introduction to Aconitum Alkaloids and Their Neuroactivity
Aconitum alkaloids, derived from plants of the Aconitum genus, are a group of diterpenoid alkaloids known for their potent biological activities. These compounds are broadly classified based on their chemical structure, which correlates with their toxicity and mechanism of action. The most toxic group, including Aconitine, possesses two ester groups and primarily functions by activating voltage-dependent sodium channels, leading to persistent neuronal excitation and subsequent neurotoxicity.[1] A second group of less toxic monoesters acts as blockers of these sodium channels, exhibiting antinociceptive and antiarrhythmic properties.[1] A third group, lacking ester side chains, has significantly reduced toxicity and minimal effects on neuronal activity.[1]
Given that this compound belongs to the Aconitum family, its effects on neuronal cells are likely mediated through the modulation of ion channels, similar to its better-known analogue, Aconitine. This guide will synthesize the existing data on Aconitine to provide a framework for understanding the potential transcriptomic and cellular consequences of this compound treatment in neuronal cells.
Comparative Cellular and Neuropharmacological Effects
While specific data for this compound is unavailable, studies on Aconitine and other related alkaloids like Mesaconitine provide insights into their effects on neuronal cells. These alkaloids are known to interact with the central nervous system, influencing pain transmission and neuronal excitability.[1][2]
The primary mechanism of action for toxic Aconitum alkaloids like Aconitine is the persistent activation of voltage-gated sodium channels at the resting potential, which inhibits their inactivation.[1][3] This leads to an excessive influx of sodium ions, causing prolonged depolarization of the neuron.
| Parameter | Effect of Aconitine/Related Alkaloids | Cell/System Studied | References |
| Voltage-Gated Sodium Channels | Persistent activation and inhibition of inactivation. | Frog skeletal muscle fibers | [3] |
| Neuronal Excitability | Initial increase followed by suppression of action potentials. | Rat hippocampal slices | [4] |
| Neurotransmitter Systems | Inhibition of noradrenaline reuptake. | Rat hippocampal synaptosomes (Mesaconitine) | [2] |
| Cell Viability | Induction of apoptosis and excitotoxicity. | HT22 mouse hippocampal neuronal cells |
Transcriptomic Insights from Aconitine Studies
Direct transcriptomic analysis of neuronal cells treated with Aconitine is limited. However, an RNA sequencing study on Aconitine-induced cardiotoxicity in zebrafish provides a valuable, albeit non-neuronal, dataset of differentially expressed genes and affected pathways. These findings may have some relevance to neuronal cells due to shared fundamental cellular processes.
| Gene Ontology (GO) Term | Enrichment | Key Genes | Reference |
| Cell Cycle | Significantly Downregulated | CDK1 | |
| Apoptotic Process | Upregulated | (Not specified) | |
| KEGG Pathway | Enrichment | Key Genes | Reference |
| Cell Cycle | Significantly Altered | CDK1 | |
| p53 Signaling Pathway | Altered | (Not specified) |
Experimental Protocols
Neurotoxicity Assessment of Aconitine in HT22 Cells
This protocol is based on a study investigating the neurotoxic mechanism of Aconitine.
-
Cell Culture: HT22 mouse hippocampal neuronal cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Aconitine Treatment: Cells are seeded in appropriate culture plates and, after reaching a suitable confluency, are treated with varying concentrations of Aconitine for a specified duration (e.g., 24 hours).
-
Metabolite Analysis: A microfluidic chip-mass spectrometry system can be employed for real-time monitoring of changes in extracellular metabolites, such as excitatory amino acids (e.g., glutamate, aspartate) and lactate.
-
Cell Viability and Apoptosis Assays:
-
LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium is measured to quantify cytotoxicity.
-
Intracellular Calcium: Fluo-4 AM staining is used to measure changes in intracellular calcium levels via flow cytometry or fluorescence microscopy.
-
Reactive Oxygen Species (ROS): DCFH-DA staining is used to quantify intracellular ROS levels.
-
Western Blot: Protein expression levels of apoptosis-related markers like Bax and Bcl-2 are determined.
-
RNA Sequencing of Aconitine-Treated Zebrafish
This protocol is a summary of the methodology used in a study on Aconitine-induced cardiotoxicity.
-
Animal Model: Zebrafish embryos are exposed to Aconitine at a specific concentration from a certain time post-fertilization.
-
RNA Extraction: Total RNA is extracted from the cardiac tissue of control and Aconitine-treated zebrafish larvae using a suitable RNA extraction kit.
-
Library Preparation and Sequencing: RNA quality is assessed, and sequencing libraries are prepared using a commercial kit (e.g., Illumina TruSeq). Paired-end sequencing is performed on a high-throughput sequencing platform.
-
Bioinformatic Analysis: Raw sequencing reads are filtered for quality. The clean reads are then aligned to the zebrafish reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the Aconitine-treated group compared to the control. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are conducted to identify the biological processes and signaling pathways affected by Aconitine treatment.
Signaling Pathways and Visualizations
The primary neurotoxic pathway of Aconitine involves its interaction with voltage-gated sodium channels, leading to a cascade of downstream events.
Caption: Proposed neurotoxic signaling pathway of Aconitine in neuronal cells.
To facilitate future research, the following workflow for a comparative transcriptomic study is proposed.
Caption: Hypothetical workflow for a comparative transcriptomic study of this compound.
Conclusion and Future Directions
In the absence of direct experimental data, this guide provides an inferential comparison of the potential effects of this compound on neuronal cells, based on the known actions of the structurally similar alkaloid, Aconitine. The available evidence strongly suggests that Aconitum alkaloids exert their neurotoxic effects primarily through the persistent activation of voltage-gated sodium channels, leading to excitotoxicity, oxidative stress, and apoptosis. Transcriptomic data from non-neuronal cells treated with Aconitine indicate that pathways related to the cell cycle and apoptosis are significantly affected.
It is crucial to underscore that these findings are based on a related compound and may not fully represent the specific actions of this compound. Future research should prioritize conducting comprehensive transcriptomic studies, such as RNA sequencing, on neuronal cell lines and primary neurons treated with this compound. This will be essential to elucidate its precise molecular mechanisms, identify unique gene expression signatures, and accurately assess its neurotoxic potential in comparison to other Aconitum alkaloids. Such studies will provide a solid foundation for understanding the pharmacology of this compound and for developing potential therapeutic interventions or antidotes for its toxic effects.
References
- 1. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified kinetics and selectivity of sodium channels in frog skeletal muscle fibers treated with aconitine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of neuronal activity in rat hippocampal slices by Aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Foresaconitine: A Potential Selective Ligand for α1-Adrenergic Receptors? A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Foresaconitine, a diterpenoid alkaloid isolated from the genus Aconitum, has garnered interest for its potential pharmacological activities. This guide provides a comparative analysis of this compound's potential as a selective ligand for the α1-adrenergic receptor (α1-AR) subtype, a critical player in cardiovascular and central nervous system functions. Due to the limited availability of direct quantitative data for this compound's binding affinity and functional activity at α1-AR subtypes, this guide will focus on a detailed comparison of well-characterized alternative ligands, providing a framework for the future evaluation of this compound.
The α1-adrenergic receptors, comprising α1A, α1B, and α1D subtypes, are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 signaling pathway.[1] Activation of these receptors leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), leading to various physiological responses, including smooth muscle contraction.[2]
Comparative Ligand Analysis
To understand the potential selectivity of this compound, it is crucial to compare it against established ligands with known affinities and functional activities at the α1-AR subtypes. The following tables summarize the binding affinities (Ki) and functional activities (EC50 or pA2) of selected alternative α1-AR ligands.
Table 1: Binding Affinities (Ki) of Selective α1-Adrenergic Receptor Ligands
| Ligand | Receptor Subtype | Ki (nM) | Reference |
| Prazosin | α1A | 0.21 | [3] |
| α1B | 0.33 | [3] | |
| α1D | 0.54 | [3] | |
| A-61603 | α1A | 0.18 | [1] |
| α1B | 27 | [1] | |
| α1D | 12 | [1] | |
| 5-Methylurapidil | α1A | 1.8 | [1] |
| α1B | 140 | [1] | |
| α1D | 39 | [1] |
Table 2: Functional Activity of Selective α1-Adrenergic Receptor Ligands
| Ligand | Receptor Subtype | Assay | Activity (EC50/pA2) | Reference |
| Prazosin | α1A | Contraction (Rat Vas Deferens) | pA2 = 9.83 | [4] |
| α1B | Contraction (Rat Spleen) | pA2 = 8.8 | [1] | |
| α1D | Contraction (Rat Aorta) | pA2 = 9.2 | [1] | |
| A-61603 | α1A | PI Hydrolysis (CHO cells) | EC50 = 0.3 nM | [1] |
| α1B | PI Hydrolysis (CHO cells) | EC50 = 100 nM | [1] | |
| α1D | PI Hydrolysis (CHO cells) | EC50 = 30 nM | [1] |
While direct data for this compound is unavailable, studies on related Aconitum alkaloids suggest potential interactions with the nervous system, including modulation of neurotransmitter release and receptors.[5] However, the primary mechanism of toxicity for many aconitine-type alkaloids is the activation of voltage-gated sodium channels.[5] Further investigation is required to determine if this compound possesses a significant and selective affinity for α1-adrenergic receptors.
Experimental Protocols
To validate the selectivity of a novel ligand like this compound, a series of well-defined experiments are necessary. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay determines the affinity of a ligand for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for human α1A, α1B, and α1D-adrenergic receptors.
Materials:
-
HEK293 cells stably expressing human α1A, α1B, or α1D-adrenergic receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [3H]-Prazosin (a non-selective α1-AR antagonist).
-
Non-specific binding control: Phentolamine (10 µM).
-
Test compound: this compound at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the target receptor subtype.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add membrane preparations (20-50 µg of protein).
-
Add a fixed concentration of [3H]-Prazosin (e.g., 0.5 nM).
-
Add increasing concentrations of this compound or the non-specific binding control (phentolamine).
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of specific [3H]-Prazosin binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Imaging Assay
This functional assay measures the ability of a ligand to activate the Gq/11 signaling pathway, leading to an increase in intracellular calcium.
Objective: To determine the potency (EC50) of this compound in activating human α1A, α1B, and α1D-adrenergic receptors.
Materials:
-
HEK293 cells stably expressing human α1A, α1B, or α1D-adrenergic receptors.
-
Fluo-4 AM calcium indicator dye.
-
Hanks' Balanced Salt Solution (HBSS).
-
Test compound: this compound at various concentrations.
-
Positive control: Phenylephrine (a known α1-AR agonist).
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Preparation:
-
Seed HEK293 cells expressing the target receptor subtype in a 96-well black-walled, clear-bottom plate.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Dye Loading:
-
Wash the cells with HBSS.
-
Load the cells with Fluo-4 AM (2-5 µM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Measure the baseline fluorescence (excitation ~488 nm, emission ~520 nm).
-
Add increasing concentrations of this compound or the positive control (phenylephrine).
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the maximum response produced by the positive control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Signaling Pathway
Caption: Gq/11 signaling pathway of α1-adrenergic receptors.
Experimental Workflow
Caption: Workflow for validating this compound's selectivity.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro and In Vivo Effects of Diterpenoid Alkal Alkaloids, Focusing on Aconitine as a Representative Compound
Introduction
Initial literature searches for "Foresaconitine" did not yield specific scientific data. It is likely that this compound is a novel or less-studied compound within the broader class of diterpenoid alkaloids. This guide will therefore focus on a well-researched representative of this class, aconitine , to provide a comprehensive comparison of its in vitro and in vivo effects, as requested. Aconitine is a C19-diterpenoid alkaloid and the principal toxic and bioactive component found in plants of the Aconitum genus.[1][2] Like other diester diterpenoid alkaloids, it is known for its narrow therapeutic window, exhibiting both potent bioactivities and significant toxicity.[1][3] This guide will objectively compare its performance in cellular and animal models, providing supporting experimental data for researchers, scientists, and drug development professionals.
Data Presentation: In Vitro vs. In Vivo Effects of Aconitine
The following tables summarize the quantitative data on the biological effects of aconitine from various in vitro and in vivo studies.
Table 1: In Vitro Cytotoxic and Anti-proliferative Effects of Aconitine
| Cell Line | Cancer Type | Effect | Concentration/IC50 | Reference |
| Human Melanoma Cells | Melanoma | Cytotoxicity | Low concentrations (not specified) | |
| Human Cancer Cells (A549) | Lung Cancer | Cytotoxicity | IC50 < 28 µM (for related bis-DAs) | [3] |
| H9c2 | Rat Myocardial Cells | Cytotoxicity, Apoptosis | Not specified | [4] |
Table 2: In Vivo Antitumor Effects and Toxicity of Aconitine
| Animal Model | Tumor Type | Effect | Dosage | Outcome | Reference |
| Mice | Melanoma (B16) | Antitumor | Not specified | Inhibition of tumor growth | [5][6] |
| Mice | General Toxicity | Lethality | LD50: 1.8 mg/kg (oral) | [4] | |
| Humans | General Toxicity | Lethality | Minimum lethal dose: 1-2 mg (oral) | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Cell Proliferation and Cytotoxicity Assays
Objective: To determine the direct effect of aconitine on the viability and proliferation of cancer cells.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., melanoma, lung carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of aconitine for specific durations (e.g., 24, 48, 72 hours).
-
Viability Assessment (MTT Assay):
-
After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 (concentration that inhibits 50% of cell growth) is calculated.
-
-
Apoptosis Assays: To determine if cell death is occurring via apoptosis, methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or western blotting for apoptosis-related proteins like Bcl-2 and Caspase-3, are employed.[5][6][7]
In Vivo Animal Models for Antitumor Activity
Objective: To evaluate the efficacy of aconitine in reducing tumor growth in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are often used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., B16 melanoma cells) are injected subcutaneously into the flank of each mouse.[5][6]
-
Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The treatment group receives intraperitoneal or oral administration of aconitine at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Growth Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2.
-
Toxicity Assessment: The general health of the mice, including body weight changes and any signs of distress, is monitored throughout the study.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tissues may be collected for further histological or molecular analysis.
Mandatory Visualizations
Signaling Pathway of Aconitine-Induced Apoptosis
Caption: Aconitine's regulation of the NF-κB pathway to induce apoptosis.
Experimental Workflow: In Vitro to In Vivo Comparison
Caption: Workflow from in vitro mechanistic studies to in vivo efficacy testing.
References
- 1. In Vivo and In Vitro Metabolites from the Main Diester and Monoester Diterpenoid Alkaloids in a Traditional Chinese Herb, the Aconitum Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis [frontiersin.org]
- 6. Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the arrhythmogenic potential of Foresaconitine (also known as Vilmorrianine C) and its structurally related and more extensively studied Aconitum alkaloids: Aconitine, Mesaconitine, and Hypaconitine. While data on this compound is notably limited, this guide synthesizes the available experimental evidence for the related compounds to offer a framework for understanding their shared toxicological profiles and to highlight critical areas for future research.
The primary cardiotoxic and arrhythmogenic effects of Aconitum alkaloids stem from their interaction with voltage-gated sodium channels (Nav) in cardiomyocytes.[1] These alkaloids bind to site 2 of the channel, causing persistent activation, which leads to a constant influx of sodium ions.[1] This disruption of normal ion homeostasis results in membrane depolarization, prolonged action potentials, and the development of early and delayed afterdepolarizations, ultimately triggering ventricular arrhythmias.[2][3]
Quantitative Comparison of Toxicity
The following table summarizes the available quantitative data on the acute toxicity of these alkaloids. A significant data gap exists for this compound, for which no LD50 values were found in the public domain.
| Alkaloid | Chemical Formula | Molecular Weight ( g/mol ) | LD50 (mg/kg, intravenous, mouse) | Source |
| This compound | C35H49NO9 | 627.77 | Not Available | |
| Aconitine | C34H47NO11 | 645.74 | ~0.12 | [4] |
| Mesaconitine | C33H45NO11 | 631.71 | ~0.26 | [4] |
| Hypaconitine | C33H45NO10 | 615.71 | Not Available |
Electrophysiological Effects on Cardiomyocytes
The arrhythmogenic properties of these alkaloids are directly linked to their effects on the electrophysiology of individual heart muscle cells. The table below compares their known impacts on key parameters of the cardiac action potential. Again, specific experimental data for this compound is lacking.
| Electrophysiological Parameter | This compound | Aconitine | Mesaconitine | Hypaconitine |
| Resting Membrane Potential | Not Available | Depolarization[3] | Depolarization[3] | Not Available |
| Action Potential Amplitude | Not Available | Reduction[3] | Reduction[3] | Not Available |
| Action Potential Duration (APD) | Not Available | Prolongation[2] | Prolongation[3] | Not Available |
| Afterdepolarizations | Not Available | Induces Early and Delayed Afterdepolarizations[2] | Induces Afterdepolarizations[3] | Not Available |
| Primary Ion Channel Target | Presumed Voltage-Gated Na+ Channels | Voltage-Gated Na+ Channels (Persistent Activation)[1] | Voltage-Gated Na+ Channels (Persistent Activation)[3] | Presumed Voltage-Gated Na+ Channels |
Signaling Pathway of Aconitum Alkaloid-Induced Arrhythmia
The arrhythmogenic cascade initiated by Aconitum alkaloids involves a series of events at the cellular level, primarily centered on the disruption of sodium and calcium homeostasis. The following diagram illustrates this proposed signaling pathway.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
Objective: To measure the effects of the alkaloids on the action potential and specific ion currents in isolated cardiomyocytes.
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, guinea pig).[2]
-
Patch Clamp Recording: The whole-cell patch-clamp technique is used to record action potentials in current-clamp mode and ion channel currents (e.g., sodium current, INa; calcium current, ICa) in voltage-clamp mode.[2][3]
-
Solutions: The external (Tyrode's) solution and internal (pipette) solution are formulated to isolate the specific currents of interest.
-
Drug Application: The alkaloid of interest is perfused into the recording chamber at various concentrations.
-
Data Analysis: Changes in resting membrane potential, action potential duration, and the amplitude and kinetics of ion currents are measured and compared to baseline.
In Vivo Arrhythmia Model
Objective: To assess the arrhythmogenic potential of the alkaloids in a whole animal model.
Methodology:
-
Animal Model: Anesthetized rats or other suitable small animals are used.[5]
-
Surgical Preparation: The animal is instrumented for continuous electrocardiogram (ECG) recording.
-
Drug Administration: The alkaloid is administered, typically intravenously, at varying doses.[4]
-
ECG Monitoring: The ECG is continuously monitored for the onset of arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
-
Data Analysis: The dose required to induce arrhythmias and the duration and severity of the arrhythmias are quantified.
Conclusion
Aconitine, Mesaconitine, and Hypaconitine are potent cardiotoxins with a well-documented arrhythmogenic mechanism involving the persistent activation of voltage-gated sodium channels. This leads to significant alterations in cardiomyocyte electrophysiology, culminating in life-threatening ventricular arrhythmias. In stark contrast, there is a significant lack of publicly available data on the arrhythmogenic potential of this compound (Vilmorrianine C). While its structural similarity to other Aconitum alkaloids suggests a comparable mechanism of action, this remains to be experimentally verified. The absence of quantitative toxicity data and detailed electrophysiological studies for this compound represents a critical knowledge gap. Further research is imperative to characterize the cardiotoxic profile of this compound to the same extent as its better-known congeners. This will be essential for a comprehensive understanding of the structure-activity relationships within this class of toxic alkaloids and for the development of potential therapeutic interventions in cases of poisoning.
References
- 1. The management of ventricular dysrhythmia in aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arrhythmogenesis Toxicity of Aconitine Is Related to Intracellular Ca2+ Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the INa/K and the activation of peak INa contribute to the arrhythmogenic effects of aconitine and mesaconitine in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aconitum and Delphinium sp. Alkaloids as Antagonist Modulators of Voltage-Gated Na+ Channels. AM1/DFT Electronic Structure Investigations and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
Validating a Biomarker for Foresaconitine-Induced Cardiotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics is often hampered by the potential for cardiotoxicity. Foresaconitine, a diterpenoid alkaloid, has demonstrated pharmacological potential but also carries a risk of severe cardiotoxic effects, mirroring those of other aconitine-related compounds. Early and accurate detection of cardiac injury is paramount for safe drug development. This guide provides a comparative framework for the validation of a novel biomarker for this compound-induced cardiotoxicity, comparing it against established biomarkers and outlining detailed experimental protocols.
Understanding this compound Cardiotoxicity: A Mechanistic Overview
This compound, and the broader class of aconitine alkaloids, exert their primary toxic effects on the heart through the disruption of ion channel function. The primary mechanism involves the persistent activation of voltage-gated sodium channels, leading to an influx of sodium ions and subsequent calcium overload within cardiomyocytes.[1][2][3] This ionic imbalance can trigger arrhythmias, mitochondrial dysfunction, and ultimately, cardiomyocyte death.[1][3] Research also points to the involvement of oxidative stress and inflammatory signaling pathways in the pathophysiology of aconitine-induced cardiac damage.[3][4]
Established vs. Novel Biomarkers for Cardiotoxicity
The validation of any new biomarker requires a benchmark against current standards. Cardiac troponins (cTn) and natriuretic peptides (NPs) are the most widely accepted biomarkers for detecting cardiac injury and stress, respectively.[5] However, these markers may only become elevated after significant damage has occurred. The ideal biomarker for this compound-induced cardiotoxicity would be more sensitive and specific to the early, mechanistic drivers of its toxicity.
This guide proposes the validation of Growth Differentiation Factor-15 (GDF-15) as a candidate biomarker for this compound-induced cardiotoxicity, alongside a panel of metabolites identified via a targeted metabolomics approach. GDF-15 is a cytokine that is upregulated in response to cellular stress, including mitochondrial dysfunction, a key feature of aconitine toxicity.[3]
Comparative Data Summary
The following table summarizes the characteristics of established and proposed biomarkers for this compound-induced cardiotoxicity.
| Biomarker Category | Specific Biomarker | Biological Role | Measurement Method | Advantages | Limitations |
| Established Myocardial Injury | Cardiac Troponin I (cTnI) & T (cTnT) | Structural components of the cardiac muscle released upon myocyte necrosis.[5] | Immunoassay (e.g., ELISA, Chemiluminescence) | High specificity for cardiac injury; clinically validated.[5] | Late indicator of damage; may not be sensitive to early, reversible injury. |
| Established Myocardial Stress | Brain Natriuretic Peptide (BNP) & N-terminal pro-BNP (NT-proBNP) | Hormones released by cardiomyocytes in response to ventricular stretch and pressure overload. | Immunoassay | Reflects hemodynamic stress; useful for monitoring heart failure. | Can be elevated in non-cardiac conditions (e.g., renal failure). |
| Proposed Mitochondrial Dysfunction/Oxidative Stress | Growth Differentiation Factor-15 (GDF-15) | A stress-responsive cytokine induced by oxidative stress and mitochondrial dysfunction. | Immunoassay | Early indicator of cellular stress; reflects a key mechanism of aconitine toxicity. | Not specific to cardiac stress; can be elevated in other inflammatory conditions. |
| Proposed Metabolic Perturbation | Metabolite Panel (e.g., Acylcarnitines, Lactate, Succinate) | Intermediates of fatty acid and glucose metabolism, reflecting mitochondrial energy production.[6] | Mass Spectrometry (LC-MS/MS, GC-MS) | Provides a snapshot of metabolic function; can identify pathway-specific perturbations.[7] | Requires specialized equipment and bioinformatics expertise for data analysis. |
Experimental Protocols for Biomarker Validation
The validation of a novel biomarker for this compound-induced cardiotoxicity should be a stepwise process, progressing from in vitro to in vivo models.
In Vitro Cardiomyocyte Toxicity Assay
-
Objective: To assess the dose-dependent effects of this compound on cardiomyocyte viability and to measure the release of candidate biomarkers.
-
Cell Model: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or neonatal rat ventricular myocytes.
-
Methodology:
-
Culture cardiomyocytes in appropriate multi-well plates.
-
Expose cells to a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours.
-
Include a vehicle control (e.g., DMSO) and a positive control for cardiotoxicity (e.g., doxorubicin).
-
At the end of the incubation period, collect the cell culture supernatant for biomarker analysis.
-
Assess cell viability using a standard method (e.g., MTT assay or lactate dehydrogenase (LDH) release assay).
-
Quantify the levels of cTnI, NT-proBNP, and GDF-15 in the supernatant using commercially available ELISA kits.
-
For metabolomics, quench cellular metabolism, extract metabolites, and analyze using LC-MS/MS.
-
In Vivo Animal Model of this compound Cardiotoxicity
-
Objective: To evaluate the in vivo cardiotoxic effects of this compound and to correlate plasma biomarker levels with histopathological changes in the heart.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Methodology:
-
Administer this compound intravenously or intraperitoneally at various doses for a specified duration (e.g., daily for 7 days).
-
Include a vehicle control group.
-
Monitor animals for clinical signs of toxicity and perform regular electrocardiogram (ECG) recordings to detect arrhythmias.
-
Collect blood samples at baseline and at multiple time points post-administration.
-
Separate plasma and store at -80°C for biomarker analysis.
-
At the end of the study, euthanize the animals and collect heart tissue for histopathological examination (H&E and Masson's trichrome staining) to assess for necrosis, inflammation, and fibrosis.
-
Measure plasma concentrations of cTnI, NT-proBNP, and GDF-15 using validated immunoassays.
-
Perform plasma metabolomics analysis using LC-MS/MS.
-
Statistical Analysis and Correlation
-
Objective: To determine the statistical significance of biomarker changes and to correlate biomarker levels with the degree of cardiotoxicity.
-
Methods:
-
Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare biomarker levels between treatment groups and controls.
-
Perform correlation analysis (e.g., Pearson or Spearman correlation) to assess the relationship between biomarker concentrations and functional (ECG changes) and structural (histopathology scores) measures of cardiotoxicity.
-
For metabolomics data, use multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolites that significantly discriminate between treated and control groups.
-
Visualizing Pathways and Workflows
Signaling Pathway of this compound-Induced Cardiotoxicity
Caption: Proposed signaling cascade of this compound-induced cardiotoxicity.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating cardiotoxicity biomarkers.
Conclusion
The validation of sensitive and specific biomarkers for this compound-induced cardiotoxicity is a critical step in its development as a potential therapeutic agent. While established biomarkers like cardiac troponins provide a benchmark for overt cardiac injury, the exploration of novel, mechanism-based biomarkers such as GDF-15 and specific metabolic signatures holds the promise of earlier and more nuanced detection of cardiotoxicity. The experimental framework outlined in this guide provides a robust starting point for researchers to systematically validate and compare candidate biomarkers, ultimately contributing to the safer development of new medicines.
References
- 1. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]
- 2. Antagonistic effects of tetrodotoxin on aconitine-induced cardiac toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolomics and proteomics analyses of zebrafish exposed to mesaconitine from Aconitum plants reveal marked reductions in lipid, glycolytic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Emerging Role of Metabolomics and Proteomics in the Development of Cardiovascular Biomarkers - American College of Cardiology [acc.org]
- 7. Metabolomic Profiles on Antiblastic Cardiotoxicity: New Perspectives for Early Diagnosis and Cardioprotection [mdpi.com]
Safety Operating Guide
Foresaconitine: Comprehensive Disposal Procedures for Laboratory Settings
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides detailed, step-by-step guidance for the safe handling and chemical inactivation of foresaconitine, a highly toxic C19-diterpenoid alkaloid. Adherence to these procedures is critical to mitigate risks and ensure the safety of laboratory personnel and the environment. The primary method for detoxification is alkaline hydrolysis, which effectively breaks down the toxic ester bonds of the molecule.
Core Safety and Handling Precautions
This compound is extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. All handling must be conducted in a designated area, such as a certified chemical fume hood, to prevent exposure.
Personal Protective Equipment (PPE):
-
Gloves: Wear double-layered, chemical-resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Lab Coat: A buttoned, full-length lab coat is required.
-
Respiratory Protection: Use a NIOSH-approved respirator if there is any risk of aerosolization.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.
-
Ingestion or Inhalation: Seek immediate medical attention.
Chemical Inactivation and Disposal Protocol
The recommended method for the disposal of this compound is through alkaline hydrolysis. This process chemically alters the substance, significantly reducing its toxicity by hydrolyzing the ester groups responsible for its potent biological activity.
Materials Required:
-
Sodium hydroxide (NaOH) solution (1 M)
-
Heating mantle or hot plate with a stirrer
-
Round-bottom flask
-
Condenser
-
pH indicator strips or a pH meter
-
Appropriate waste containers
Experimental Protocol: Alkaline Hydrolysis of this compound
-
Preparation: In a chemical fume hood, carefully weigh the this compound waste to be treated. Dissolve the waste in a minimal amount of a suitable organic solvent (e.g., ethanol) if it is in solid form.
-
Reaction Setup: Place the dissolved this compound solution into a round-bottom flask. For every 1 gram of this compound, add 100 mL of 1 M sodium hydroxide (NaOH) solution.
-
Hydrolysis: Attach a condenser to the flask and heat the mixture to reflux (approximately 100°C) with continuous stirring. Maintain the reflux for a minimum of 4 hours to ensure complete hydrolysis of the ester bonds.
-
Cooling and Neutralization: After the reflux period, allow the solution to cool to room temperature. Carefully neutralize the solution to a pH of approximately 7 using a suitable acid (e.g., dilute hydrochloric acid). Monitor the pH using indicator strips or a pH meter.
-
Disposal: The resulting neutralized solution, containing the significantly less toxic hydrolysis products (such as the corresponding aconine), can now be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Quantitative Data for Disposal
The following table summarizes the key quantitative parameters for the alkaline hydrolysis of this compound.
| Parameter | Value | Notes |
| Reagent | Sodium Hydroxide (NaOH) | A strong base is required to effectively cleave the ester bonds of the alkaloid. |
| Concentration | 1 Molar (1 M) | This concentration provides a sufficient excess of hydroxide ions to drive the hydrolysis reaction to completion. |
| Temperature | Reflux (approx. 100°C) | Heating the reaction mixture increases the rate of the hydrolysis reaction, ensuring detoxification is completed in a reasonable timeframe.[1] |
| Duration | Minimum of 4 hours | A sufficient reaction time is crucial for the complete breakdown of the toxic diester alkaloid into its less toxic monoester and aconine forms.[1][2] |
| pH for Final Disposal | ~7 (Neutral) | Neutralization is a standard and critical step before disposing of chemical waste to prevent reactions with other substances in the waste stream. |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe chemical inactivation and disposal of this compound.
This comprehensive guide is intended to provide laboratory personnel with the necessary information to manage this compound waste safely and effectively. Always consult your institution's specific safety and waste disposal guidelines in conjunction with this document.
References
Personal protective equipment for handling Foresaconitine
Audience: Researchers, scientists, and drug development professionals
This guide provides critical safety and logistical information for the handling and disposal of Foresaconitine. Given the extreme toxicity of aconitine alkaloids, adherence to these procedures is mandatory to ensure personnel safety and prevent environmental contamination.
Toxicity Data
| Parameter | Value | Species | Route of Administration | Citation |
| Lethal Dose (LD50) | 1.8 mg/kg | Mouse | Oral | [1][2] |
| Lethal Dose (LDLo) | 28 µg/kg | Human | Oral | [3] |
| Estimated Lethal Dose in Humans | 1-2 mg | Human | Oral | [1][2] |
| Severe Poisoning from | 0.2 mg | Human | Oral | [4][5] |
Personal Protective Equipment (PPE)
Due to the high toxicity of this compound, particularly in powdered form, a comprehensive PPE protocol is required at all times. Inhalation and dermal contact are primary exposure risks.
Minimum PPE Requirements:
-
Respiratory Protection: A fit-tested NIOSH-certified N95 or N100 respirator is mandatory when handling powdered this compound to prevent inhalation.[3]
-
Hand Protection: Double gloving with nitrile gloves is required.[2] Gloves should be inspected for integrity before use and changed frequently, especially if contamination is suspected.
-
Eye and Face Protection: Chemical splash goggles and a full-face shield are necessary to protect against splashes and airborne particles.[3]
-
Body Protection: A disposable, chemical-resistant full-body suit or a lab coat with long sleeves and tight cuffs is required. All clothing worn in the handling area should be considered potentially contaminated.
-
Foot Protection: Closed-toe shoes are mandatory. For extensive handling or in case of a spill, chemical-resistant shoe covers should be worn.
Operational Plan for Handling this compound
3.1. Designated Handling Area:
-
All work with this compound must be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.[2]
-
The work area should be clearly labeled with a warning sign indicating the presence of a highly toxic substance.
-
Access to the designated area should be restricted to authorized personnel only.
3.2. Weighing and Reconstitution:
-
Whenever possible, purchase pre-weighed amounts of this compound to avoid handling the powder.[2]
-
If weighing is necessary, it must be performed inside a ventilated balance enclosure or a chemical fume hood to minimize the risk of inhalation.[2]
-
Use disposable spatulas and weigh boats. After use, these items must be disposed of as hazardous waste.[2]
-
For reconstitution, add the solvent slowly to the vial containing the powder to avoid aerosolization.
3.3. General Handling Practices:
-
Never work alone when handling this compound.
-
Wash hands thoroughly with soap and water before and after handling, even if gloves were worn.
-
Avoid creating dust.[2]
-
Do not eat, drink, or apply cosmetics in the laboratory where this compound is handled.
Emergency Procedures
4.1. In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15-20 minutes.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
4.2. Spill Response: A detailed workflow for handling a this compound spill is provided in the diagram below. All spills, regardless of size, should be treated as a serious incident.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aconitine - Wikipedia [en.wikipedia.org]
- 4. emergencycarebc.ca [emergencycarebc.ca]
- 5. Poisoning Associated with Consumption of a Homemade Medicinal Liquor â Chongqing, China, 2018 | MMWR [cdc.gov]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
